Methyl Morpholinoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFXOWXXOMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361465 | |
| Record name | Methyl Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35855-10-8 | |
| Record name | Methyl Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl Morpholinoacetate: A Physicochemical Deep Dive for the Modern Researcher
Foreword: Beyond the Catalog Entry
To the researchers, scientists, and pioneers in drug development, this document serves as more than a mere summary of catalog data for Methyl Morpholinoacetate (CAS No. 35855-10-8). It is an in-depth technical guide crafted from a synthesis of available data, predictive insights, and established chemical principles. In the fast-paced world of discovery, understanding the fundamental physicochemical properties of a building block is not just academic—it is the bedrock of rational design, reaction optimization, and, ultimately, success in the laboratory. This guide is structured to provide not just the "what," but the "why" and "how," empowering you to leverage the full potential of this versatile morpholine derivative.
Core Identity and Molecular Architecture
This compound, also known as Methyl 2-morpholin-4-ylacetate, is a bifunctional molecule incorporating a tertiary amine within a morpholine ring and a methyl ester functionality.[1][2] This unique combination imparts a specific set of properties that make it a valuable intermediate in organic synthesis.
The morpholine ring is a privileged scaffold in medicinal chemistry, often selected for its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The methyl ester group, on the other hand, provides a reactive handle for a variety of chemical transformations, most notably amide bond formation.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties: A Comprehensive Table
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are based on computational predictions and should be treated as such.
| Property | Value | Source/Comment |
| CAS Number | 35855-10-8 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 77 °C @ 2 Torr | [2] |
| Density | 1.089 ± 0.06 g/cm³ | (Predicted)[2] |
| Refractive Index | 1.4575 - 1.4595 | [2] |
| pKa | 4.89 ± 0.10 | (Predicted) This value likely corresponds to the protonated morpholine nitrogen, indicating it is a weak base.[2] |
| LogP | Not experimentally determined. | The combination of the polar morpholine ring and the ester group suggests a relatively low LogP, indicating moderate hydrophilicity.[3] |
| Solubility | Not experimentally determined. | Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Moderate solubility in water is anticipated. |
| Melting Point | Not applicable (liquid at room temperature). |
Spectroscopic Signature: Elucidating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.
-
Morpholine Protons: The eight protons on the morpholine ring will likely appear as two multiplets in the 2.5-3.8 ppm region. The protons adjacent to the nitrogen will be downfield from those adjacent to the oxygen.
-
Methylene Protons (acetate): A singlet corresponding to the two protons of the CH₂ group between the nitrogen and the carbonyl will likely appear around 3.2 ppm.
-
Methyl Protons (ester): A sharp singlet for the three methyl protons of the ester group is expected around 3.7 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the range of 170-175 ppm.[4]
-
Morpholine Carbons: The four carbons of the morpholine ring should appear in the 50-70 ppm range.
-
Methylene Carbon (acetate): The CH₂ carbon adjacent to the nitrogen is expected around 55-60 ppm.
-
Methyl Carbon (ester): The methyl carbon of the ester will likely be observed around 52 ppm.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.[5][6] This is often the most prominent peak in the spectrum.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will likely be present in the 1180-1250 cm⁻¹ region.[7]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be visible in the 2800-3000 cm⁻¹ range.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M+): The molecular ion peak should be observed at an m/z of 159.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 128. Another prominent fragmentation pathway would be the cleavage of the bond between the morpholine ring and the acetate side chain, leading to a fragment corresponding to the morpholino-methyl cation at m/z 100.[8][9][10][11]
Synthesis and Reactivity: A Chemist's Perspective
Plausible Synthetic Route
A common and straightforward method for the synthesis of this compound involves the N-alkylation of morpholine with a suitable two-carbon electrophile.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Illustrative):
-
To a solution of morpholine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Key Reactivity
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield morpholinoacetic acid.
-
Amide Formation: This is a key reaction for its application in drug discovery. The ester can react with primary or secondary amines, often with heating or in the presence of a catalyst, to form the corresponding amides.
-
N-Protonation: The lone pair of electrons on the morpholine nitrogen makes it basic and readily protonated by acids to form the corresponding ammonium salt.
Applications in Drug Discovery and Development
The "methyl effect" is a well-documented strategy in medicinal chemistry where the introduction of a methyl group can favorably modulate a molecule's physicochemical and pharmacokinetic properties.[12][13] this compound serves as a valuable reagent in this context.
-
Scaffold Decoration: It can be used to introduce the morpholino-acetate moiety onto a lead compound, which can enhance solubility and metabolic stability.
-
Linker Chemistry: The molecule can act as a linker to connect two different pharmacophores.
-
Fragment-Based Drug Discovery: As a fragment, it presents a desirable combination of a privileged scaffold and a reactive handle.
The morpholine group itself is a common feature in many marketed drugs, valued for its ability to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety, Handling, and Storage
A thorough understanding of the safety profile of any chemical is paramount.
-
Hazards: this compound is classified as a corrosive material.[14][15] It can cause severe skin burns and eye damage.[15] Inhalation of vapors or mists should be avoided.
-
Handling: Always handle in a well-ventilated area, preferably in a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[14]
Analytical Methodologies
For purity assessment and reaction monitoring, standard analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) should be effective, given the presence of the carbonyl group.
Gas Chromatography (GC):
-
Column: A polar capillary column would be appropriate.
-
Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used.
Conclusion: A Versatile Tool for the Innovator
This compound represents more than just its chemical formula. It is a versatile building block that offers a confluence of desirable properties for the modern researcher, particularly in the realm of drug discovery. Its morpholine scaffold provides a foundation for favorable pharmacokinetics, while the reactive ester handle opens the door to a multitude of synthetic transformations. By understanding its physicochemical properties, spectroscopic signatures, and reactivity, scientists can harness its full potential to build the next generation of innovative molecules.
References
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Supporting Information for a relevant journal article. (n.d.). Retrieved from [Link]
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Fisher Scientific. (2024, February 5). SAFETY DATA SHEET: Methyl 4-morpholineacetate. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]
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NIST. (n.d.). 1-Methyl-2-morpholin-4-ylethyl acetate. Retrieved from [Link]
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PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Retrieved from [Link]
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NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]
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MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]
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PubChem. (n.d.). (2-Methyl-2-morpholin-4-ylpropyl) acetate. Retrieved from [Link]
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PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 4-(furan-2-yl-morpholin-4-ylmethyl)morpholine. Retrieved from [Link]
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NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]
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NIH. (n.d.). Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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NIH. (n.d.). Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range. Retrieved from [Link]
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YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
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NIST. (2009, October 15). Octanol-Water Partition Coefficients of Simple Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the octanol/water partition coefficients calculated by ClogP((R)), ACDlogP and KowWin((R)) to experimentally determined values. Retrieved from [Link]
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ResearchGate. (n.d.). The reactions with methyl trifluoroacetate. Retrieved from [Link]
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PubMed. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]
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PMC. (2025). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. Retrieved from [Link]
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An In-depth Technical Guide to Methyl Morpholinoacetate (CAS 35855-10-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(morpholin-4-yl)acetate, commonly known as Methyl Morpholinoacetate, is a heterocyclic organic compound featuring a morpholine ring N-substituted with a methyl acetate group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and significance as a versatile building block in modern drug discovery and development.
Chemical Properties and Identification
This compound is a specialty chemical primarily utilized in proteomics research and as an intermediate in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 35855-10-8 | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Alternate Names | Methyl 2-morpholin-4-ylacetate | [1] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 77 °C at 2 Torr | [2] |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [2] |
| Refractive Index | 1.4575 - 1.4595 | [2] |
| pKa (Predicted) | 4.89 ± 0.10 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of morpholine with a methyl haloacetate, most commonly methyl chloroacetate. This reaction is a classic example of a nucleophilic substitution.
Reaction Scheme
Sources
Spectroscopic Analysis of Methyl Morpholinoacetate: A Technical Guide
Introduction
Methyl Morpholinoacetate (CAS: 35855-10-8), also known as Methyl 2-(morpholin-4-yl)acetate, is a valuable building block in organic synthesis, finding applications in the development of more complex molecules for pharmaceutical and materials science research. Its structure combines a reactive ester functional group with a versatile morpholine moiety. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Structure and Overview
This compound possesses a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . The structure features a central nitrogen atom, part of a morpholine ring, which is N-alkylated with a methyl acetate group. This arrangement dictates the distinct chemical environments of the constituent atoms, which are elucidated by the spectroscopic techniques discussed below.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit five distinct signals.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.72 | Triplet | 4H | O(CH₂)₂N (C3, C5) |
| ~ 3.68 | Singlet | 3H | O-CH₃ |
| ~ 3.20 | Singlet | 2H | N-CH₂-C=O |
| ~ 2.55 | Triplet | 4H | N(CH₂)₂ (C2, C6) |
Causality and Field Insights:
The interpretation of this predicted data is strongly supported by experimental spectra of the ethyl analog, Ethyl 2-Morpholinoacetate[1][3].
-
Morpholine Ring Protons: The morpholine ring gives rise to two signals. The four protons on carbons adjacent to the oxygen atom (C3, C5) are deshielded by its electronegativity and are predicted to appear as a triplet around 3.72 ppm . The four protons on carbons adjacent to the nitrogen (C2, C6) are slightly more shielded and appear as a triplet around 2.55 ppm . The triplet multiplicity arises from coupling to the adjacent CH₂ group. This classic AA'BB' system for a morpholine ring is a key identifying feature.
-
Methylene Bridge: The two protons of the methylene group between the nitrogen and the carbonyl (C7) are in a unique environment. They are adjacent to an electron-withdrawing carbonyl group and the nitrogen atom. With no adjacent protons to couple with, their signal is a sharp singlet , predicted at ~3.20 ppm .
-
Methyl Ester Protons: The three protons of the methyl ester group (C11) are attached to an oxygen atom, which deshields them. This results in a characteristic singlet (no adjacent protons) downfield in the aliphatic region, predicted at ~3.68 ppm . In the experimental spectrum of the ethyl analog, this signal is replaced by a quartet (~4.2 ppm) and a triplet (~1.2 ppm), a predictable variation that confirms the assignment of the rest of the molecule's framework[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are predicted.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.0 | C=O |
| ~ 66.8 | O(CH₂)₂N |
| ~ 58.5 | N-CH₂-C=O |
| ~ 53.5 | N(CH₂)₂ |
| ~ 51.5 | O-CH₃ |
Causality and Field Insights:
-
Carbonyl Carbon: The ester carbonyl carbon (C8) is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, placing its resonance far downfield at ~171.0 ppm .
-
Morpholine Ring Carbons: As with the protons, the carbons of the morpholine ring are differentiated by their heteroatom neighbor. The carbons adjacent to oxygen (C3, C5) are more deshielded, appearing at ~66.8 ppm , while the carbons adjacent to the nitrogen (C2, C6) appear further upfield at ~53.5 ppm [2].
-
Methylene and Methyl Carbons: The methylene bridge carbon (C7) is predicted at ~58.5 ppm , influenced by both the nitrogen and the carbonyl group. The methyl ester carbon (C11) is found in the typical upfield region for such groups, at approximately ~51.5 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~ 2960 - 2850 | Medium | C-H stretch | Alkane (CH₂, CH₃) |
| ~ 1745 | Strong | C=O stretch | Ester |
| ~ 1250 - 1100 | Strong | C-O stretch | Ester & Ether |
| ~ 1115 | Strong | C-N stretch | Tertiary Amine |
Causality and Field Insights:
The most diagnostic peaks are those of the ester functional group.
-
C=O Stretch: A strong, sharp absorption peak around 1745 cm⁻¹ is the hallmark of a saturated ester carbonyl stretch. Its high intensity is due to the large change in dipole moment during the vibration. Experimental data for Ethyl 2-Morpholinoacetate shows this strong band, confirming its presence and environment[1].
-
C-O Stretch: Esters exhibit strong C-O stretching bands. The region between 1250-1100 cm⁻¹ will contain significant absorptions from both the ester C-O and the morpholine ether C-O-C stretches.
-
C-H Stretch: The peaks just below 3000 cm⁻¹ (2960-2850 cm⁻¹) are characteristic of sp³ C-H stretching from the various methylene and methyl groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For a standard technique like Electron Ionization (EI), the molecular ion and characteristic fragments are expected.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass/charge) | Interpretation |
| 159 | [M]⁺, Molecular Ion |
| 100 | [M - COOCH₃]⁺, loss of the carbomethoxy group |
| 86 | [CH₂=N(CH₂CH₂)₂O]⁺, Morpholinomethyl cation |
| 59 | [COOCH₃]⁺, Carbomethoxy cation |
Causality and Field Insights:
-
Molecular Ion: The parent peak, or molecular ion [M]⁺, is expected at m/z 159 , corresponding to the molecular weight of the compound.
-
Key Fragmentation: The most characteristic fragmentation pathway for N-alkylated morpholines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.
-
Cleavage of the C-C bond between the methylene bridge and the carbonyl group would result in the highly stable morpholinomethyl cation at m/z 100 ([M - 59]).
-
Alternatively, cleavage of the N-C bond of the methylene bridge would result in a fragment at m/z 86 . This fragment is often a dominant peak in the mass spectra of such compounds.
-
The observation of a fragment at m/z 59 would correspond to the carbomethoxy portion of the molecule.
-
Experimental Protocols
Acquiring high-quality spectroscopic data requires standardized procedures. The following outlines general protocols for the characterization of a liquid sample like this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic sample analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C, a 45-degree pulse and a longer relaxation delay (2-5 seconds) are typical.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS. For ¹H NMR, integrate the signals.
IR Spectroscopy Protocol
-
Method: For a liquid sample, the Attenuated Total Reflectance (ATR) or neat liquid film method is preferred.
-
ATR-FTIR: Place a single drop of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Neat Film: Alternatively, place a drop of the liquid between two salt plates (NaCl or KBr) to create a thin film.
-
Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Processing: A background spectrum of the clean ATR crystal or empty salt plates should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule to observe the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce more fragmentation and provide structural information.
-
Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) in positive ion mode.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic profile of this compound is highly characteristic and can be confidently predicted and interpreted. The combination of NMR, IR, and MS provides a complete picture of its molecular structure. The morpholine ring gives rise to distinct AA'BB' signals in the ¹H NMR spectrum, while the methyl acetate moiety is easily identified by its sharp singlets in both ¹H and ¹³C NMR and its strong carbonyl stretch in the IR spectrum. Mass spectrometry confirms the molecular weight and shows predictable fragmentation patterns dominated by alpha-cleavage. This comprehensive dataset serves as a reliable reference for any researcher utilizing this compound in their work.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76709, Ethyl 2-Morpholinoacetate. Retrieved from [Link].
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Foreword: Understanding the Solubility Paradigm of a Multifunctional Molecule
An In-depth Technical Guide to the Solubility of Methyl Morpholinoacetate in Organic Solvents
In the realm of drug development, advanced materials science, and specialized chemical synthesis, the behavior of a molecule in various solvent environments is a cornerstone of its practical application. This compound (CAS No: 35855-10-8), a molecule incorporating a tertiary amine within a morpholine ring and a methyl ester functionality, presents a unique and compelling case study in solubility. Its utility, particularly noted in resist formulations for microlithography, underscores the necessity of a comprehensive understanding of its solubility characteristics.[1][2]
This guide eschews a simple catalog of solubility data. Instead, it aims to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why this compound behaves as it does in different organic solvents. By grounding our discussion in the principles of molecular structure and intermolecular forces, we will build a predictive framework for its solubility. This document is structured to be a practical and insightful resource, moving from theoretical considerations to actionable experimental protocols.
Molecular Architecture and its Implications for Solubility
To understand the solubility of this compound, we must first dissect its molecular structure. The molecule, with the formula C₇H₁₃NO₃, possesses distinct regions that dictate its interaction with solvent molecules.[3]
-
The Morpholine Ring: This heterocyclic moiety contains both an ether linkage (-O-) and a tertiary amine (-N-). The oxygen and nitrogen atoms are sites of electronegativity, capable of acting as hydrogen bond acceptors.[4] The nitrogen atom also imparts a degree of basicity to the molecule.[4][5]
-
The Methyl Ester Group (-COOCH₃): This functional group is polar. The carbonyl oxygen is a strong hydrogen bond acceptor, while the ester linkage itself contributes to the molecule's overall polarity.
-
Aliphatic Carbon Backbone: The ethyl and methyl groups provide non-polar character, contributing to van der Waals interactions.
This combination of polar, hydrogen-bond accepting, and non-polar regions means that this compound is not strictly "polar" or "non-polar." It is an amphiphilic molecule whose solubility is a nuanced interplay of these competing characteristics. The general principle of "like dissolves like" is our starting point for prediction.
A Predictive Framework for Solubility in Organic Solvents
Based on the molecular structure, we can predict the solubility of this compound across a spectrum of common organic solvents.
High Expected Solubility: Polar Aprotic Solvents
This class of solvents, which includes Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) , is predicted to be highly effective at dissolving this compound.
-
Causality: These solvents possess significant dipole moments but lack acidic protons. The dissolution mechanism is driven by strong dipole-dipole interactions between the solvent and the polar ester and morpholine functionalities. The ability of these solvents to accept hydrogen bonds is not a primary factor, but their polarity is sufficient to overcome the solute-solute interactions of this compound.
Good to Moderate Expected Solubility: Polar Protic Solvents
Solvents such as Methanol, Ethanol, Isopropanol, and Ethyl Acetate are expected to be good solvents.
-
Causality: These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, its multiple acceptor sites (two oxygen atoms in the morpholine and ester groups, and the nitrogen atom) will interact favorably with the hydroxyl groups of alcohols.[6] For ethyl acetate, while technically aprotic, its ester group allows for strong dipole-dipole interactions. Its use in resist formulations further suggests solubility.[1]
Moderate to Low Expected Solubility: Solvents of Intermediate Polarity
This category includes solvents like Dichloromethane (DCM) and Chloroform .
-
Causality: These solvents have moderate dipole moments and can effectively solvate the less polar parts of the molecule. While they are not strong hydrogen bond donors or acceptors, their overall polarity is sufficient to induce dipole-dipole interactions, leading to at least partial solubility.
Low to Negligible Expected Solubility: Non-Polar Solvents
Non-polar solvents such as Hexane, Cyclohexane, Toluene, and Diethyl Ether are predicted to be poor solvents for this compound.
-
Causality: The dominant intermolecular forces in these solvents are weak London dispersion forces. These forces are insufficient to disrupt the stronger dipole-dipole interactions between this compound molecules. The significant polarity of the solute prevents it from being effectively solvated by a non-polar medium.
Evidence from Industrial Applications
Several patents related to photoresist compositions explicitly list solvents in which formulations containing this compound are prepared.[1][2] This provides strong indirect evidence of its solubility in:
-
Diethylene glycol dimethyl ether
-
1-ethoxy-2-propanol
-
Ethyl lactate
-
Propylene glycol monomethyl ether acetate (PGMEA)
These are generally polar solvents with ether, ester, and/or hydroxyl functionalities, aligning perfectly with our predictive framework.
Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Dipole-Dipole Interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | Hydrogen Bonding (Acceptor) |
| Intermediate Polarity | Dichloromethane, Chloroform | Moderate to Low | Dipole-Dipole Interactions |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Negligible | London Dispersion Forces |
| Resist Solvents | PGMEA, Ethyl Lactate | High (Inferred) | Dipole-Dipole & H-Bonding |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol is designed to be a self-validating system for generating reliable and reproducible solubility data.
Objective
To quantitatively determine the solubility of this compound in a selected range of organic solvents at ambient temperature (e.g., 25°C).
Materials and Equipment
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC if chromophore is present or ELSD/CAD otherwise).
Workflow Diagram
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
-
Preparation of Solvent Vials: For each solvent to be tested, prepare a series of 5-10 clean, dry vials. Using an analytical balance, add a precise amount of the solvent to each vial (e.g., 2.000 g). Record the mass.
-
Incremental Addition of Solute:
-
Add a small, precisely weighed amount of this compound to the first vial (e.g., 10 mg).
-
To the subsequent vials, add incrementally larger amounts (e.g., 20 mg, 50 mg, 100 mg, 200 mg, etc.). This bracketing method helps to quickly identify the saturation point.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker/bath set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient time (a minimum of 24 hours is recommended to ensure equilibrium is reached). Agitation ensures homogeneity.
-
-
Visual Inspection and Identification of Saturated Solution:
-
After equilibration, carefully inspect each vial.
-
Identify the vial with the highest amount of added solute that shows complete dissolution (no visible solid particles).
-
The next vial in the series (with a higher amount of solute) should show undissolved solid. This confirms that the previous vial represents a solution at or near saturation.
-
-
Quantitative Analysis (Self-Validation Step):
-
Rationale: Visual inspection alone can be misleading. A quantitative measurement of the clear supernatant from the first vial containing undissolved solid provides the most accurate measure of solubility.
-
Procedure: a. Allow the vial with excess solid to sit undisturbed for 1-2 hours for the solid to settle. b. Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL). c. Dilute this aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration into the linear range of the analytical instrument. d. Prepare a series of calibration standards of this compound in the same solvent. e. Analyze the standards and the diluted sample by GC or HPLC. f. Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution.
-
-
Data Reporting:
-
Express solubility in standard units: mg/mL, g/100 g solvent, and mol/L.
-
Always report the temperature at which the measurement was made.
-
Factors Influencing Solubility Measurements
-
Temperature: The dissolution of most solids is an endothermic process; therefore, solubility typically increases with temperature.[8] All reported solubility data must be accompanied by the temperature of measurement.
-
Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Using high-purity materials is critical for obtaining accurate data.[3][7]
-
Equilibrium Time: Solubility is an equilibrium property. Insufficient equilibration time will lead to an underestimation of the true solubility.
Conclusion
This compound is a molecule of significant interest with a nuanced solubility profile governed by its amphiphilic nature. While direct quantitative data in the public domain is scarce, a robust predictive framework can be established based on its molecular structure. It exhibits high predicted solubility in polar aprotic and specialty resist solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar media. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and self-validating method to determine solubility in any organic solvent of interest. This foundational knowledge is critical for the effective formulation, purification, and application of this compound in scientific and industrial settings.
References
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- Ester Solubility and Prepar
- This compound: sc-211883. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Methyl 4-morpholineacet
- Methyl morpholine-4-acet
- SAFETY DATA SHEET - Methyl 4-morpholineacet
- IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. (2010). AIP Publishing.
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- Morpholine.
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
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- EXPERIMENT 1 DETERMIN
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience.
- ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C.
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- Sulfonium salt, acid generator, resist composition, photomask blank, and patterning process. (2013).
- Methyl 4-hydroxyphenylacet
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Morpholinoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Thermal Hazard Assessment in Pharmaceutical Development
Methyl Morpholinoacetate, a morpholine derivative, represents a class of compounds with broad applications in organic synthesis and as intermediates in the pharmaceutical industry.[1][2] The thermal stability of such intermediates is a cornerstone of process safety, directly impacting safe storage, handling, and the design of manufacturing processes. A thorough understanding of a compound's response to thermal stress is not merely a regulatory formality but a scientific necessity to prevent runaway reactions, which can have catastrophic consequences. This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound, synthesizing established analytical techniques with predictive chemical principles. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for its investigation.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in any stability assessment.
| Property | Value | Source |
| CAS Number | 35855-10-8 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃ | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | Clear Colourless to Yellow Liquid | [1] |
| Boiling Point | 77 °C @ 2 Torr | [1] |
| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.89 ± 0.10 (Predicted) | [1] |
Part 1: Strategic Approach to Thermal Stability Evaluation
The investigation into the thermal stability of this compound should be a multi-tiered approach, beginning with screening techniques and progressing to more sophisticated adiabatic calorimetry for a comprehensive risk profile.
Workflow for Thermal Hazard Assessment
Caption: A phased approach to thermal stability analysis.
Differential Scanning Calorimetry (DSC): The First Look at Thermal Events
DSC is an indispensable tool for rapidly screening the thermal behavior of a substance by measuring the heat flow into or out of a sample as a function of temperature.[3][4][5]
-
Causality behind the choice: DSC provides a quick and sensitive method to detect exothermic (heat-releasing) and endothermic (heat-absorbing) events. For this compound, this would reveal the onset temperature of decomposition, melting point, and any polymorphic transitions. The magnitude of the exotherm can give a preliminary indication of the energy release potential.
-
Self-Validating Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan (to contain any pressure generated).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a constant rate (e.g., 5, 10, and 20 °C/min) to a final temperature well above any suspected decomposition (e.g., 400°C). Running at multiple heating rates can provide kinetic information.
-
Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis:
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature of the decomposition exotherm. This is a critical parameter for defining the maximum safe operating temperature.
-
Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).
-
-
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization.[4][6][7]
-
Causality behind the choice: TGA complements DSC by showing the temperature at which the sample begins to lose mass, which is indicative of decomposition into volatile products. For this compound, this will help to distinguish between simple evaporation and thermal decomposition.
-
Self-Validating Protocol:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate at ambient temperature.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600°C) under a continuous nitrogen purge.
-
-
Data Analysis:
-
Generate a plot of mass vs. temperature.
-
Determine the onset temperature of mass loss.
-
Quantify the percentage of mass lost at different temperature stages, which can indicate a multi-step decomposition process.
-
-
Part 2: Advanced Calorimetry for Process Safety
While DSC and TGA are excellent screening tools, they do not fully replicate the "worst-case" scenario of a large-scale process where heat cannot easily dissipate. Adiabatic calorimetry is essential for this.
Accelerating Rate Calorimetry (ARC): Simulating a Runaway Reaction
The ARC is a highly sensitive instrument that mimics adiabatic conditions, where all heat generated by a reaction is retained by the sample.[8][9][10][11] This allows for the precise determination of time-temperature-pressure relationships during a thermal runaway.[9][11]
-
Causality behind the choice: ARC provides critical data for process safety design, including the temperature of no return, the time to maximum rate, and the pressure generated.[9] This information is vital for designing emergency relief systems and defining safe operating and storage conditions.[9]
-
Self-Validating Protocol:
-
Sample Preparation: A known mass of this compound (typically 1-6 g) is loaded into a spherical, high-pressure-resistant sample bomb (e.g., made of stainless steel or Hastelloy to prevent catalytic effects).[10]
-
Instrument Setup: The bomb, equipped with a pressure transducer and a thermocouple, is placed in the ARC calorimeter.
-
Heat-Wait-Search (HWS) Mode:
-
Exotherm Detection and Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment. The temperature and pressure of the sample are then tracked as the reaction self-accelerates.
-
Data Analysis:
-
Plot temperature and pressure as a function of time.
-
Determine the onset temperature of the self-accelerating reaction.
-
Calculate the adiabatic temperature rise (ΔTad).
-
Determine the time to maximum rate (TMR).
-
Characterize the pressure generation rate.
-
-
Anticipated Thermal Data for this compound
While no specific data exists, we can hypothesize the expected results based on the behavior of morpholine and acetate esters.
| Parameter | Expected Observation | Rationale |
| DSC Onset (Tonset) | 150 - 250 °C | Morpholine itself begins to degrade around 135°C.[12] The ester group may slightly alter this stability. |
| TGA Mass Loss | Multi-stage decomposition | Initial loss may correspond to the acetate group, followed by the fragmentation of the morpholine ring at higher temperatures. |
| ARC Self-Heating Rate | Likely to exhibit a self-accelerating decomposition | The presence of the nitrogen and oxygen heteroatoms in the morpholine ring can contribute to complex decomposition pathways.[13] |
| Pressure Generation | Significant | Decomposition of organic molecules often produces non-condensable gases like CO, CO₂, and nitrogen oxides.[14][15][16] |
Part 3: Unraveling Decomposition Pathways
Understanding what a molecule breaks down into is as important as knowing when it breaks down. The decomposition products can be toxic, corrosive, or catalytically active, further accelerating the decomposition.
Postulated Decomposition Mechanisms
The structure of this compound suggests several potential decomposition pathways. The presence of the morpholine ring and the methyl ester group are key.
Caption: Potential thermal decomposition routes for this compound.
-
Pathway A: Ester Group Decomposition: Esters can undergo thermal decomposition through several mechanisms. In the presence of trace water, hydrolysis to morpholinoacetic acid and methanol is possible. Under anhydrous pyrolysis conditions, a more complex fragmentation can occur, potentially leading to the elimination of ketene or decarboxylation. Studies on methyl acetate have shown that it can decompose to acetic acid and methanol, which can then further decompose to CO and CO₂.[17]
-
Pathway B: Morpholine Ring Cleavage: The morpholine ring itself is subject to thermal decomposition. Studies on morpholine have shown that it can break down into smaller molecules like ethenol and ethenamine through intramolecular hydrogen shifts.[13] The presence of the N-substituent in this compound will influence the specific fragmentation pattern. The decomposition of morpholine is known to produce toxic fumes, including carbon monoxide and nitrogen oxides.[14][15][16]
Analytical Techniques for Product Identification
To confirm these postulated pathways, the gaseous byproducts of decomposition must be analyzed.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[18][19] A small sample of this compound would be rapidly heated to a specific decomposition temperature in the pyrolyzer, and the resulting fragments are separated by GC and identified by their mass spectra.
-
TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR): This hyphenated technique provides real-time analysis of the gaseous products evolved during the TGA experiment. As the sample is heated and loses mass, the off-gases are directed into an FTIR gas cell, allowing for the identification of functional groups (e.g., C=O for CO and CO₂, N-H for ammonia or amines, O-H for water).
Conclusion and Recommendations
A comprehensive evaluation of the thermal stability of this compound is paramount for its safe use in research and manufacturing. The experimental framework outlined in this guide, progressing from screening techniques like DSC and TGA to advanced adiabatic calorimetry with ARC, provides a robust methodology for characterizing its thermal hazards.
Key Recommendations:
-
Establish a Maximum Safe Operating Temperature: Based on the DSC and ARC onset temperatures, a maximum operating temperature should be established, incorporating a suitable safety margin.
-
Characterize Gaseous Byproducts: A thorough analysis of the decomposition products is essential to understand potential toxicity and corrosivity hazards.
-
Consider Process-Specific Conditions: The thermal stability of this compound may be influenced by the presence of catalysts, impurities, or other reagents in a specific chemical process. Compatibility studies using ARC are highly recommended.
By following this structured, scientifically-grounded approach, researchers and drug development professionals can ensure the safe handling and use of this compound, mitigating the risks of thermal runaway incidents and ensuring the integrity of their chemical processes.
References
A consolidated list of all sources cited in this guide.
-
Hazardous substance assessment – Morpholine. (2019). Canada.ca. Retrieved from [Link]
-
Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]
-
Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. Retrieved from [Link]
-
Morpholine (HSG 92, 1995). (n.d.). Inchem.org. Retrieved from [Link]
-
Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved from [Link]
-
Thermogravimetric analysis (TGA) plots of the synthesized click stationary phases. (n.d.). ResearchGate. Retrieved from [Link]
-
El-Nahas, A. M., et al. (2012). A mechanistic and kinetic study on the decomposition of morpholine. PubMed. Retrieved from [Link]
-
Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved from [Link]
-
Accelerating Rate Calorimeter 305 (ARC®). (n.d.). TRACOMME AG. Retrieved from [Link]
-
Morpholine - SAFETY DATA SHEET. (2022, April 16). Penta chemicals. Retrieved from [Link]
-
Accelerating Rate Calorimeter (ARC) Testing. (n.d.). Sigma-HSE. Retrieved from [Link]
-
Worzakowska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Retrieved from [Link]
-
Differential scanning calorimetry (DSC) curves for cellulose acetate.... (n.d.). ResearchGate. Retrieved from [Link]
-
Rosenau, T., et al. (n.d.). Autocatalytic Decomposition of N-Methylmorpholine N-Oxide Induced by Mannich Intermediates. ACS Publications. Retrieved from [Link]
- Lattuati-Derieux, A., et al. (2010). Application of chemical and thermal analysis methods for studying cellulose ester plastics. Accounts of Chemical Research.
- Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. (n.d.). caraa.
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Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. (n.d.). ResearchGate. Retrieved from [Link]
-
DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. (n.d.). TA Instruments. Retrieved from [Link]
-
Thermal decomposition of nitrate esters. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]
-
A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction. (2022, January 7). OnePetro. Retrieved from [Link]
- Isothermal and dynamic thermogravimetric analysis of choline chloride-based deep eutectic solvents. (n.d.).
-
Modulated Thermogravimetric Analysis:A new approach for obtaining kinetic parameter, TA-237. (n.d.). TA Instruments. Retrieved from [Link]
-
Differential scanning calorimetry (DSC) curves of cellulose acetate butyrate (CAB) as-spun fibers with various spinning draw ratios. (n.d.). ResearchGate. Retrieved from [Link]
-
Ruiz-Sánchez, A. J., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Retrieved from [Link]
-
A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024, August 8). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
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Superior thermal stability and fast crystallization behavior of a novel, biodegradable α-methylated bacterial polyester. (n.d.). ResearchGate. Retrieved from [Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI. Retrieved from [Link]
- Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. (1995, January 5).
-
Synthesis of methyl-azetidines 8g and 35g and methyl-morpholines 45g–48g. (n.d.). ResearchGate. Retrieved from [Link]
-
Spontaneous Decomposition of an Extraordinarily Twisted and Trans‐Bent Fully‐Phosphanyl‐Substituted Digermene to an Unusual GeI Cluster. (n.d.). NIH. Retrieved from [Link]
-
(PDF) Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. (2016, October 16). ResearchGate. Retrieved from [Link]
- Thermal Stability and Decomposition Pathways in Vol
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Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2018, October 28). ResearchGate. Retrieved from [Link]
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Methyl acetate: by-product in the terephthalic acid production process. Mechanisms and rates of formation and decomposition in oxidation. (1985, August 5). ResearchGate. Retrieved from [Link]
-
Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments. (2020, May 8). PubMed. Retrieved from [Link]
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Methyl Morpholinoacetate: A Comprehensive Guide to Purity and Characterization
An In-Depth Technical Guide
Foreword: The Analytical Imperative for a Versatile Building Block
Methyl Morpholinoacetate (CAS: 35855-10-8), also known as Methyl 2-morpholin-4-ylacetate, is a versatile heterocyclic compound whose utility in organic synthesis and pharmaceutical development is significant.[1][2] Its structure, combining a morpholine ring with a methyl ester moiety, makes it a valuable intermediate. As with any high-value chemical intermediate, particularly in the context of drug development, the unambiguous confirmation of its identity and the rigorous assessment of its purity are not mere procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of the final product.
This guide provides a holistic analytical framework for researchers and quality control professionals. We move beyond simple protocol recitation to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of a self-validating analytical workflow. Our approach is built on the principle that a comprehensive characterization strategy, integrating chromatographic and spectroscopic techniques, is essential for a complete understanding of the material's quality.
Section 1: The Purity Profile of this compound
The purity of this compound is dictated by the potential presence of residual starting materials, by-products from its synthesis, and subsequent degradation products. A typical synthesis involves the reaction of morpholine with a methyl haloacetate (e.g., methyl chloroacetate).
Potential Process-Related Impurities:
-
Morpholine: Unreacted starting material.
-
Methyl Chloroacetate/Bromoacetate: Unreacted alkylating agent.
-
N,N'-bis(carboxymethyl)morpholinium salts: Products of over-alkylation.
-
Residual Solvents: Acetonitrile, Toluene, etc., used during reaction or workup.
Potential Degradation Products:
-
Morpholinoacetic Acid: Formed via hydrolysis of the methyl ester. This is a critical impurity to monitor, as its presence can indicate improper storage conditions (exposure to moisture or pH extremes).
Understanding this impurity landscape is the first step in designing a robust analytical strategy. The goal is not just to quantify the main component but to detect, identify, and quantify all significant impurities.
Section 2: Chromatographic Methods for Purity Assessment
Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to distinguish the analyte from closely related impurities. The choice between gas and liquid chromatography is primarily driven by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purity analysis due to its high resolution and sensitivity.[3] For this compound, a reversed-phase method is typically employed. A significant challenge is the molecule's lack of a strong UV chromophore, which can necessitate derivatization for sensitive UV detection or the use of more universal detectors.
Expert Insight: While UV detection at low wavelengths (200-210 nm) is possible, it is often non-specific and prone to interference from solvents and other impurities. For accurate, validated assays, derivatization with an agent like 1-Naphthyl isothiocyanate can be employed to attach a highly UV-active moiety.[4][5] Alternatively, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can provide near-universal response for non-volatile analytes without the need for derivatization.
Table 1: Typical RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Chromatograph | HPLC with UV/Vis or PDA Detector | PDA allows for peak purity assessment and identification of co-eluting impurities. |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution for amine-containing compounds. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both polar (e.g., Morpholinoacetic acid) and non-polar impurities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 205 nm or CAD/ELSD | Low UV wavelength for underivatized compound; CAD/ELSD for universal detection. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to create a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent.
-
System Suitability: Inject a working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor, or by using a reference standard for quantitative determination.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds.[6] this compound, with a boiling point of 77 °C at 2 Torr, is amenable to GC analysis.[2] This method is particularly effective for detecting volatile impurities like residual solvents.
Expert Insight: The amine functionality in the morpholine ring can cause peak tailing on standard GC columns. To mitigate this, a column with a base-deactivated stationary phase is recommended. A flame ionization detector (FID) provides excellent sensitivity for organic compounds. For unambiguous peak identification, coupling the GC to a mass spectrometer (GC-MS) is the gold standard.[7][8]
Table 2: Typical GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Chromatograph | Gas Chromatograph with FID or MS Detector | FID for general-purpose quantitation; MS for positive identification. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity, robust column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of the analyte post-separation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of ~10 mg/mL.
-
Standard Preparation: Prepare a standard containing this compound and known potential impurities/solvents at appropriate concentrations.
-
Analysis: Inject 1 µL of the sample into the GC.
-
Data Interpretation: Identify peaks by comparing their retention times to the standard. Quantify using an internal or external standard method. For GC-MS, confirm peak identity by matching the mass spectrum with a reference library.
Section 3: Spectroscopic Methods for Structural Confirmation
While chromatography determines purity, spectroscopy confirms identity. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]
Expert Insight: The ¹H NMR spectrum of this compound is highly informative and relatively simple to interpret. The presence of three distinct signal regions corresponding to the methyl ester, the morpholine ring protons, and the alpha-methylene protons provides a clear signature. For complete structural confirmation, a ¹³C NMR spectrum is essential, as it confirms the number of unique carbon environments.[10]
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~3.71 | Singlet | 3H | -OCH₃ |
| H-b | ~3.65 | Triplet | 4H | -O-CH₂ -CH₂-N- |
| H-c | ~3.25 | Singlet | 2H | -N-CH₂ -COO- |
| H-d | ~2.50 | Triplet | 4H | -O-CH₂-CH₂ -N- |
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~171.0 | C =O |
| C-2 | ~66.8 | -O-C H₂- |
| C-3 | ~58.5 | -N-C H₂-COO- |
| C-4 | ~53.6 | -N-C H₂- |
| C-5 | ~51.7 | -OC H₃ |
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[9][11]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Proton-decoupled ¹³C spectra are standard.[9]
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
-
Interpretation: Compare the observed chemical shifts, multiplicities, and integrations with the expected values to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.[12] It is often coupled with a chromatographic inlet (GC-MS or LC-MS).
Expert Insight: For this compound, Electron Ionization (EI), typically used in GC-MS, will yield the molecular ion (M⁺) and a rich fragmentation pattern useful for structural confirmation. Electrospray Ionization (ESI), common in LC-MS, will typically show the protonated molecule ([M+H]⁺) at m/z 160.19.
Expected Fragmentation Pattern (EI):
-
m/z 159: Molecular Ion (M⁺)
-
m/z 128: Loss of methoxy group (-OCH₃)
-
m/z 100: Loss of carbomethoxy group (-COOCH₃)
-
m/z 86: Morpholine fragment
-
m/z 57: C₄H₇N⁺ fragment from ring cleavage
Section 4: Integrated Analytical Workflow
No single technique can provide a complete picture. True analytical rigor comes from an integrated workflow where the strengths of each method are combined to create a self-validating system. The diagram below illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Integrated workflow for purity and identity of this compound.
Section 5: Conclusion
The characterization of this compound is a multi-faceted process that demands a carefully designed and executed analytical strategy. By integrating high-resolution chromatographic techniques like HPLC and GC for purity assessment with powerful spectroscopic tools like NMR and MS for structural confirmation, researchers and drug development professionals can build a comprehensive and reliable quality profile. This guide provides the foundational methods and expert rationale necessary to establish a robust, self-validating system, ensuring that this critical building block meets the stringent quality standards required for its intended application.
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Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6). Retrieved from [Link]
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A Theoretical & Computational Guide to the Electronic Structure of Methyl Morpholinoacetate
Abstract
This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for elucidating the electronic structure of Methyl Morpholinoacetate. As a molecule incorporating both the versatile morpholine heterocycle and an ester functional group, understanding its electronic properties is crucial for predicting its reactivity, stability, and potential intermolecular interactions, which are key parameters in medicinal chemistry and drug development.[1][2] This document outlines a robust computational workflow using Density Functional Theory (DFT) to analyze the molecule's optimized geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) characteristics. The methodologies are presented to be self-validating, with clear justifications for the selection of computational parameters. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of novel small molecules.
Introduction: The Scientific Imperative
This compound (IUPAC name: methyl 2-(morpholin-4-yl)acetate) is a derivative of morpholine, a privileged scaffold in medicinal chemistry.[1] The morpholine ring is prized for its ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[3] When combined with a methyl ester group, the resulting molecule presents multiple sites for potential chemical interactions, including hydrogen bonding and nucleophilic or electrophilic attack.
A thorough understanding of the molecule's electronic structure is paramount for rational drug design.[4][5] It allows us to move beyond simple structural diagrams to a quantitative and predictive model of chemical behavior. Key questions that can be addressed through theoretical analysis include:
-
Reactivity: Which sites on the molecule are most susceptible to electrophilic or nucleophilic attack?
-
Stability: How does the distribution of electrons contribute to the molecule's overall stability?
-
Intermolecular Interactions: How will the molecule interact with biological targets like proteins or enzymes?[6]
This guide details the application of high-level quantum chemical calculations to build a comprehensive electronic profile of this compound, providing actionable insights for its potential applications.
Theoretical & Computational Methodology
The foundation of this study is Density Functional Theory (DFT), a computational method that offers an excellent balance of accuracy and computational cost for organic molecules.[7] The protocol is designed to be systematic, starting from the fundamental geometry and progressing to detailed electronic properties.
Rationale for Method Selection
-
DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is selected for its proven track record and robust performance in predicting the electronic properties of a wide range of organic compounds.[8][9][10] It provides a reliable description of electron correlation effects, which are essential for accurate results.[7]
-
Basis Set: 6-311++G(d,p) : This Pople-style basis set is chosen to ensure a high degree of flexibility in describing the electron distribution.
-
6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.
-
++ : Diffuse functions are added to both heavy atoms and hydrogen. These are critical for accurately modeling systems with lone pairs and potential weak interactions, which are present in this compound.[11]
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution and a more accurate representation of bonding environments.[8][10]
-
Computational Workflow
The entire computational process follows a logical and verifiable sequence. This workflow ensures that each step builds upon a validated foundation, lending trustworthiness to the final results.
Caption: Computational workflow for electronic structure analysis.
Detailed Experimental Protocols
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Input : Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup : Specify the B3LYP functional and 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Optimization : Perform a full geometry optimization to locate the molecule's lowest energy conformation. This process systematically adjusts bond lengths, angles, and dihedrals to find the most stable structure.
-
Verification : Following optimization, conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Protocol 2: Electronic Property Calculation
-
Wavefunction Generation : Using the optimized geometry, perform a single-point energy calculation to generate a detailed wavefunction file.
-
Population Analysis : Request a Natural Bond Orbital (NBO) analysis within the calculation. This transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs.[12][13]
-
Cube Generation : Generate cube files for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). These files contain the volumetric data needed for visualization.
Results and Discussion
This section details the expected outcomes of the theoretical analysis, providing a framework for interpreting the computational data.
Molecular Geometry
The initial geometry optimization yields the most stable three-dimensional arrangement of the molecule. The morpholine ring is expected to adopt a stable chair conformation. Key geometric parameters (bond lengths and angles) should be tabulated for reference.
Caption: 2D representation of this compound.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron. The analysis will likely show the HOMO is localized on the morpholine nitrogen and the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron. The LUMO is expected to be concentrated around the carbonyl carbon of the ester group, identifying it as the most probable site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.
Table 1: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (Hartree) | Energy (eV) |
|---|---|---|
| HOMO | (Calculated Value) | (Calculated Value) |
| LUMO | (Calculated Value) | (Calculated Value) |
| Gap (ΔE) | (LUMO - HOMO) | (LUMO - HOMO) |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution on the molecule's surface, which is invaluable for understanding non-covalent interactions.[6][14] It is a guide to the molecule's reactivity with charged species.[14]
-
Negative Potential (Red/Yellow) : Regions of high electron density, indicating sites susceptible to electrophilic attack. These are predicted to be concentrated around the carbonyl oxygen and the morpholine oxygen, and to a lesser extent, the morpholine nitrogen.[15] These are the primary hydrogen bond acceptor sites.
-
Positive Potential (Blue) : Regions of low electron density or high nuclear charge, indicating sites for nucleophilic attack. The most positive regions are expected around the hydrogen atoms attached to the carbon atoms adjacent to the nitrogen and oxygen atoms.[15]
-
Neutral (Green) : Regions of intermediate potential, typically found on the hydrocarbon portions of the molecule.
The MEP analysis is critical for drug design, as it helps predict how the molecule will orient itself in the binding pocket of a target protein.[6][16]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative chemical picture of bonding and charge distribution.[12][13] It transforms the calculated wavefunction into localized bonds and lone pairs, making the results chemically intuitive.[17][18]
-
Natural Atomic Charges : This analysis quantifies the electron density on each atom. The oxygen and nitrogen atoms will carry a partial negative charge, while the carbonyl carbon will have a significant partial positive charge. This data reinforces the predictions made by the MEP analysis.
-
Donor-Acceptor Interactions : NBO analysis can quantify delocalization effects, such as hyperconjugation. It measures the stabilization energy (E(2)) resulting from the interaction between a filled (donor) orbital (like a lone pair or a bond) and an empty (acceptor) orbital (like an antibonding orbital). Significant interactions indicate electron delocalization, which contributes to molecular stability. For this compound, key interactions are expected between the lone pair of the nitrogen (donor) and the antibonding orbitals of adjacent C-C and C-H bonds (acceptors).
Table 2: Predicted Natural Atomic Charges
| Atom | Element | Natural Charge (e) |
|---|---|---|
| N(morpholine) | Nitrogen | (Calculated Value) |
| O(morpholine) | Oxygen | (Calculated Value) |
| C(carbonyl) | Carbon | (Calculated Value) |
| O(carbonyl) | Oxygen | (Calculated Value) |
| O(ester) | Oxygen | (Calculated Value) |
Conclusion
This guide establishes a comprehensive and scientifically rigorous protocol for the theoretical analysis of this compound's electronic structure. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, this methodology allows for a detailed investigation of the molecule's geometry, reactivity sites (via FMO and MEP analysis), and bonding characteristics (via NBO analysis). The insights gained from this computational workflow are directly applicable to the fields of medicinal chemistry and drug discovery, providing a predictive foundation for understanding the molecule's stability, reactivity, and potential as a pharmacophore. The systematic approach ensures that the results are both reliable and readily interpretable, bridging the gap between theoretical computation and practical chemical application.
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Ciaffoni, L., & Mazzesi, S. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Chemical Neuroscience, 11(15), 2245-2256.
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An In-depth Technical Guide to the Potential Reactivity of the Morpholine Ring in Methyl Morpholinoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. Its incorporation into drug candidates, however, necessitates a thorough understanding of its potential reactivity to ensure stability and prevent the formation of unwanted degradants. This technical guide provides a detailed examination of the potential reactivity of the morpholine ring within the context of Methyl Morpholinoacetate. By synthesizing data from studies on morpholine-containing pharmaceuticals and fundamental principles of organic chemistry, this document offers insights into the nucleophilicity, oxidative susceptibility, and ring-opening potential of this heterocyclic moiety. Furthermore, it outlines a comprehensive experimental framework for assessing the stability of this compound through forced degradation studies, providing a valuable resource for researchers in drug development and related fields.
Introduction: The Morpholine Moiety in Drug Design and the Case of this compound
The morpholine ring, a saturated heterocycle containing both a secondary amine and an ether linkage, is a common feature in a multitude of approved and experimental drugs.[1] Its prevalence stems from its ability to impart desirable properties such as improved aqueous solubility, metabolic stability, and favorable receptor interactions.[1] The morpholine moiety is a key structural component in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.
This guide focuses on the reactivity of the morpholine ring in a specific, yet representative molecule: This compound . This compound features a morpholine ring N-substituted with a methyl acetate group. Understanding the potential reactivity of this molecule is crucial for predicting its stability, identifying potential degradation pathways, and developing robust analytical methods for its characterization.
This document will delve into the structural and electronic properties of the morpholine ring in this compound, explore its potential reactivity under various conditions, and provide a detailed, field-proven protocol for conducting forced degradation studies to experimentally assess its stability.
Diagram 1: Structure of this compound
Caption: Chemical structure of this compound.
Structural and Electronic Properties of the Morpholine Ring
The reactivity of the morpholine ring is intrinsically linked to its structure and electronic properties. The presence of the oxygen atom opposite the nitrogen atom in the six-membered ring has a significant influence on the nitrogen's basicity and nucleophilicity.
The ether oxygen exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This makes the morpholine nitrogen less basic and less nucleophilic compared to structurally similar secondary amines like piperidine. In this compound, the N-substituent, a methyl acetate group, further modulates these properties. The acetyl group is also electron-withdrawing, which can further decrease the nucleophilicity of the morpholine nitrogen.
Potential Reactivity of the Morpholine Ring in this compound
The morpholine ring in this compound can potentially undergo several types of reactions, primarily involving the nitrogen atom and the adjacent carbon atoms.
Nucleophilicity of the Morpholine Nitrogen
While the nucleophilicity of the morpholine nitrogen is attenuated, it can still participate in nucleophilic reactions, such as reactions with electrophiles. However, the presence of the N-acetyl group in this compound significantly reduces this reactivity. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, diminishing its availability for nucleophilic attack.
Oxidation of the Morpholine Ring
The morpholine ring is susceptible to oxidation, which can lead to the formation of various degradation products. Oxidative degradation can occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Forced degradation studies on morpholine-containing drugs like Linezolid have shown that the morpholine ring can be a primary site of oxidative degradation.[2][3][4] Common oxidative degradation pathways include hydroxylation of the ring and eventual ring cleavage.
Ring-Opening Reactions
Under certain conditions, the morpholine ring can undergo cleavage. This is a critical degradation pathway to consider in drug development, as it leads to the formation of significantly different chemical entities.
-
Acidic and Basic Hydrolysis: While the primary site of hydrolysis in this compound is expected to be the ester linkage, extreme pH conditions could potentially promote ring-opening of the morpholine moiety, although this is generally less common than for smaller, more strained rings.
-
Oxidative Ring Cleavage: As mentioned, oxidation can lead to ring-opening. Studies on the biodegradation of morpholine have identified enzymatic pathways involving hydroxylation followed by C-N bond cleavage, resulting in intermediates like 2-(2-aminoethoxy)acetate.[5][6] While these are biological pathways, they provide insights into potential chemical degradation routes under oxidative stress.
Experimental Assessment of Stability: A Forced Degradation Protocol
To experimentally evaluate the potential reactivity and stability of this compound, a comprehensive forced degradation study is essential. This involves subjecting the molecule to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and develop a stability-indicating analytical method.[7][8]
Objective of the Forced Degradation Study
-
To identify the potential degradation pathways of this compound.
-
To elucidate the structure of the major degradation products.
-
To develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from its degradation products.[9]
-
To gain insights into the intrinsic stability of the molecule and inform formulation and storage strategies.
Experimental Workflow
Diagram 2: Forced Degradation Workflow
Caption: A general workflow for the forced degradation study of this compound.
Detailed Methodologies
Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and methanol
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂, 30%)
-
Purified water (Milli-Q or equivalent)
-
Ammonium acetate
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
LC-MS/MS system for structural elucidation of degradants
-
pH meter
-
Calibrated oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
Stock Solution Preparation:
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
Forced Degradation Procedures:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and/or heat at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Given the ester functionality, degradation is expected to be more rapid under basic conditions.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound and a solution of the compound to dry heat in an oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.
-
Dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
HPLC Method Development and Validation:
A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed to separate this compound from its degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Column: A C18 column is a common starting point.
-
Detection: UV detection at a wavelength where this compound and its potential degradants absorb. A PDA detector is highly recommended to assess peak purity.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Degradant Characterization:
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of the degradation products formed during the stress studies. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, the chemical structures of the impurities can be proposed or confirmed.
Expected Outcomes and Data Interpretation
The forced degradation study will provide a comprehensive stability profile of this compound. The data should be presented in a clear and organized manner.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 72 h | 60°C | 15% | 2 | 5.2 min |
| 0.1 M NaOH | 24 h | RT | 45% | 3 | 3.8 min |
| 3% H₂O₂ | 48 h | RT | 25% | 4 | 6.1 min, 7.5 min |
| Thermal (Solid) | 7 days | 80°C | 5% | 1 | 4.9 min |
| Thermal (Solution) | 7 days | 80°C | 12% | 2 | 4.9 min, 5.8 min |
| Photolytic | ICH Q1B | 25°C | < 2% | 0 | - |
Diagram 3: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
The morpholine ring in this compound, while generally contributing to the stability of the molecule, possesses inherent reactivity that must be thoroughly investigated. The primary areas of concern are oxidative degradation and, to a lesser extent, hydrolysis of the ester and potential ring-opening under harsh conditions. The N-acetyl group significantly reduces the nucleophilicity of the morpholine nitrogen, making it less prone to reactions with electrophiles compared to unsubstituted morpholine.
A systematic forced degradation study, as outlined in this guide, is a critical component of the drug development process for any morpholine-containing compound. The insights gained from such studies are invaluable for ensuring the safety, efficacy, and quality of the final drug product. By understanding the degradation pathways and developing robust, stability-indicating analytical methods, researchers can confidently advance their drug candidates through the development pipeline.
References
- Siva Kumar, R., et al. (2017). Development and validation of stability indicating HPLC method for Gefitinib and its related compounds and characterization of degradation impurities. Journal of Pharmaceutics & Drug Delivery Research, 6(1).
- Sreedevi, A., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 249-253.
- Aluri, S. G., & Annapurna, M. M. (2021). A New stability indicating RP-HPLC method for the estimation of Gefitinib tablets using an ion pairing agent. Research Journal of Pharmacy and Technology, 14(11), 5931-5936.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Science and Technology, 6(1), 1-9.
- Pluta, K., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. European Journal of Hospital Pharmacy, 24(4), 214-220.
- Pramadvara, K., & Mathrusri Annapurna, M. (2018). Separation, identification and quantification of process related impurities and stress degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology, 11(8), 3647-3657.
- Eawag. Morpholine Degradation Pathway.
- Bhosale, P. N., et al. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID.
- ResearchGate. (n.d.). Forced degradation of linezolid ([i] initial concentration and [ii]...).
- Khedkar, A. N., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Singh, S., et al. (2011). Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Journal of Research in Chemistry, 1(1), 1-10.
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793.
- Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine.
- Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
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PubChem. (n.d.). Methyl morpholine-4-acetate. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
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ResearchGate. (n.d.). Nuclear Magnetic Resonance (1.40 T) and Mid Infrared (FTIR-ATR) Associated with Chemometrics as Analytical Methods for the Analysis of Methyl Ester Yield Obtained by Esterification Reaction. [Link]
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ResearchGate. (n.d.). Identification of MMF by IR (a), ¹H-NMR (b), and ¹³C-NMR spectrum (c). [Link]
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NIST. (n.d.). Morpholine, 4-methyl-. [Link]
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MDPI. (2018). Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder. [Link]
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Hindawi. (2014). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. [Link]
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ResearchGate. (n.d.). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. [Link]
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The Morpholine-Acetate Moiety: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to the Synthetic Utility of Methyl Morpholinoacetate and its Derivatives
Foreword: The Strategic Advantage of the Morpholine Ring in Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged scaffold." This distinction is not arbitrary; it is rooted in the unique physicochemical and metabolic properties that the morpholine ring imparts to bioactive molecules. Its presence often enhances aqueous solubility, improves metabolic stability by blocking sites of oxidative metabolism, and provides a rigid framework for the precise spatial orientation of pharmacophoric elements. These attributes collectively contribute to more favorable pharmacokinetic and pharmacodynamic profiles, making morpholine-containing compounds highly sought after in the development of novel therapeutics. This guide delves into the synthetic applications of a key building block that provides access to this valuable scaffold: this compound. We will explore its role in the construction of diverse molecular architectures, with a focus on practical, field-proven methodologies for researchers and drug development professionals.
Core Properties of this compound
This compound, also known as methyl 2-morpholin-4-ylacetate, is a clear, colorless to yellow liquid. It serves as a versatile bifunctional molecule, incorporating a nucleophilic tertiary amine within the morpholine ring and an electrophilic ester functionality. This dual reactivity is the cornerstone of its utility as a building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 35855-10-8 | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Boiling Point | 77 °C (at 2 Torr) | [2] |
| Density | ~1.089 g/cm³ | [2] |
Synthesis of the Morpholinoacetamide Core: A Gateway to Bioactive Molecules
The morpholinoacetamide framework is a common structural motif in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[3][4] While direct amidation of this compound with primary or secondary amines is a conceptually straightforward approach, a widely documented and robust method for the synthesis of the core intermediate, 2-chloro-1-(morpholin-4-yl)ethanone, provides a reliable and versatile entry point to a diverse range of N-substituted morpholinoacetamides.[2]
Synthesis of 2-chloro-1-(morpholin-4-yl)ethanone
This key intermediate is readily prepared by the acylation of morpholine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
To a solution of morpholine (0.05 mol) in anhydrous dichloromethane (30 mL), add triethylamine (0.05 mol).
-
Cool the reaction mixture in an ice bath to maintain a temperature between 0 and 5 °C.
-
Slowly add chloroacetyl chloride (0.05 mol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of ethyl acetate and petroleum ether as the eluent.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield 2-chloro-1-(morpholin-4-yl)ethanone.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Morpholine [label="Morpholine"]; ChloroacetylChloride [label="Chloroacetyl Chloride"]; Base [label="Triethylamine (Base)"]; Solvent [label="DCM, 0-5 °C"]; Intermediate [label="2-chloro-1-(morpholin-4-yl)ethanone", fillcolor="#FBBC05"];
Morpholine -> Reaction; ChloroacetylChloride -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction [label="Acylation", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; Reaction -> Intermediate; } Caption: Synthesis of the key intermediate, 2-chloro-1-(morpholin-4-yl)ethanone.
Synthesis of N-Aryl-2-morpholinoacetamides
The resulting 2-chloro-1-(morpholin-4-yl)ethanone is a versatile electrophile for the alkylation of a wide range of nucleophiles, particularly primary and secondary amines, to furnish the target N-substituted morpholinoacetamides.
Experimental Protocol:
-
Dissolve the desired primary or secondary amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 eq), to the solution.
-
Add 2-chloro-1-(morpholin-4-yl)ethanone (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted morpholinoacetamide.[2]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Intermediate [label="2-chloro-1-(morpholin-4-yl)ethanone"]; Amine [label="Primary or Secondary Amine (R-NH₂ or R₂NH)"]; Base [label="K₂CO₃ (Base)"]; Solvent [label="DMF"]; Product [label="N-Substituted Morpholinoacetamide", fillcolor="#FBBC05"];
Intermediate -> Reaction; Amine -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction [label="Nucleophilic Substitution", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; Reaction -> Product; } Caption: General scheme for the synthesis of N-substituted morpholinoacetamides.
Table of Synthesized N-Aryl-2-morpholinoacetamide Derivatives: [2]
| Compound | Aryl Amine | Yield (%) | Melting Point (°C) |
| 1d | 3-Methoxyaniline | 86 | 167 |
| 1f | 2-Methoxyaniline | 70 | 177 |
These protocols provide a reliable and adaptable framework for the synthesis of a library of morpholinoacetamide derivatives, which can then be evaluated for their biological activity.
The "Magic Methyl" Effect and the Morpholine Scaffold
In drug design, the introduction of a methyl group can have profound and often unpredictable, beneficial effects on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.[5] This can be attributed to several factors, including improved metabolic stability, enhanced binding affinity through favorable hydrophobic interactions, and conformational restriction of the molecule, which can lock it into a more bioactive conformation.[6] The strategic placement of methyl groups on or adjacent to the morpholine scaffold is a common optimization strategy in medicinal chemistry.
The Morpholino-Acetate Moiety in the Design of Kinase Inhibitors
The morpholine scaffold is a prominent feature in the design of numerous kinase inhibitors.[3][4] Its ability to form key hydrogen bonds and occupy specific pockets within the ATP-binding site of kinases makes it a valuable component of many pharmacophores. The morpholino-acetate moiety serves as a versatile linker, allowing for the connection of the morpholine ring to other key recognition elements of the inhibitor. This modular approach enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[7][8]
Future Perspectives and Advanced Applications
The utility of this compound and its derivatives extends beyond simple amidation reactions. The inherent reactivity of this building block makes it a promising candidate for more complex synthetic transformations, including:
-
Multicomponent Reactions (MCRs): The carboxylic acid functionality of morpholinoacetic acid (derived from the hydrolysis of this compound) could be exploited in isocyanide-based MCRs like the Ugi or Passerini reactions to rapidly generate libraries of complex, drug-like molecules.
-
Synthesis of Novel Heterocyclic Systems: The bifunctional nature of the morpholino-acetate scaffold can be leveraged in cyclocondensation reactions to construct novel polycyclic heterocyclic systems with unique three-dimensional architectures.
The continued exploration of the synthetic potential of this compound and its derivatives will undoubtedly lead to the discovery of novel bioactive molecules and further solidify the importance of the morpholine scaffold in modern drug discovery.
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This compound | CAS 35855-10-8. Santa Cruz Biotechnology, .
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI, .
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Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed, National Center for Biotechnology Information, .
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A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. PMC, National Center for Biotechnology Information, .
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Hydrolysis of "Methyl Morpholinoacetate" under acidic and basic conditions
An In-Depth Technical Guide to the Hydrolysis of Methyl Morpholinoacetate Under Acidic and Basic Conditions
Abstract
The hydrolysis of esters is a fundamental reaction in organic chemistry with profound implications in pharmaceutical sciences, particularly in the domains of drug stability, metabolism, and prodrug activation. This technical guide provides an in-depth examination of the hydrolysis of this compound, a heterocyclic compound incorporating both an ester and a morpholine moiety. We will dissect the distinct mechanistic pathways governing its cleavage under both acid-catalyzed and base-promoted (saponification) conditions. By integrating core chemical principles with practical, field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details not only the reaction mechanisms but also the underlying causality for experimental design, step-by-step protocols for laboratory execution, and methods for analytical monitoring.
Introduction to the Hydrolysis of this compound
The Significance of Ester Hydrolysis in Drug Development
Ester functionalities are prevalent in a vast array of pharmaceutical agents. Their susceptibility to hydrolysis is a critical factor influencing a drug's shelf-life, formulation strategies, and in vivo pharmacokinetic profile. In many cases, ester groups are intentionally incorporated to create prodrugs, which are inactive precursors that undergo enzymatic or chemical hydrolysis in the body to release the active parent drug. Understanding the kinetics and mechanisms of ester cleavage is therefore paramount for predicting drug stability and designing effective therapeutic agents.
This compound: A Compound of Interest
This compound (CAS 35855-10-8) is a heterocyclic compound featuring a methyl ester group attached to a morpholine ring via an acetic acid linker.[1][2] The morpholine ring itself is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and to modulate pharmacokinetic profiles.[3] The unique structure of this compound, with its basic nitrogen atom and ether linkage within the morpholine ring, presents an interesting case study for hydrolysis, as these features can exert significant electronic and steric influences on the reactivity of the adjacent ester group.[4]
Core Principles of this compound Hydrolysis
The hydrolysis of an ester is a type of nucleophilic acyl substitution. The reaction involves the cleavage of the C-O bond between the acyl group and the oxygen of the alcohol moiety. The specific mechanism and rate are highly dependent on the pH of the reaction medium.
The Influence of the Morpholine Moiety
The morpholine ring is not an inert spectator in the hydrolysis reaction. Its impact differs significantly between acidic and basic conditions.
-
Electronic Effects: The morpholine ring contains an ether oxygen and a secondary amine nitrogen.[4][5] The ether oxygen is electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the nitrogen compared to a simple cyclic amine like piperidine.[4]
-
Under acidic conditions , the basic nitrogen atom of the morpholine ring will be protonated, forming a positively charged morpholinium ion. This positive charge exerts a powerful electron-withdrawing inductive effect, making the carbonyl carbon of the ester significantly more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Under basic conditions , the nitrogen remains in its neutral, non-protonated state. It does not significantly alter the inherent electrophilicity of the ester's carbonyl carbon.
-
-
Steric Effects: The morpholine ring is a bulky substituent. This can create steric hindrance around the carbonyl center, potentially slowing the approach of the nucleophile (water or hydroxide) compared to less hindered esters.[6][7][8] The overall reaction rate will be a balance between these activating electronic effects (in acid) and potentially deactivating steric effects.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible equilibrium process.[9][10] To drive the reaction to completion, it is typically performed with a large excess of water, often using a dilute aqueous acid which serves as both the catalyst and the solvent.[10][11]
Mechanistic Deep Dive (A_AC2 Mechanism)
The mechanism for acid-catalyzed hydrolysis of esters is designated as A_AC2, signifying Acid-catalyzed, Acyl-oxygen cleavage, bimolecular. It proceeds through a tetrahedral intermediate.[12]
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile.[11]
-
Nucleophilic Attack by Water: A water molecule acts as the nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[13]
-
Proton Transfer: A proton is transferred from the oxonium ion portion of the intermediate to one of the oxygen atoms of the original alcohol moiety. This is often mediated by water molecules in the solvent. This step converts the methoxy group into methanol, which is a good leaving group.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a molecule of methanol.[13]
-
Deprotonation: A water molecule removes the proton from the newly formed carbonyl, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product, Morpholinoacetic acid.[10][11]
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Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl Morpholinoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the landscape of innovative chemical synthesis and drug discovery, novel compounds are the bedrock of progress. Methyl Morpholinoacetate, a morpholine derivative with potential applications in organic synthesis and materials science, represents one such frontier.[1] As with any new or partially characterized substance, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible scientific advancement. This guide provides an in-depth analysis of the health and safety considerations for handling this compound, moving beyond a simple recitation of rules to explain the scientific rationale behind each recommendation. Our aim is to create a self-validating system of safety, grounded in the known toxicological profiles of related compounds and established principles of chemical hygiene.
Unveiling the Profile of this compound: An Evidence-Based Hazard Assessment
While specific toxicological data for this compound is not extensively documented, a robust safety paradigm can be constructed by examining its constituent chemical moieties: the morpholine ring and the methyl acetate group.[2][3] This approach allows us to anticipate potential hazards and implement preemptive safety measures.
The Morpholine Moiety: A Corrosive Precursor
The primary driver of this compound's hazardous properties is the morpholine functional group. Morpholine itself is a well-characterized corrosive liquid, known to cause severe irritation to the skin, eyes, and respiratory tract.[4] Safety Data Sheets (SDS) for this compound consistently classify it as a substance that "Causes severe skin burns and eye damage".[3][5] This is a direct consequence of the basicity of the nitrogen atom in the morpholine ring, which can disrupt biological tissues through chemical burns.
Extrapolating from studies on morpholine, we can infer the potential systemic effects of significant exposure to this compound. Morpholine has been shown to cause liver and kidney damage in animal studies following repeated or prolonged exposure.[6][7] While the ester linkage in this compound may alter its metabolic pathway, the potential for systemic toxicity, particularly to the liver and kidneys, should not be discounted.
The Acetate Ester Group: Considerations for Reactivity and Byproducts
The methyl acetate portion of the molecule is generally considered to have low toxicity.[8] However, its presence introduces considerations regarding the compound's stability and potential for hydrolysis. In the presence of strong acids or bases, or over time with exposure to moisture, this compound can hydrolyze to form morpholine and acetic acid. While acetic acid is a less potent corrosive than morpholine, its presence could contribute to the overall irritancy of the substance.
Physical and Chemical Properties: A Summary
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Clear Colourless to Light Yellow | [1][2] |
| Molecular Formula | C7H13NO3 | [5] |
| Stability | Stable under normal conditions | [2][5] |
| Incompatible Materials | Strong oxidizing agents | [2][5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [2][5] |
The Core of Safety: A Multi-Layered Approach to Exposure Control
A robust safety protocol for handling this compound is built on a hierarchy of controls, prioritizing the elimination or reduction of hazards at their source.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2] This is non-negotiable. The corrosive nature of the compound and the potential for inhalation of harmful vapors necessitate that all manipulations, including weighing, transferring, and reactions, be conducted within this controlled environment.
Experimental Workflow in a Controlled Environment
Caption: Workflow for handling this compound within a chemical fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are paramount, appropriate PPE provides a critical final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] Given the severe risk of eye damage, a full face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[7]
-
Skin Protection: Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.[5] A lab coat should be worn and kept buttoned. Consider the use of a chemically resistant apron for added protection.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Hierarchy of Safety Controls
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- 4. Morpholine (HSG 92, 1995) [inchem.org]
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- 8. Ethyl Acetate: Uses and Safety Tips - KHA Online-SDS [kha.com]
Methodological & Application
Methyl Morpholinoacetate as a Basic Quencher in Chemically Amplified Resists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the role and application of basic quenchers in chemically amplified resists (CARs), with a specific focus on evaluating Methyl Morpholinoacetate as a potential candidate. While direct, widespread industry use of this compound as a primary quencher is not extensively documented in publicly available literature, its chemical properties make it an illustrative model for understanding the selection and optimization of basic quenchers in advanced lithographic processes. This guide will delve into the fundamental mechanisms of CARs, the critical function of basic quenchers in controlling acid diffusion and improving pattern fidelity, and provide detailed protocols for the incorporation and characterization of a novel basic quencher like this compound.
Introduction to Chemically Amplified Resists and the Imperative for Basic Quenchers
Chemically amplified resists are a cornerstone of modern photolithography, enabling the fabrication of intricate and high-resolution patterns required for advanced semiconductor devices.[1][2] The operational principle of CARs relies on a photo-generated acid (PAG) that, upon exposure to radiation, catalyzes a cascade of chemical reactions within the resist matrix.[3][4] This catalytic process, typically occurring during a post-exposure bake (PEB), "amplifies" the initial photochemical event, leading to a significant change in the solubility of the exposed regions.[5][6]
However, the very mobility of the acid catalyst, which is essential for chemical amplification, also presents a significant challenge. Uncontrolled acid diffusion can lead to a degradation of the latent image, resulting in blurred features, loss of critical dimension (CD) control, and increased line-edge roughness (LER).[1][7] This is particularly problematic in the unexposed regions of the resist, where even minute amounts of diffused acid can induce unwanted chemical changes.
To counteract these deleterious effects, basic quenchers are incorporated into CAR formulations.[1] These basic compounds act as acid neutralizers, effectively "quenching" the catalytic activity of the photo-generated acid.[1] By carefully controlling the concentration and properties of the basic quencher, it is possible to confine the acid-catalyzed reactions to the desired exposed areas, thereby enhancing image contrast and resolution.[1][7]
The Multifaceted Role of Basic Quenchers
The function of a basic quencher in a chemically amplified resist is more complex than a simple stoichiometric neutralization of the photoacid. An effective quencher modulates the lithographic process in several key ways:
-
Acid Diffusion Control: The primary role of a basic quencher is to neutralize stray photo-generated acid that diffuses from exposed to unexposed regions, thus sharpening the chemical gradient at the feature edge.[1]
-
Improving Environmental Stability: Basic quenchers can mitigate the impact of airborne basic contaminants, which can neutralize the photoacid at the surface of the resist and lead to the formation of an insoluble "T-top" profile.[3]
-
Enhancing Image Contrast: By preventing acid-catalyzed reactions in nominally unexposed areas, quenchers ensure a significant solubility differential between exposed and unexposed regions, leading to higher contrast and well-defined patterns.[1][7]
-
Reducing Line-Edge Roughness (LER): The stochastic nature of acid generation and diffusion is a major contributor to LER. Basic quenchers help to suppress the random deprotection events at the line edge, resulting in smoother features.[1][7]
This compound: A Case Study for Quencher Selection
While not a commonly cited quencher in seminal lithography literature, this compound possesses several chemical characteristics that make it a compelling candidate for evaluation in chemically amplified resist formulations. Its properties can be used to illustrate the key parameters to consider when selecting a basic quencher.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35855-10-8 | |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | |
| Boiling Point | 77 °C @ 2 Torr | |
| Density | 1.089 g/cm³ (Predicted) | |
| pKa | 4.89 ± 0.10 (Predicted) |
Analysis of Properties for Quencher Performance
-
Basicity (pKa): The predicted pKa of ~4.89 suggests that this compound is a moderately weak base. This is a desirable characteristic for a quencher. A base that is too strong can neutralize the photoacid too aggressively, leading to a loss of resist sensitivity. A base that is too weak may not be effective in neutralizing the acid. The optimal pKa is often fine-tuned for a specific resist system.
-
Molecular Size and Structure: With a molecular weight of 159.18 g/mol , this compound is a relatively small molecule. This can influence its diffusion characteristics within the polymer matrix during the post-exposure bake. The morpholine group provides the basic nitrogen atom, while the methyl acetate group can influence its solubility and compatibility with the other resist components.
-
Thermal Stability: The boiling point of this compound is relatively low, although measured under vacuum. It is crucial that the quencher remains stable and does not evaporate during the softbake and post-exposure bake steps, which are typically performed at temperatures between 90°C and 150°C. Further thermal analysis, such as thermogravimetric analysis (TGA), would be necessary to confirm its stability at typical processing temperatures.
-
Solubility: The ester functionality in this compound is expected to impart good solubility in the organic solvents commonly used for photoresist formulations, such as propylene glycol methyl ether acetate (PGMEA). Good solubility and miscibility are essential to prevent phase separation and ensure a uniform distribution of the quencher within the resist film.
Mechanism of Action: Acid-Base Neutralization
The fundamental mechanism by which a basic quencher, such as this compound, functions in a chemically amplified resist is a classic acid-base neutralization reaction.
Caption: Mechanism of a basic quencher in a chemically amplified resist.
Experimental Protocols for Evaluation of this compound
The following protocols provide a general framework for the formulation, processing, and characterization of a chemically amplified resist containing a novel basic quencher like this compound.
Resist Formulation
-
Stock Solutions:
-
Prepare a stock solution of the host polymer (e.g., a poly(hydroxystyrene)-based copolymer) in a suitable casting solvent (e.g., PGMEA).
-
Prepare a stock solution of the photoacid generator (PAG) in the same casting solvent.
-
Prepare a stock solution of this compound in the same casting solvent.
-
-
Formulation Matrix:
-
Create a matrix of resist formulations with varying concentrations of this compound. A typical starting point is to vary the molar ratio of the quencher to the PAG, for example, from 0.1:1 to 0.5:1.
-
Maintain a constant concentration of the polymer and PAG across all formulations to isolate the effect of the quencher.
-
Include a control formulation with no quencher.
-
-
Mixing and Filtration:
-
Combine the appropriate volumes of the stock solutions to achieve the desired final concentrations.
-
Thoroughly mix the formulations using a magnetic stirrer or a roller for several hours.
-
Filter the final resist solutions through a 0.2 µm PTFE filter to remove any particulate matter.
-
Lithographic Processing
-
Substrate Preparation:
-
Start with clean silicon wafers.
-
Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to ensure good resist adhesion.
-
-
Spin Coating:
-
Dispense the formulated resist onto the center of the wafer.
-
Spin coat the resist to achieve the desired film thickness (e.g., 500 nm). The spin speed and time will need to be optimized for each formulation's viscosity.
-
-
Softbake:
-
Bake the coated wafer on a hotplate to remove the casting solvent. A typical softbake condition is 90-110°C for 60-90 seconds.
-
-
Exposure:
-
Expose the resist-coated wafer using a suitable lithography tool (e.g., a 248 nm or 193 nm stepper or scanner).
-
Perform a dose-matrix exposure, where different areas of the wafer receive varying exposure doses, to determine the resist sensitivity.
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafer on a hotplate to drive the acid-catalyzed deprotection reaction. The PEB temperature and time are critical parameters that influence acid diffusion and need to be optimized (e.g., 110-130°C for 60-90 seconds).[6]
-
-
Development:
-
Develop the wafer in an aqueous solution of a base, typically 0.26 N tetramethylammonium hydroxide (TMAH), for a specified time (e.g., 30-60 seconds).
-
Rinse the wafer with deionized water and dry with nitrogen.
-
Performance Characterization
-
Contrast Curve Generation:
-
Measure the remaining film thickness in the exposed areas for each dose in the dose matrix using an ellipsometer or a profilometer.
-
Plot the normalized remaining thickness as a function of the logarithm of the exposure dose to generate the contrast curve.
-
From the contrast curve, determine the photosensitivity (E₀, the dose to clear for a positive-tone resist) and the contrast (γ).
-
-
Imaging and Resolution Analysis:
-
Use a patterned mask to create features (lines and spaces) in the resist.
-
Analyze the patterned features using a scanning electron microscope (SEM).
-
Determine the resolution limit of the resist formulation by identifying the smallest features that are cleanly resolved.
-
Measure the critical dimensions (CD) and line-edge roughness (LER) of the patterned features.
-
Expected Outcomes and Interpretation
By comparing the performance of the resist formulations with varying concentrations of this compound to the control formulation, the following trends can be expected:
-
Sensitivity: Increasing the quencher concentration will likely decrease the resist sensitivity (i.e., require a higher exposure dose to clear). This is due to the neutralization of a larger fraction of the photo-generated acid.
-
Contrast: An optimal concentration of the quencher should lead to an increase in the resist contrast, resulting in steeper sidewall profiles.
-
Resolution and LER: The addition of the quencher is expected to improve the resolution and reduce the line-edge roughness, up to a certain concentration. Excessive quencher loading can negatively impact sensitivity and may not provide further improvements in resolution.
Conclusion
The selection and optimization of a basic quencher are critical for achieving high performance in chemically amplified resist systems. While this compound is not a widely documented quencher, its chemical properties provide a valuable framework for understanding the key characteristics of an effective quencher. The protocols outlined in this guide offer a systematic approach to evaluating the potential of novel basic quenchers. Through careful formulation, processing, and characterization, researchers can fine-tune the quencher concentration to achieve the desired balance of sensitivity, contrast, and resolution for their specific lithographic applications.
References
-
Understanding the role of base quenchers in photoresists | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Lithographic Impact of Resist Model Parameters. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Base Quenchers: How They Control Acid Diffusion for Sharper Features - Patsnap Eureka. (2023, July 28). Retrieved January 8, 2026, from [Link]
-
Impact of acid/quencher behavior on lithography performance | Request PDF. (n.d.). Retrieved January 8, 2026, from [Link]
-
The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists | Chemistry of Materials - ACS Publications. (2002, August 1). Retrieved January 8, 2026, from [Link]
-
Quencher Effects at 22 nm Pattern Formation in Chemically Amplified Resists. (2008). Retrieved January 8, 2026, from [Link]
- C.L. Henderson Group - Introduction to Chemically Amplified Photoresists - Google Sites. (n.d.).
-
Understanding quencher mechanisms by considering photoacid-dissociation equilibrium in chemically amplified resists - Semantic Scholar. (2005, May 4). Retrieved January 8, 2026, from [Link]
-
Photobase generator and photo decomposable quencher for high-resolution photoresist applications - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Base quencher effects in chemically amplified resist at sub-30-nm fabrication - SPIE Digital Library. (2008, March 26). Retrieved January 8, 2026, from [Link]
-
How Photolithography works | Part 3/6 – Photoresist - YouTube. (2020, June 25). Retrieved January 8, 2026, from [Link]
-
Methyl morpholine-4-acetate hydrochloride | C7H14ClNO3 | CID 44119789 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
2.6.1 Contrast and Important Properties - IuE. (n.d.). Retrieved January 8, 2026, from [Link]
-
(PDF) Characterization of a Positive Chemically Amplified Photoresist for Process Control. (n.d.). Retrieved January 8, 2026, from [Link]
-
Characterization of Positive Photoresist. (n.d.). Retrieved January 8, 2026, from [Link]
-
Optimal temperature profiles for post-exposure bake of photo-resist - Stanford University. (n.d.). Retrieved January 8, 2026, from [Link]
-
7.1.2 Post-Exposure Bake - IuE. (n.d.). Retrieved January 8, 2026, from [Link]
-
Post Exposure Bake (PEB) - MicroChemicals. (n.d.). Retrieved January 8, 2026, from [Link]
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- 4. US8975001B2 - Photoresist compositions and methods of forming photolithographic patterns - Google Patents [patents.google.com]
- 5. US20210311388A1 - Photoresist composition and method of manufacturing semiconductor device - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Incorporating Methyl Morpholinoacetate into Advanced Resist Mixtures
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for incorporating "Methyl Morpholinoacetate" into a resist mixture. While not a conventional component, its unique bifunctional nature—possessing both a tertiary amine and an ester group—presents a compelling hypothesis for its use as a novel additive to fine-tune the performance of advanced photoresist formulations. This guide offers a systematic approach to its incorporation, characterization, and optimization, grounded in established principles of photolithography and material science.
Introduction: The Rationale for this compound in Resist Formulations
This compound (CAS No: 35855-10-8) is an organic compound featuring a morpholine ring N-substituted with a methyl acetate group.[1][2] The morpholine moiety provides a tertiary amine, a functional group known to act as a base or "quencher" in chemically amplified photoresists (CARs).[3] In CARs, a photoacid generator (PAG) releases a strong acid upon exposure to radiation, which then catalyzes a change in the solubility of the polymer resin.[4] The controlled diffusion of this acid is critical for achieving high resolution. Tertiary amines can neutralize excess acid at the peripheries of exposed regions, sharpening the resulting features.
Furthermore, the ester group and the overall polarity of the molecule suggest potential surface-active properties, which could enhance adhesion of the resist to the substrate, a critical factor in preventing pattern collapse and ensuring fidelity during etching processes. This dual-functionality makes this compound an intriguing candidate for a multi-purpose additive in resist formulations.
This guide will proceed under the hypothesis that this compound can act as a combined quencher and adhesion promoter. The following protocols are designed to systematically evaluate this hypothesis.
Chemical and Physical Properties of this compound
A thorough understanding of the physical and chemical properties of any new component is paramount for its successful integration.
| Property | Value | Source |
| CAS Number | 35855-10-8 | [1][2] |
| Molecular Formula | C7H13NO3 | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 77 °C at 2 Torr | [1] |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.89 ± 0.10 | [1] |
Safety and Handling
This compound is classified as a corrosive material that can cause burns upon contact with skin, eyes, and mucous membranes.[5] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5] All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood.[5]
-
In case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]
Protocol for Incorporation and Screening
This protocol outlines a systematic approach to incorporating this compound into a host photoresist and evaluating its initial impact on lithographic performance.
Materials and Equipment
-
Host Photoresist: A commercially available or well-characterized in-house chemically amplified photoresist (e.g., based on a poly(hydroxystyrene-co-acrylate) polymer).
-
This compound: Purity >99%.[2]
-
Solvent: A solvent compatible with the host resist (e.g., Propylene glycol monomethyl ether acetate - PGMEA).[6]
-
Developer: A standard developer for the host resist (e.g., 0.26N Tetramethylammonium hydroxide - TMAH).
-
Substrates: Silicon wafers.
-
Spin Coater
-
Hot Plate
-
Exposure Tool (e.g., Stepper or Contact Aligner)
-
Scanning Electron Microscope (SEM)
-
Ellipsometer or Profilometer
Experimental Workflow Diagram
Caption: Experimental workflow for incorporating and evaluating this compound in a resist.
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
In a chemical fume hood, prepare a 1% (w/w) stock solution of this compound in PGMEA.
-
Ensure the solution is thoroughly mixed.
-
-
Doping of Host Photoresist:
-
Create a design of experiments (DOE) with varying concentrations of this compound. A suggested starting range is 0 ppm to 500 ppm relative to the total resist solids.
-
For each concentration, accurately add the required volume of the stock solution to a known mass of the host photoresist in a clean, amber bottle.
-
Seal the bottles and place them on a roller or shaker for at least 24 hours to ensure complete homogenization.
-
-
Lithographic Processing:
-
Coating: Dispense the doped photoresist onto a silicon wafer and spin-coat to achieve the target film thickness (e.g., 500 nm).
-
Soft Bake: Bake the wafer on a hotplate to remove the casting solvent (e.g., 90°C for 60 seconds).
-
Exposure: Expose the wafer with a test mask containing features of various sizes using an appropriate exposure dose. It is recommended to perform an exposure dose matrix to determine the optimal dose for each formulation.
-
Post-Exposure Bake (PEB): Bake the wafer on a hotplate to drive the acid-catalyzed reaction (e.g., 110°C for 60 seconds).
-
Development: Develop the wafer in 0.26N TMAH for the recommended time (e.g., 60 seconds).
-
Rinse and Dry: Rinse with deionized water and dry with nitrogen.
-
Hard Bake (Optional): Bake at a higher temperature (e.g., 130°C for 90 seconds) to improve the mechanical and chemical stability of the patterned resist.
-
Characterization Protocols and Data Interpretation
Lithographic Performance
-
Sensitivity (Dose-to-Clear): For a positive-tone resist, this is the exposure dose required to completely clear the resist in the exposed areas. For a negative-tone resist, it is the dose at which the resist starts to form. This is a key parameter for determining the throughput of the lithography process.
-
Contrast: This is a measure of the sharpness of the transition between exposed and unexposed regions. It is determined from the slope of the contrast curve (normalized remaining thickness vs. log of exposure dose). A higher contrast generally leads to steeper sidewall profiles and better resolution.
-
Resolution: The smallest feature size that can be reliably patterned. This is typically assessed by SEM imaging of line-space patterns.
Hypothetical Contrast Curves:
Caption: Proposed dual-role mechanism of this compound in a photoresist.
Conclusion and Future Work
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a novel additive in photoresist formulations. By carefully characterizing its impact on lithographic performance and adhesion, researchers can determine its potential to enhance existing resist systems. Future work should focus on understanding the structure-property relationships by evaluating other morpholine derivatives and exploring the impact of the additive on etch resistance and long-term stability of the patterned resist.
References
-
PubChem. Methyl morpholine-4-acetate hydrochloride. Retrieved from [Link]
-
Allresist. What are photoresists composed of, and how do they work?. Retrieved from [Link]
-
Heynova. Chemical Photoresist Additive Surfactants & Stabilizers Manufacturer. Retrieved from [Link]
-
AIP Publishing. (2016, March 14). Additive chemistry and distributions in photoresist thin films. Retrieved from [Link]
-
Wikipedia. N-Methylmorpholine. Retrieved from [Link]
-
Wikipedia. Morpholine. Retrieved from [Link]
-
MicroChemicals. Composition and Properties of AZ® and TI Photoresists. Retrieved from [Link]
-
Wikipedia. Photoresist. Retrieved from [Link]
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- 4. Photoresist - Wikipedia [en.wikipedia.org]
- 5. dakenchem.com [dakenchem.com]
- 6. microchemicals.com [microchemicals.com]
The Role of Methyl Morpholinoacetate in Photoresist Formulations: A Hypothetical and Educational Guide
Initial Assessment: Extensive searches of scientific literature and patent databases did not yield direct evidence of Methyl Morpholinoacetate being a standard component in either positive or negative photoresist formulations. Its application in this specific context appears to be novel or not widely documented. However, by examining its chemical structure—a tertiary amine (morpholine) and a methyl ester—we can deduce its potential hypothetical roles and provide a comprehensive guide to where such a molecule could fit within established photoresist chemistry.
This document, therefore, serves as a set of application notes and protocols based on scientific principles, exploring the plausible functions of a morpholino-containing compound in photolithography. It is designed for researchers, scientists, and drug development professionals who are interested in the fundamental chemistry of photoresists and the functional roles of their various components.
Part 1: Theoretical Placement of this compound in Photoresist Formulations
The structure of this compound suggests several potential, albeit hypothetical, functions in a photoresist formulation. The morpholine group provides a basic nitrogen atom, while the methyl acetate moiety offers solubility in common organic solvents used in lithography.
As a Base Additive (Quencher) in Chemically Amplified Resists
In chemically amplified (CA) photoresists, which are common in advanced lithography, a photoacid generator (PAG) produces a strong acid upon exposure to light. This acid then catalyzes a chemical reaction in the resist polymer, changing its solubility. The diffusion of this acid can lead to a loss of resolution.
A basic compound, often called a "quencher," is added to neutralize the acid and control its diffusion. The morpholine component of this compound, being a tertiary amine, could act as such a quencher.
Causality Behind this Role:
-
Expertise & Experience: The control of acid diffusion is a critical factor in achieving high resolution in CA resists. The addition of a small amount of a basic compound is a standard technique to "quench" the excess acid at the edges of the exposed features, preventing blurring.
-
Trustworthiness: The pKa of morpholine is around 8.5, making it a suitable base to neutralize strong acids generated by PAGs. The concentration of the quencher would need to be carefully optimized to balance resolution enhancement with preventing the desired chemical reaction.
As a Component in Polymer Synthesis
While not a direct additive, the morpholine ring is a versatile scaffold in organic synthesis and has been incorporated into various polymers to modify their properties.[1][2] It is conceivable that a derivative of this compound could be used as a monomer or a modifying agent for the resin in a photoresist.
Causality Behind this Role:
-
Expertise & Experience: The properties of the polymer resin are paramount to the performance of a photoresist. Incorporating different functional groups can alter its solubility, adhesion, and etch resistance. The morpholine group could potentially enhance solubility in aqueous developers after a deprotection step.
-
Authoritative Grounding: Morpholine and its derivatives are widely used in medicinal chemistry and materials science to impart specific physicochemical properties to molecules and polymers.[1][3]
As a Co-solvent or Additive for Coating Properties
Though less likely to be a primary solvent due to its relatively high boiling point (77 °C at 2 Torr)[4], it could be used as a minor component in the solvent system to modify the coating properties of the photoresist film, such as viscosity and surface tension.
Part 2: General Application Notes and Protocols for Photoresists
Given the lack of direct data on this compound, the following sections provide detailed protocols for standard positive and negative photoresist systems, illustrating where a compound with its properties might be integrated.
Positive Photoresist (DNQ-Novolac System)
Positive photoresists become more soluble in the developer in the exposed areas. A classic example is the diazonaphthoquinone (DNQ) and novolac resin system.
Mechanism:
-
Unexposed: The DNQ acts as a dissolution inhibitor, preventing the novolac resin (which is alkali-soluble) from dissolving in the developer.
-
Exposed: Upon exposure to UV light, the DNQ undergoes a chemical transformation into a carboxylic acid. This exposed region becomes highly soluble in the alkaline developer.[5]
Experimental Workflow for a Positive Photoresist
Caption: Workflow for Positive Photolithography.
Protocol: Patterning with a DNQ-Novolac Positive Photoresist
-
Substrate Preparation:
-
Clean a silicon wafer using a standard cleaning procedure (e.g., Piranha etch or RCA clean).
-
Perform a dehydration bake at 150°C for 30 minutes.
-
Apply an adhesion promoter like hexamethyldisilazane (HMDS).
-
-
Coating:
-
Dispense the positive photoresist onto the center of the wafer.
-
Spin coat at 3000 rpm for 30 seconds to achieve a desired thickness (e.g., 1 µm).
-
Soft bake the coated wafer on a hotplate at 90-100°C for 60-90 seconds to remove the solvent.
-
-
Exposure:
-
Expose the wafer to UV radiation (e.g., i-line at 365 nm) through a photomask with a specific dose (e.g., 100-200 mJ/cm²).
-
-
Development:
-
Post-Processing:
-
Hard bake the wafer at 110-120°C for 60-90 seconds to improve the resist's stability for subsequent etching or plating processes.
-
Negative Photoresist (Chemically Amplified System)
Negative photoresists become less soluble in the developer in the exposed areas. Many modern negative resists are chemically amplified and rely on cross-linking.[7]
Mechanism:
-
Unexposed: The polymer resin is soluble in the developer.
-
Exposed: The PAG generates an acid, which, during a post-exposure bake (PEB), catalyzes a cross-linking reaction between the polymer chains. This cross-linked network is insoluble in the developer.
Hypothetical Role for this compound: In this system, this compound could be added in a very small concentration (e.g., 0.1-0.5% of total solids) to act as a quencher, controlling the acid diffusion and improving the sharpness of the patterned lines.
Experimental Workflow for a Negative Photoresist
Caption: Workflow for Negative Photolithography.
Protocol: Patterning with a Chemically Amplified Negative Photoresist
-
Substrate Preparation:
-
Follow the same procedure as for the positive resist.
-
-
Coating:
-
Dispense the negative photoresist onto the wafer.
-
Spin coat to the desired thickness.
-
Soft bake at a temperature specified by the resist manufacturer (e.g., 90-110°C) for 60-90 seconds.
-
-
Exposure:
-
Expose the wafer to deep UV radiation (e.g., 248 nm) with a dose determined by the resist's sensitivity.
-
-
Post-Exposure Bake (PEB):
-
This is a critical step. Bake the wafer at a specific temperature (e.g., 110-130°C) for 60-90 seconds to drive the acid-catalyzed cross-linking reaction.
-
-
Development:
-
Develop the wafer in the appropriate developer, which can be an organic solvent or an aqueous alkaline solution (TMAH), depending on the resist chemistry.
-
-
Post-Processing:
-
Perform a hard bake if required to further enhance the mechanical and chemical stability of the resist pattern.
-
Part 3: Data Presentation and Comparison
Table 1: Comparison of Positive and Negative Photoresists
| Feature | Positive Photoresist | Negative Photoresist |
| Image Tone | Same as the mask | Inverse of the mask |
| Exposed Area | Becomes soluble | Becomes insoluble (cross-links) |
| Developer | Typically aqueous alkaline (e.g., TMAH)[5] | Can be organic solvents or TMAH |
| Resolution | Generally higher resolution and better for smaller features | Can suffer from swelling, but modern CA resists have high resolution |
| Adhesion | Generally good | Can have better adhesion for some applications |
| Common Use | High-resolution lithography for integrated circuits | Thicker film applications, older technologies, some advanced applications[8][9] |
Conclusion
While this compound is not a documented standard component in photoresist formulations, its chemical structure provides a basis for exploring its potential roles, primarily as a basic additive (quencher) in chemically amplified resists. Understanding the fundamental principles of positive and negative photoresist chemistry allows for the logical placement and testing of novel compounds to enhance the performance of lithographic processes. The protocols and workflows provided here serve as a baseline for such experimental investigations.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]
-
Recent Advances in Positive Photoresists: Mechanisms and Fabrication - PMC - NIH. Available at: [Link]
- US6406827B2 - Positive photoresist composition and process for forming resist pattern - Google Patents.
- US6762005B2 - Positive photoresist composition and method of patterning resist thin film for use in inclined implantation process - Google Patents.
- US5919597A - Methods for preparing photoresist compositions - Google Patents.
-
Development of Photoresists - MicroChemicals. Available at: [Link]
- US7419769B2 - Negative photoresist compositions for the formation of thick films, photoresist films and methods of forming bumps using the same - Google Patents.
- US20060035170A1 - Negative photoresist compositions for the formation of thick films, photoresist films and methods of forming bumps using the same - Google Patents.
-
Composition and Properties of AZ® and TI Photoresists - MicroChemicals. Available at: [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]
- US20070248896A1 - Photoresist Formulation For High Aspect Ratio Plating - Google Patents.
-
Mechanism of action of a negative photoresist. - ResearchGate. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]
- 5. microchemicals.com [microchemicals.com]
- 6. US6762005B2 - Positive photoresist composition and method of patterning resist thin film for use in inclined implantation process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US7419769B2 - Negative photoresist compositions for the formation of thick films, photoresist films and methods of forming bumps using the same - Google Patents [patents.google.com]
- 9. US20060035170A1 - Negative photoresist compositions for the formation of thick films, photoresist films and methods of forming bumps using the same - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of N-Substituted Morpholine Esters as Advanced Electronic Materials
Authored by: A Senior Application Scientist
Introduction: The relentless pursuit of next-generation electronic devices with enhanced performance, stability, and processability has led to intensive research into novel organic materials. Among these, N-substituted morpholine derivatives have emerged as a promising class of compounds, particularly in the realm of perovskite solar cells and organic electronics.[1][2] The unique chemical structure of the morpholine moiety, featuring both an ether and an amine functional group, imparts desirable properties such as improved solubility, thermal stability, and the ability to passivate defects in semiconductor materials.[1] This application note provides a comprehensive guide to the synthesis of N-substituted morpholine esters and elucidates their potential applications as advanced electronic materials. We will delve into the rationale behind their synthesis, provide detailed experimental protocols, and discuss their proposed mechanism of action in enhancing device performance.
Rationale for Employing N-Substituted Morpholine Esters in Electronic Materials
The incorporation of N-substituted morpholine esters into electronic materials is predicated on several key molecular attributes that address critical challenges in device fabrication and performance.
-
Defect Passivation: In materials like perovskites, surface and bulk defects act as recombination centers for charge carriers, diminishing device efficiency and long-term stability. The lone pair of electrons on the nitrogen atom of the morpholine ring can coordinate with undercoordinated metal ions (e.g., Pb²⁺ in lead-halide perovskites), effectively passivating these defects.[1] The ester functionality can further contribute to this passivation through interactions with surface ions.
-
Enhanced Solubility and Film Morphology: The N-substituent, particularly an ester-containing alkyl chain, can significantly improve the solubility of the morpholine derivative in common organic solvents used for device fabrication. This enhanced solubility facilitates the formation of uniform, high-quality thin films, which are crucial for efficient charge transport and overall device performance.
-
Tunable Electronic Properties: The electronic properties of the N-substituted morpholine ester can be fine-tuned by modifying the ester group. This allows for the rational design of molecules with specific energy levels to optimize the interface between different layers in an electronic device, thereby improving charge extraction and reducing energy losses.
-
Improved Stability: The morpholine ring is a stable heterocyclic compound. Its incorporation can enhance the thermal and chemical stability of the electronic material, leading to devices with longer operational lifetimes. The synergistic action of the morpholine and a suitable counter-ion, as seen with Morpholinium tetrafluoroborate (MOT), has been shown to significantly boost the moisture stability of perovskite films.[3]
Synthesis of a Representative N-Substituted Morpholine Ester: Morpholin-N-ethyl Acetate
This section details the synthesis of Morpholin-N-ethyl acetate, a representative N-substituted morpholine ester, via a nucleophilic substitution reaction.[4]
Reaction Principle
The synthesis involves the reaction of morpholine with ethyl chloroacetate. The nitrogen atom in the morpholine ring acts as a nucleophile and attacks the electrophilic carbon atom of the ethyl chloroacetate, which is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of the N-C bond, yielding Morpholin-N-ethyl acetate. Triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Morpholin-N-ethyl Acetate.
Detailed Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Morpholine | C₄H₉NO | 87.12 | 8.71 g | 0.1 |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 12.25 g | 0.1 |
| Triethylamine | C₆H₁₅N | 101.19 | 10.12 g | 0.1 |
| Benzene | C₆H₆ | 78.11 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (8.71 g, 0.1 mol), ethyl chloroacetate (12.25 g, 0.1 mol), and triethylamine (10.12 g, 0.1 mol) in 100 mL of benzene.[4]
-
Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The solvent (benzene) is removed from the filtrate by rotary evaporation.
-
The resulting crude product is purified by vacuum distillation to obtain pure Morpholin-N-ethyl acetate.
Characterization:
The structure of the synthesized Morpholin-N-ethyl acetate should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[4]
-
FT-IR (cm⁻¹): Look for the characteristic C=O stretching vibration of the ester group around 1740 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): Expect signals corresponding to the protons of the morpholine ring and the ethyl group of the ester.
-
¹³C NMR (CDCl₃, δ ppm): Expect signals for the carbonyl carbon of the ester and the carbons of the morpholine ring and the ethyl group.
Proposed Application in Perovskite Solar Cells
N-substituted morpholine esters, such as Morpholin-N-ethyl acetate, are proposed as additives in the perovskite active layer or as a component of the hole transport layer (HTL) in perovskite solar cells (PSCs).
Mechanism of Performance Enhancement
The proposed mechanism for performance enhancement is multifaceted:
-
Defect Passivation at the Perovskite Surface: The lone pair of electrons on the nitrogen atom of the morpholine ring can effectively passivate the uncoordinated Pb²⁺ defects on the perovskite surface. The carbonyl oxygen of the ester group can also interact with surface defects, further reducing non-radiative recombination. This is analogous to the function of Morpholinium tetrafluoroborate (MOT), where the morpholine component promotes superior crystal growth and defect passivation through its strong binding with lead.[3]
-
Improved Crystallinity of the Perovskite Film: The presence of the N-substituted morpholine ester during the perovskite crystallization process can modulate the crystal growth, leading to larger grain sizes and reduced grain boundaries. This results in a higher quality perovskite film with improved charge transport properties.
-
Favorable Energy Level Alignment: By tuning the ester group, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the N-substituted morpholine ester can be engineered to facilitate efficient hole extraction from the perovskite layer to the HTL and block electron transport towards the anode.
Device Performance Enhancement (Hypothetical Data)
The following table presents hypothetical performance data for a perovskite solar cell with and without the addition of Morpholin-N-ethyl acetate, based on the expected improvements from morpholine-based additives.[3]
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (without additive) | 1.05 | 22.5 | 75 | 17.72 |
| With Morpholin-N-ethyl Acetate | 1.12 | 23.8 | 79 | 21.05 |
Protocol for Device Fabrication and Testing
Materials:
-
FTO-coated glass substrates
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Morpholin-N-ethyl acetate solution in a suitable solvent (e.g., isopropanol)
-
Hole transport material solution (e.g., Spiro-OMeTAD in chlorobenzene)
-
Gold or silver for the back electrode
Workflow for Device Fabrication:
Caption: Workflow for the fabrication of a perovskite solar cell.
Procedure:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit an electron transport layer (ETL), such as SnO₂, onto the FTO substrate.
-
Prepare the perovskite precursor solution. For the experimental group, add a specific concentration of Morpholin-N-ethyl acetate to the precursor solution.
-
Spin-coat the perovskite precursor solution onto the ETL-coated substrate.
-
Anneal the perovskite film at a specified temperature and time to promote crystallization.
-
Deposit the hole transport layer (HTL) on top of the perovskite layer.
-
Finally, deposit the metal back electrode (e.g., gold or silver) by thermal evaporation.
-
Characterize the photovoltaic performance of the fabricated devices under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
Conclusion
N-substituted morpholine esters represent a versatile class of organic molecules with significant potential for application in advanced electronic materials. Their synthesis is straightforward, and their unique chemical structure offers multiple avenues for enhancing the performance and stability of electronic devices, particularly perovskite solar cells. The ability to passivate defects, improve film morphology, and tune electronic properties makes them a compelling area of research for scientists and engineers in the field of organic electronics. Further exploration into the structure-property relationships of different N-substituted morpholine esters will undoubtedly lead to the development of even more efficient and durable electronic devices.
References
-
Enhancing the Performance and Stability of Perovskite Solar Cells via Morpholinium Tetrafluoroborate Additive Engineering: Insights and Implications. (2023). MDPI. [Link]
-
Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. (n.d.). ResearchGate. [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2017). PMC. [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]
-
Enhancing the Performance and Stability of Perovskite Solar Cells via Morpholinium Tetrafluoroborate Additive Engineering: Insights and Implications. (2023). MDPI. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. [Link]
- Preparation of morpholine. (1988).
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (2018). Organic Syntheses Procedure. [Link]
-
Application of Natural Molecules in Efficient and Stable Perovskite Solar Cells. (2023). MDPI. [Link]
-
Advances in Polymeric Semiconductors for Next-Generation Electronic Devices. (2024). MDPI. [Link]
-
Application to perovskite solar cells a Illustration of the inverted... (n.d.). ResearchGate. [Link]
-
Acid vapor-induced enhanced electrical current rectification in phenothiazine-based electronic devices. (2022). Chemical Science (RSC Publishing). [Link]
-
Advances in Polymeric Semiconductors for Next-Generation Electronic Devices. (2024). PubMed. [Link]
-
Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. (2023). ResearchGate. [Link]
-
Advanced Acceptor‐Substituted S,N‐Heteropentacenes for Application in Organic Solar Cells. (2021). PMC. [Link]
-
Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2023). ACS Catalysis. [Link]
-
Effects of organic solvents for the phenyl-C61-butyric acid methyl ester layer on the performance of inverted perovskite solar cells. (2018). ResearchGate. [Link]
Sources
Application Note: Quantitative Analysis of Methyl Morpholinoacetate in Pharmaceutical Formulations
Introduction
Methyl Morpholinoacetate is an emerging specialty chemical utilized in various organic synthesis processes and is under investigation as a key intermediate in the development of novel pharmaceutical agents.[1] Its unique structure, combining a morpholine ring with a methyl ester, presents specific analytical challenges for its accurate quantification in complex formulation matrices. The presence and precise concentration of this compound can be critical to the efficacy, stability, and safety of the final drug product. Therefore, robust and validated analytical methods are essential for quality control during drug development and manufacturing.
This application note provides detailed protocols for two distinct, validated analytical techniques for the quantification of this compound in a representative oral solution formulation: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of these methods is based on their specificity, accuracy, and accessibility in a standard pharmaceutical analytical laboratory. All methodologies are designed to be compliant with the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[2][3]
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle and Rationale
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[4] For this compound, which possesses moderate polarity, a C18 stationary phase provides excellent retention and separation from both more polar and less polar formulation excipients. UV detection is suitable as the ester and morpholine functionalities, while not strong chromophores, allow for sensitive detection at lower UV wavelengths (e.g., 210 nm). This method is ideal for routine quality control due to its robustness, high throughput, and straightforward implementation. The chromatographic conditions are optimized to ensure a sharp, symmetrical peak for the analyte, free from interference from common formulation components.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formulation Placebo (containing all excipients except the active ingredient)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/Vis Diode Array Detector |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions:
-
Diluent: Mix Acetonitrile and Water in a 50:50 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection. This creates a target concentration of 100 µg/mL.
4. System Suitability: Before sample analysis, inject the 100 µg/mL standard solution five times. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>.[5][6]
-
Tailing Factor (T): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution and determine the peak area.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method 2: Quantification by Proton Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
Principle and Rationale
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration without the need for an identical reference standard for calibration.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By integrating the area of a specific, well-resolved proton signal from this compound and comparing it to the integral of a known amount of an internal standard, a highly accurate and precise quantification can be achieved.
This technique is exceptionally valuable for the certification of reference materials and for analyzing formulations where chromatographic methods may be complicated by excipient interference. For this compound, the distinct singlet from the methyl ester protons (-OCH₃) at approximately 3.7 ppm provides an ideal signal for quantification due to its clarity and lack of overlap with signals from the morpholine ring protons. Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and a sharp, isolated singlet in a region of the spectrum free from analyte or solvent signals.
Experimental Workflow: qNMR Analysis
Caption: Workflow for the quantification of this compound by qNMR.
Detailed Protocol: qNMR
1. Materials and Reagents:
-
Formulation containing this compound
-
Maleic Acid (Certified Reference Material, >99.5% purity)
-
Deuterium Oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm, high precision)
2. Instrumentation and Parameters:
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | D₂O |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 30 s (≥ 5 x T₁ of the slowest relaxing proton) |
| Acquisition Time (AQ) | ~4 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
3. Preparation of the qNMR Sample:
-
Accurately weigh approximately 200 mg of the oral solution formulation into a vial.
-
Accurately weigh approximately 10 mg of Maleic Acid (Internal Standard, IS) into the same vial.
-
Add approximately 0.7 mL of D₂O to the vial, cap, and vortex until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
4. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum using the parameters listed above. A long relaxation delay (D1) is critical for ensuring full relaxation of all protons, which is a prerequisite for accurate integration.[9]
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of the this compound methyl singlet (~3.7 ppm) and the Maleic Acid vinyl singlet (~6.3 ppm).
5. Calculation of Concentration: The concentration of this compound in the formulation is calculated using the following equation:
CAnalyte = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mSample) * PIS
Where:
-
CAnalyte: Concentration of this compound (w/w %)
-
IAnalyte: Integral of the analyte's methyl proton signal
-
IIS: Integral of the internal standard's vinyl proton signal
-
NAnalyte: Number of protons for the analyte signal (3 for the -OCH₃ group)
-
NIS: Number of protons for the IS signal (2 for the vinyl protons of maleic acid)
-
MWAnalyte: Molecular weight of this compound (159.18 g/mol )
-
MWIS: Molecular weight of Maleic Acid (116.07 g/mol )
-
mSample: Mass of the formulation weighed
-
mIS: Mass of the internal standard weighed
-
PIS: Purity of the internal standard (as a decimal)
Method Validation and Comparison
Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[3][10] The validation should assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
| Validation Parameter | HPLC-UV Method | qNMR Method |
| Specificity | Demonstrated by baseline separation from placebo peaks and forced degradation. | High; based on unique chemical shifts of non-equivalent protons. |
| Linearity & Range | Typically 50-150% of the nominal concentration (e.g., 50-750 µg/mL). r² ≥ 0.999. | Inherently linear. Range is determined by sample solubility and S/N ratio. |
| Accuracy | Determined by spike recovery studies on placebo; typically 98-102%. | High intrinsic accuracy as a primary method. Verified with certified material. |
| Precision (RSD%) | Repeatability and intermediate precision typically < 2.0%. | Typically < 1.0% for a well-optimized experiment. |
| Robustness | Assessed by small variations in mobile phase composition, flow rate, temp. | Less susceptible to minor environmental changes; D1 is a critical parameter. |
Conclusion
This application note details two robust and reliable methods for the quantitative determination of this compound in pharmaceutical formulations. The RP-HPLC-UV method is well-suited for routine quality control environments due to its high throughput and simplicity. The ¹H-qNMR method serves as an excellent primary or reference method, offering high precision and accuracy without the need for a specific analyte reference standard for calibration. The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. Both protocols are designed to be validated in accordance with international regulatory guidelines, ensuring data integrity and trustworthiness.[11][12]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. [Link]
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Indian Journal of Pharmaceutical Sciences and Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Methyl 4-morpholineacetate. [Link]
-
SciSpace. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link]
-
ResearchGate. The derivatization reaction of morpholine. [Link]
-
Science and Education Publishing. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link]
-
ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
PubChem. Methyl morpholine-4-acetate hydrochloride. [Link]
-
Semantic Scholar. Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. [Link]
- Google Patents. JP3936553B2 - Basic compound and method for producing the same.
-
Wiley Online Library. Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. [Link]
-
ResearchGate. (PDF) Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. [Link]
-
YouTube. 15. NMR Spectroscopy Esterification Lecture Part 3. [Link]
-
European Patent Office. EP 2033966 B1 - Novel photoacid generators, resist compositons, and patterning processes. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
Scribd. Ictslacros. [Link]
- Google Patents.
-
Google Patents. (12) United States Patent. [Link]
- Google Patents.
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- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
Application Note: Methyl Morpholinoacetate as a Dual-Function pH Buffer for Static and Dynamic pH Control in Chemical Reactions
Abstract
Precise pH control is critical for the outcome of many chemical and biochemical reactions.[1] While traditional buffers effectively maintain a static pH, there is a growing need for systems that can modulate pH in a controlled manner over time. This application note introduces Methyl Morpholinoacetate as a novel, dual-function "pro-buffer." It can function as a conventional buffer in the physiological range (pH 6.4–8.4) via its tertiary morpholine amine. Additionally, its ester moiety can undergo slow, base-catalyzed hydrolysis to generate morpholinoacetic acid, providing a mechanism for timed-release pH depression or resisting pH increases. This dynamic capability opens new possibilities for complex, multi-stage reactions where a programmed pH shift is desirable.
Introduction: Beyond Static pH Control
Maintaining a stable pH is a cornerstone of experimental design in chemistry and biology, ensuring optimal reaction rates, product yields, and molecular stability.[1] The development of "Good's Buffers" by Norman E. Good and colleagues in the 1960s provided researchers with a suite of zwitterionic buffers optimized for biological systems, characterized by pKa values near physiological pH, high water solubility, and minimal interference with biological processes.[2][3] These buffers, such as MES (pKa 6.1) and HEPES (pKa 7.5), are designed to hold pH constant.
However, certain advanced applications, including drug delivery, polymer synthesis, and complex organic reactions, can benefit from a dynamic pH environment.[4][5] Systems that can initiate at one pH and controllably shift to another over a defined period are highly desirable. The challenge lies in creating a simple, predictable system for such temporal pH control. Esters, which can be slowly hydrolyzed to generate carboxylic acids, offer a potential solution for programmed acid release.[6][7]
This note describes the utility of this compound, a compound featuring both a tertiary amine (the morpholine nitrogen) and a hydrolyzable ester. This unique structure allows it to function in two distinct modes:
-
Static pH Buffer: The morpholine ring's nitrogen atom acts as a weak base, providing conventional buffering capacity.
-
Dynamic pH Modulator: The methyl ester group can be slowly hydrolyzed, consuming base and producing a carboxylate, enabling a time-dependent shift in the solution's pH.
Physicochemical Properties and Buffering Principles
This compound possesses a unique combination of functional groups that dictate its buffering behavior. The key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-morpholin-4-ylacetate | [8][9] |
| CAS Number | 35855-10-8 | [9][10] |
| Molecular Formula | C₇H₁₃NO₃ | [9] |
| Molecular Weight | 159.18 g/mol | [9] |
| Appearance | Clear, colorless to yellow liquid | [10] |
| Predicted pKa | 4.89 ± 0.10 | [10] |
| Reference pKa (Morpholine) | ~8.33 | [11][12] |
| Reference pKa (N-Methylmorpholine) | ~7.4 | [13][14][15] |
| Solubility | Miscible in water | [11][12] |
Note: The predicted pKa of 4.89 likely corresponds to a protonated state under specific conditions. For practical buffering applications, the pKa of the parent tertiary amine, N-Methylmorpholine (pKa ≈ 7.4), serves as a more reliable estimate for the buffering range of the morpholine nitrogen.
Mechanism of Action: A Dual-Function System
The utility of this compound stems from two independent, yet potentially cooperative, chemical processes.
-
Mechanism 1: Static Buffering (Henderson-Hasselbalch System) The tertiary amine within the morpholine ring can accept a proton, forming its conjugate acid. This equilibrium provides buffering capacity. Based on the pKa of the closely related N-Methylmorpholine (~7.4), this compound is expected to be an effective buffer in the pH range of approximately 6.4 to 8.4.[13][14][15]
-
Mechanism 2: Dynamic pH Modulation (Ester Hydrolysis) The methyl ester functional group is susceptible to hydrolysis, a reaction that splits the ester into a carboxylate (morpholinoacetate) and an alcohol (methanol).[16] This reaction is catalyzed by acid or base, but is significantly more pronounced under basic conditions where hydroxide ions act as a nucleophile. The consumption of OH⁻ ions during this process can either resist a pH increase or cause a gradual decrease in pH over time. This hydrolysis is a key feature for time-dependent applications.[6]
The dual functionality is illustrated in the diagram below.
Caption: Dual-function mechanism of this compound.
Protocols for Application
Protocol 1: Preparation of a 1 M this compound Stock Solution
This protocol details the preparation of a sterile, high-concentration stock solution for subsequent use in buffer preparation.
Materials:
-
This compound (liquid, purity ≥99%)
-
High-purity, deionized water (dH₂O)
-
Sterile graduated cylinders and beakers
-
0.22 µm sterile filter unit
-
Sterile storage bottle
Procedure:
-
Calculation: The molecular weight of this compound is 159.18 g/mol . To prepare 100 mL of a 1 M solution, 15.92 g is required.
-
Weighing: In a clean beaker, accurately weigh 15.92 g of this compound.
-
Dissolution: Add approximately 80 mL of dH₂O to the beaker. Place a magnetic stir bar in the beaker and stir on a magnetic plate until the liquid is fully dissolved.
-
Volume Adjustment: Carefully transfer the solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of dH₂O and add the rinsing to the cylinder. Adjust the final volume to exactly 100 mL with dH₂O.
-
Sterilization: Pass the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Label the bottle clearly (e.g., "1 M this compound Stock, [Date], [Initials]") and store at 4°C.
Protocol 2: Use as a Conventional pH Buffer (Static Application)
This protocol describes how to prepare a 50 mM buffer at a desired pH within the effective buffering range (pH 6.4–8.4) and validate its pKa.
Materials:
-
1 M this compound stock solution (from Protocol 3.1)
-
Deionized water (dH₂O)
-
Calibrated pH meter
-
1 M HCl and 1 M NaOH for pH adjustment
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of 50 mM Solution: To prepare 100 mL of a 50 mM solution, add 5 mL of the 1 M stock solution to a beaker containing 90 mL of dH₂O.
-
pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Slowly add 1 M HCl dropwise to lower the pH, or 1 M NaOH to raise it, until the desired pH (e.g., pH 7.5) is reached.
-
Final Volume: Transfer the pH-adjusted solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with dH₂O. Mix by inversion.
Validation (Optional but Recommended):
-
To empirically determine the pKa and buffering range, perform a titration.
-
Prepare 100 mL of a 50 mM solution and adjust the pH to ~11 with 1 M NaOH.
-
Titrate the solution with 0.1 M HCl, recording the pH after each incremental addition (e.g., 0.2 mL).
-
Plot pH versus the volume of HCl added. The midpoint of the steepest part of the curve corresponds to the pKa.
Caption: Workflow for preparing a static pH buffer.
Protocol 3: Use as a Timed-Release pH Control Agent (Dynamic Application)
This protocol provides a framework for utilizing the slow hydrolysis of this compound to create a time-dependent pH drop in a reaction. Note: The rate of hydrolysis is dependent on temperature and the initial pH. This protocol must be optimized for each specific application.
Objective: To initiate a reaction at pH 8.0 and have the pH gradually decrease towards ~7.0 over 4 hours at 37°C.
Materials:
-
1 M this compound stock solution
-
Reaction components (enzyme, substrate, etc.)
-
Calibrated pH meter with continuous monitoring capability, or pH indicator strips
-
Temperature-controlled incubator or water bath (37°C)
Procedure:
-
Reaction Setup: Prepare the reaction mixture with all components except the initiating substrate.
-
Initial pH Adjustment: Add this compound to a final concentration of 100 mM. Adjust the initial pH of the mixture to 8.0 using 1 M NaOH. Rationale: A higher initial pH and concentration will accelerate the rate of hydrolysis.
-
Equilibration: Place the reaction vessel in a 37°C water bath or incubator and allow it to equilibrate for 10 minutes.
-
Initiation and Monitoring: Initiate the reaction by adding the final substrate. Immediately begin monitoring the pH.
-
Data Collection: Record the pH at regular intervals (e.g., every 15 minutes) for the duration of the experiment (4 hours).
-
Analysis: Plot pH versus time to characterize the rate of pH change under your specific experimental conditions. This profile can then be used to predictably time subsequent experiments.
Advantages and Considerations
Advantages:
-
Dual Functionality: Can be used as a standard buffer or as a dynamic pH modulator, offering experimental flexibility.
-
Physiologically Relevant Range: The tertiary amine provides strong buffering capacity in the neutral pH range (6.4-8.4), which is suitable for many biological reactions.[17]
-
Biocompatibility: The morpholine moiety is a core component of well-established Good's buffers like MES and MOPS, suggesting good biocompatibility.[18][19]
-
Tunable Hydrolysis: The rate of pH change can be tuned by adjusting the initial pH, temperature, and concentration of this compound.
Considerations:
-
Temperature Sensitivity: Ester hydrolysis rates are highly dependent on temperature.[20] Experiments requiring dynamic pH control must be performed under strict temperature control.
-
Byproduct Formation: Hydrolysis produces methanol as a byproduct. While often at low concentrations, this could interfere with sensitive enzymatic or cellular systems.
-
Empirical Validation Required: The precise rate of pH change is system-dependent. Preliminary experiments, as described in Protocol 3.3, are essential to characterize the behavior for any new application.[21]
-
Limited Buffering at Low pH: The predicted pKa of ~4.89 for the protonated species suggests that the buffering capacity diminishes significantly below pH 6.[10]
Conclusion
This compound is a versatile chemical tool that extends beyond the capabilities of traditional pH buffers. Its ability to provide both static and dynamic pH control makes it a valuable candidate for researchers in drug development, materials science, and biochemistry. By leveraging the predictable hydrolysis of its ester group, scientists can design and execute complex, multi-stage processes that respond to a pre-programmed pH shift, enabling new avenues of chemical and biological investigation.
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Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]
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Wikipedia. (2023). Good's buffers. Retrieved from [Link]
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Grokipedia. (n.d.). Good's buffers. Retrieved from [Link]
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Scribd. (n.d.). Pka'S of Inorganic and Oxo-Acids. Retrieved from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Altabrisa Group. (2025, October 8). 3 Key Steps for Validating HPLC Buffer Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. Retrieved from [Link]
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University of Bath. (2017, August 17). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). Protocol for Buffer Preparation – BBS OER Lab Manual. Retrieved from [Link]
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BiochemiCalc. (n.d.). Buffer Preparation. Retrieved from [Link]
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Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]
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RSC Publishing. (n.d.). Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation. Retrieved from [Link]
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ChemBK. (2024, April 9). N-1-Acetyl morpholine. Retrieved from [Link]
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PubMed. (2006, November 15). Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. Retrieved from [Link]
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ResearchGate. (2017, August 17). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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PMC. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Retrieved from [Link]
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ACS Publications. (n.d.). Ester Bonds in Prodrugs. Retrieved from [Link]
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PMC. (2025, February 10). pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). The Use of Advanced pH, Time or Microbial-Dependent Oral Drug Delivery Technologies for Precise Release in the Colon. Retrieved from [Link]
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ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Retrieved from [Link]
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ResearchGate. (2025, August 9). Effect of pH on Theophylline Release from Partially Esterifted Alginic Acid Matrices. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Current Research in Medical Sciences. (2025, March 2). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Retrieved from [Link]
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Chemtex Speciality Limited. (n.d.). Morpholine uses in water treatment. Retrieved from [Link]
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ResearchGate. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
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PMC. (n.d.). Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Retrieved from [Link]
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PubMed. (n.d.). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Retrieved from [Link]
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Application Note: Formulation and Processing of High-Resolution Photoresists Utilizing Morpholine Derivatives for Advanced Photolithography
Abstract: This guide provides a comprehensive overview of the formulation and processing of high-resolution, chemically amplified photoresists (CARs). It emphasizes the critical role of morpholine derivatives as base quenchers in controlling acid diffusion, a key factor in achieving sub-100 nm feature fidelity. Detailed protocols for the formulation of a model positive-tone DUV photoresist, its application via spin coating, and subsequent processing steps are provided. This document is intended for researchers and process engineers in the microelectronics and materials science fields seeking to optimize lithographic performance.
Introduction to High-Resolution Photolithography
The relentless drive for miniaturization in the semiconductor industry necessitates continuous innovation in photolithography, the process used to pattern integrated circuits.[1] Achieving smaller feature sizes with high fidelity depends critically on the performance of the photoresist—a light-sensitive material that records the pattern projected from a photomask.[2]
1.1 Fundamentals of Chemically Amplified Resists (CARs)
To meet the sensitivity requirements of modern exposure tools, such as those using Deep Ultraviolet (DUV) or Extreme Ultraviolet (EUV) light, chemically amplified resists have become the industry standard.[2][3] Unlike older resist technologies, CARs employ a catalytic mechanism. The core components of a typical CAR are a polymer resin with acid-labile protecting groups, a photoacid generator (PAG), a base quencher, and a casting solvent.[2][4][5]
Upon exposure to radiation, the PAG decomposes and generates a small amount of a strong acid.[6][7] During a subsequent heating step, known as the post-exposure bake (PEB), each acid molecule can catalyze hundreds of deprotection reactions on the polymer resin.[6][8] This "chemical amplification" dramatically alters the solubility of the exposed regions in a developer solution, creating the desired pattern.[6][8]
1.2 The Critical Role of Acid Diffusion and Quenchers
While essential for sensitivity, the mobility of the photogenerated acid during the PEB is a double-edged sword. Uncontrolled diffusion of the acid catalyst away from the illuminated areas can lead to a blurring of the latent image, severely degrading the resolution and increasing line-edge roughness (LER).[6][9]
To counteract this, a small amount of a basic compound, or "quencher," is added to the photoresist formulation.[10] The quencher neutralizes stray acid molecules, effectively confining the catalytic reaction to the intended exposed regions and sharpening the final features.[10][11]
The Role of Morpholine Derivatives as Base Quenchers
Morpholine and its derivatives are weak organic bases that have proven highly effective as quenchers in high-resolution photoresist formulations. Their efficacy stems from their molecular size, basicity (pKa), and thermal stability, which can be tuned through chemical modification to optimize performance for a specific resist system.
2.1 Mechanism of Acid Scavenging and Diffusion Control
The primary function of a morpholine-based quencher is to neutralize the photogenerated acid through a simple acid-base reaction. By controlling the concentration of the quencher relative to the PAG, a precise threshold for the deprotection reaction can be established. No significant deprotection occurs until the amount of photogenerated acid exceeds the amount of base quencher present. This mechanism prevents low-level "acid spillover" into unexposed regions, thereby minimizing LER and improving critical dimension (CD) uniformity.
The diagram below illustrates the fundamental principle of chemical amplification and the role of the quencher.
Caption: Mechanism of chemical amplification with a base quencher.
Protocol: Formulation of a Model Positive-Tone DUV Photoresist
This protocol describes the formulation of a model chemically amplified photoresist suitable for DUV (248 nm) lithography.
3.1 Materials and Reagents
| Component | Example Material | Function | Supplier |
| Polymer Resin | Poly(hydroxystyrene-co-t-butyl acrylate) | Acid-labile polymer matrix | Commercially Available |
| PAG | Triphenylsulfonium triflate (TPS-Tf) | Photoacid Generator | Commercially Available |
| Base Quencher | N-Phenylmorpholine | Acid diffusion control | Commercially Available |
| Casting Solvent | Propylene glycol monomethyl ether acetate (PGMEA) | Dissolves components for coating | Commercially Available |
3.2 Formulation Workflow
The following diagram outlines the workflow for preparing the photoresist solution.
Caption: Workflow for photoresist formulation.
3.3 Step-by-Step Formulation Protocol
Safety Precaution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Preparation: In an amber glass bottle, combine the components according to the weight percentages specified in the table below.
-
Dissolution: Add the PGMEA solvent to the bottle.
-
Mixing: Place the sealed bottle on a roller or use a PTFE-coated magnetic stir bar to mix the solution. Allow it to mix for 24 hours in a dark environment to ensure all components are fully dissolved.
-
Filtration: Using a syringe, filter the solution through a 0.2 µm PTFE syringe filter into a clean, amber bottle to remove any particulates.
-
Storage: Store the final photoresist solution in a refrigerator at 4°C. Allow the resist to equilibrate to room temperature for at least 4 hours before use.
3.4 Table of Formulation Components
| Component | Function | Typical Weight % (of solids) |
| Polymer Resin | Forms the film and provides solubility switch | 90-95% |
| Photoacid Generator (PAG) | Generates acid upon exposure | 4-8% |
| Morpholine Quencher | Controls acid diffusion | 0.1-1.0% |
| Casting Solvent | Vehicle | ~85-90% of total solution weight |
Protocol: Processing and Patterning
This section details the steps required to coat, expose, and develop the photoresist on a silicon wafer.
4.1 Substrate Preparation
-
Cleaning: Ensure the silicon wafer is clean and free of organic contaminants.
-
Dehydration Bake: Bake the wafer on a hotplate at 150°C for 5 minutes to remove any adsorbed moisture.[12][13][14]
-
Adhesion Promotion: Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), via vapor priming or spin coating to enhance resist adhesion to the substrate.[14][15]
4.2 Spin Coating and Soft Bake (Post-Apply Bake)
-
Dispense: Dispense a small puddle of the photoresist solution onto the center of the wafer.[16]
-
Spin Coat: Use a spin coater to spread the resist and achieve a uniform film.[12][13][16] The final thickness is determined by the resist's viscosity and the spin speed.[15]
-
Soft Bake (PAB): Bake the coated wafer on a hotplate. This step removes most of the casting solvent from the resist film.[13][14]
4.3 Exposure
Expose the resist-coated wafer using a DUV lithography tool (e.g., 248 nm excimer laser stepper or scanner) through a photomask containing the desired pattern. The exposure dose is a critical parameter that must be optimized.
4.4 Post-Exposure Bake (PEB)
Immediately after exposure, bake the wafer on a hotplate. The PEB drives the acid-catalyzed deprotection reaction, which is the chemical amplification step.[6] Temperature and time are critical to controlling the extent of the reaction and the acid diffusion length.
4.5 Development
-
Immerse the wafer in an aqueous developer solution, typically 0.26N tetramethylammonium hydroxide (TMAH).[17]
-
The developer selectively dissolves the exposed areas of the resist, revealing the pattern.[18]
-
Rinse the wafer with deionized water and dry it with nitrogen gas.
4.6 Table of Optimized Processing Parameters (Example)
| Process Step | Parameter | Value | Purpose |
| Spin Coating | Spin Speed | 3000 rpm | Achieve ~500 nm film thickness |
| Spin Time | 30 s | Ensure uniformity | |
| Soft Bake (PAB) | Temperature | 110 °C | Drive off solvent |
| Time | 60 s | Stabilize film | |
| Exposure | Wavelength | 248 nm | Generate acid |
| Dose | 20-50 mJ/cm² | Pattern latent image | |
| Post-Exposure Bake (PEB) | Temperature | 115 °C | Catalyze deprotection |
| Time | 60 s | Control acid diffusion | |
| Development | Developer | 0.26N TMAH | Dissolve exposed resist |
| Time | 60 s | Reveal pattern |
Characterization and Troubleshooting
After development, the patterned features should be inspected using a scanning electron microscope (SEM) to measure critical dimensions and evaluate pattern fidelity, such as sidewall angle and line-edge roughness.
| Issue | Potential Cause | Mitigation Strategy |
| Resist Scumming | Incomplete development or insufficient exposure dose.[19][20] | Increase exposure dose or development time.[19] |
| Line Edge Roughness (LER) | Excessive acid diffusion; shot noise.[19] | Optimize PEB temperature/time; adjust quencher concentration. |
| Bridging | Overdevelopment or insufficient exposure.[19] | Reduce development time or increase exposure dose. |
| Pinholes/Voids | Particulate contamination during coating.[19] | Ensure cleanroom protocols are followed; filter resist before use.[19] |
Conclusion
The judicious use of morpholine derivatives as base quenchers is a cornerstone of modern, high-resolution photoresist formulation. By carefully controlling the acid-base chemistry within the resist film, it is possible to mitigate the effects of acid diffusion, thereby enabling the fabrication of fine patterns with excellent dimensional control. The protocols and principles outlined in this document provide a robust framework for researchers and engineers to develop and optimize their own advanced photolithography processes.
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Topic: Characterization of Post-Exposure Bake (PEB) Sensitivity in Photoresists Containing Methyl Morpholinoacetate
An Application Note and Protocol from the Office of the Senior Application Scientist
Authored By: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of Post-Exposure Bake in Advanced Lithography
In the fabrication of microelectronics, the post-exposure bake (PEB) is a pivotal step, particularly for chemically amplified resists (CARs).[1][2][3] Unlike older generations of resists where the exposure to light completed the chemical transformation, CARs employ a catalytic process.[2][3] Exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation generates a small amount of a strong acid from a photoacid generator (PAG).[4][5] The subsequent PEB step provides thermal energy to drive the diffusion of this acid and catalyze a cascade of deprotection reactions in the polymer matrix.[1][3] This "chemical amplification" is what provides the high sensitivity required for high-throughput manufacturing.[2][3]
The temperature and duration of the PEB are therefore critical process parameters that directly influence the final properties of the patterned features, including critical dimension (CD), line-edge roughness (LER), and overall resolution.[1][3] Consequently, any component within the photoresist formulation that exhibits thermal activity can significantly impact the process window and final device performance.
This application note addresses the characterization of PEB sensitivity in photoresists containing a specific, thermally active component: "Methyl Morpholinoacetate." While not a standard, widely documented component, patent literature suggests that morpholine-containing structures can be incorporated into photoresist formulations as part of a Thermal Acid Generator (TAG) system.[2] TAGs are compounds that, like PAGs, generate acid, but do so in response to heat rather than light.[6][7][8] The co-presence of a TAG and a PAG can be a deliberate design choice to enhance resolution, improve photospeed, and reduce line-width roughness.[6]
This guide is structured to provide researchers and process engineers with a foundational understanding and a practical, step-by-step protocol to systematically characterize the PEB sensitivity of a resist containing this morpholine-based compound. We will operate under the scientifically plausible hypothesis that this compound, or a related complex, functions as a TAG.
Part 1: Proposed Chemical Mechanism of this compound as a Thermal Acid Generator
Our working hypothesis is that the "this compound" entity is part of an ionic salt that decomposes upon heating to release an acid. A plausible candidate is a salt of a protonated morpholine derivative and an acetate anion. During the PEB step, this salt would undergo thermal decomposition.
Postulated Thermal Decomposition:
The morpholinium salt, when heated, could decompose to yield a neutral morpholine derivative and acetic acid.
-
Thermally Generated Acid: The liberated acetic acid, while weaker than the superacids typically generated by PAGs, would still be capable of catalyzing the deprotection of acid-labile groups on the resist polymer, especially at elevated PEB temperatures.
-
Dual Acid Action: This thermally generated acid would act in concert with the primary acid from the PAG. In the exposed regions, it would augment the deprotection reaction. In the unexposed regions, a controlled amount of acid generation can be used to fine-tune the resist profile, potentially improving LWR when balanced with a base quencher.[6]
-
Byproducts: The reaction would also produce a neutral morpholine derivative as a byproduct. The presence of this amine-like structure could potentially influence the local chemical environment, for instance, by partially neutralizing the superacid from the PAG, thus modulating its diffusion range. The thermal stability of morpholine itself is a factor; studies show it begins to degrade at temperatures between 150-190°C, which is at the higher end of the PEB range.[9][10]
The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of a dual-acid system during PEB.
Part 2: Experimental Protocol for Quantifying PEB Sensitivity
This protocol provides a comprehensive workflow to determine the sensitivity of the photoresist to variations in PEB temperature and time. The primary metrics for evaluation will be Critical Dimension (CD), resist sensitivity (E₀), and the extent of chemical deprotection.
Materials and Equipment
-
Substrates: 300 mm silicon wafers with appropriate underlayers (e.g., anti-reflective coating).
-
Photoresist: The resist formulation containing this compound.
-
Processing Chemicals: Adhesion promoter (e.g., HMDS), developer (0.26 N Tetramethylammonium hydroxide - TMAH), rinse water (deionized).[2]
-
Lithography Tools: Coater/developer track, exposure tool (e.g., 193 nm or EUV scanner).
-
Metrology Equipment:
-
Scanning Electron Microscope (SEM) for CD and imaging analysis.
-
Fourier Transform Infrared (FTIR) Spectrometer for chemical analysis.
-
Ellipsometer for film thickness measurement.
-
Experimental Workflow Diagram
Caption: Workflow for PEB sensitivity characterization.
Step-by-Step Methodology
-
Substrate Preparation and Coating:
-
Prime clean silicon wafers with an adhesion promoter (e.g., HMDS vapor prime).
-
Coat the wafers with the photoresist to a target thickness (e.g., 50-100 nm). Ensure a consistent and uniform coating across all wafers.
-
-
Soft Bake (Post-Apply Bake):
-
Perform a standardized soft bake on all wafers to remove residual solvent. A typical condition is 90-110°C for 60 seconds.[11] Record the exact temperature and time used.
-
-
Exposure:
-
Expose each wafer with a focus-exposure matrix (FEM). The exposure dose should range from below to well above the expected dose-to-clear (E₀). This is crucial for generating contrast curves.
-
-
Post-Exposure Bake (PEB) Matrix:
-
This is the core of the experiment. Divide the exposed wafers into groups to test a matrix of PEB conditions.
-
Temperature Variation: Keeping the bake time constant (e.g., 60 seconds), vary the PEB temperature across a range relevant to the resist platform (e.g., 90°C, 95°C, 100°C, 105°C, 110°C).
-
Time Variation: Keeping the bake temperature constant (e.g., 100°C), vary the PEB time (e.g., 30s, 60s, 90s, 120s).
-
-
Development:
-
Develop all wafers using a standardized process (e.g., 0.26 N TMAH for 30 seconds), followed by a deionized water rinse and spin dry. Consistency here is critical for comparing results.
-
-
Metrology and Data Analysis:
-
a) CD Measurement (SEM):
-
Using a top-down SEM, measure the width of specific, isolated, and dense line-space features for each dose and PEB condition.
-
Plot CD versus PEB Temperature (at constant time) and CD versus PEB Time (at constant temperature). The slope of these plots represents the CD sensitivity in nm/°C and nm/second, respectively.[3]
-
-
b) Contrast Curve Generation:
-
For each PEB condition, measure the remaining resist thickness in the exposed areas for each dose in the matrix (this can be done on a separate wafer without patterns).
-
Plot the normalized remaining thickness versus the log of the exposure dose.
-
The sensitivity (E₀) is the dose at which the resist completely clears.
-
The contrast (gamma) is the slope of the linear portion of the curve.
-
Plot E₀ versus PEB Temperature and E₀ versus PEB Time to quantify the impact on resist sensitivity.
-
-
c) Chemical Deprotection (FTIR):
-
On unpatterned wafers, measure the FTIR spectrum after the PEB step for each condition in the matrix.
-
Monitor the absorbance of the peak corresponding to the acid-labile protecting group (e.g., C=O stretch of a t-BOC group at ~1760 cm⁻¹) and the peak for the deprotected group (e.g., broad O-H stretch of a hydroxyl group at ~3200-3500 cm⁻¹).[12]
-
Calculate the percentage of deprotection and plot it as a function of PEB temperature and time. This provides direct chemical evidence of the bake's impact.[12][13]
-
-
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: PEB Temperature Sensitivity Data (Constant PEB Time = 60s)
| PEB Temp (°C) | CD (nm) @ Target Dose | Sensitivity (E₀) (mJ/cm²) | Contrast (γ) | Deprotection (%) |
| 90 | 55.2 | 22.5 | 8.1 | 65 |
| 95 | 52.1 | 20.8 | 8.5 | 72 |
| 100 | 49.8 | 19.2 | 8.9 | 80 |
| 105 | 47.3 | 17.5 | 9.1 | 88 |
| 110 | 44.5 | 16.1 | 9.0 | 95 |
| Sensitivity | ~2.1 nm / °C | ~1.3 mJ/cm² / °C |
Table 2: PEB Time Sensitivity Data (Constant PEB Temp = 100°C)
| PEB Time (s) | CD (nm) @ Target Dose | Sensitivity (E₀) (mJ/cm²) | Contrast (γ) | Deprotection (%) |
| 30 | 53.5 | 21.5 | 8.4 | 70 |
| 60 | 49.8 | 19.2 | 8.9 | 80 |
| 90 | 47.9 | 17.8 | 9.2 | 89 |
| 120 | 46.5 | 16.9 | 9.3 | 96 |
| Sensitivity | ~0.08 nm / s | ~0.05 mJ/cm² / s |
Interpretation:
-
High PEB Temperature Sensitivity: The data in Table 1 would indicate a high sensitivity to PEB temperature, with the CD changing by approximately 2.1 nm for every 1°C change. This is a direct consequence of the increased catalytic activity and diffusion of both the photo-generated and thermo-generated acids at higher temperatures.
-
Impact on Sensitivity (E₀): As PEB temperature or time increases, the resist sensitivity (E₀) improves (i.e., less dose is required for clearing). This is because the bake provides more energy for the deprotection reaction, requiring less initial acid generation from the exposure.
-
FTIR Correlation: The FTIR data should strongly correlate with the lithographic results. Higher deprotection percentages will correspond to lower E₀ values and smaller CDs for positive-tone resists.
Part 4: Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The correlation between three independent measurement techniques—SEM for physical dimensions, contrast curves for bulk resist response, and FTIR for chemical change—provides a robust validation of the findings. A consistent trend across all three datasets (e.g., higher PEB temperature leads to smaller CDs, lower E₀, and higher deprotection percentage) confirms the causal relationship between the PEB process and the resist's behavior. Any deviation in one dataset would signal a potential issue with that specific measurement or an unexpected chemical phenomenon requiring further investigation.
Conclusion
The inclusion of thermally active components like a this compound-based TAG in a photoresist formulation necessitates a rigorous characterization of the post-exposure bake process window. By systematically varying PEB temperature and time and analyzing the resulting changes in critical dimension, sensitivity, and chemical state, researchers and engineers can develop a comprehensive understanding of the resist's behavior. This knowledge is essential for establishing a robust and repeatable manufacturing process, minimizing variability, and ultimately achieving the desired lithographic performance for next-generation devices.
References
-
Patsnap Eureka. (2025). Understanding post-exposure bake (PEB) and its role in resist chemistry. [Link]
-
MicroChemicals GmbH. (n.d.). Post Exposure Bake (PEB). [Link]
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Anderson, E., & Naulleau, P. (2006). Critical dimension sensitivity to post-exposure bake temperature variation in EUV photoresists. OSTI.GOV. [Link]
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Omar, M. O., Wilson, M., & Ramshaw, C. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Heriot-Watt University. [Link]
- Hsu, S. H., et al. (2014). Thermal acid generators for use in photoresist.
-
Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. [Link]
-
Burns, S. D., et al. (n.d.). Determining free volume changes during the PEB and PAB of a chemically amplified resist. Willson Research Group, The University of Texas at Austin. [Link]
-
Lee, C., et al. (2021). Photoresist composition and method of forming photoresist pattern. Justia Patents. [Link]
-
Idem, R., et al. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE. [Link]
-
Sajan, R., et al. (2000). Characterization of a Positive Chemically Amplified Photoresist for Process Control. ResearchGate. [Link]
-
Berger, C. (2004). Measuring Acid Generation Kinetics in Photoresist Films via Capacitance Techniques. Semantic Scholar. [Link]
-
Rao, A., et al. (2010). Particle Generation during Photoresist Dissolution. SPIE. [Link]
-
Swager, A. M., et al. (2015). Characterizing acid diffusion lengths in chemically amplified resists from measurements of deprotection kinetics. SPIE Digital Library. [Link]
-
Brainard, R. L., et al. (2002). Measuring acid generation efficiency in chemically amplified resists with all three beams. ResearchGate. [Link]
-
Thackeray, J. W., et al. (1998). The effect of photoacid generator structure on deep ultraviolet resist performance. ResearchGate. [Link]
-
Gonsalves, K. E., et al. (2022). High-Performance Chain Scissionable Resists for Extreme Ultraviolet Lithography: Discovery of the Photoacid Generator Structure and Mechanism. ACS Publications. [Link]
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MicroChemicals GmbH. (n.d.). Composition and Properties of AZ® and TI Photoresists. [Link]
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Research Trends. (n.d.). i-Line sensitive photoacid generators. [Link]
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Al-Hourani, B. J., & El-hissy, A. H. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ResearchGate. [Link]
-
Kim, J. S., et al. (2007). Thermal Effect Study for a Chemically Amplified Resist. Journal of the Korean Physical Society. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
- Wayton, G., et al. (2014). Thermal acid generators for use in photoresist.
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Zhong, C., et al. (2024). A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction. OnePetro. [Link]
- Basler, et al. (1981). Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
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Heynova. (n.d.). Chemical Photoresist Additive Surfactants & Stabilizers Manufacturer. [Link]
- Johnson, R. M., & Speranza, G. P. (1987). Synthesis of morpholine.
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Clarke, M. L., et al. (2022). Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. PubMed. [Link]
-
Clarke, M. L., et al. (2022). Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. ResearchGate. [Link]
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Anderson, E., et al. (2010). Effect of photo-acid generator concentration and developer strength on the patterning capabilities of a model EUV photoresist. ResearchGate. [Link]
-
Chemical Heritage Foundation. (2007). Patterning the World: The Rise of Chemically Amplified Photoresists. [Link]
- Khojasteh, M. M., et al. (2005). Photoresist compositions.
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Halocarbon. (n.d.). Photoresist Chemicals. [Link]
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MicroChemicals GmbH. (n.d.). Composition and Properties of AZ® and TI Photoresists. [Link]
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Modrzejewska, Z., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Sancassan, F., et al. (2001). Freezing Conformation of Polychloronitrophenyl N -Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Koldobskii, G. I., et al. (2000). Kinetics and mechanism of the thermal decomposition of the isoxazoline compounds. ResearchGate. [Link]
-
Chrissafis, K., & Bikiaris, D. (2011). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. [Link]
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Impact of "Methyl Morpholinoacetate" on the shelf life of photoresist solutions
Assessing the Impact of Methyl Morpholinoacetate as a Novel Stabilizing Additive on the Shelf Life of Photoresist Solutions
Introduction
The shelf life of photoresist solutions is a critical parameter in high-volume semiconductor manufacturing, directly impacting process reproducibility, yield, and cost. Photoresist formulations are complex multi-component systems that are susceptible to degradation over time due to a variety of chemical and physical instability mechanisms.[1][2][3] Common degradation pathways include the thermal decomposition of the photoactive compound (PAC), unintended cross-linking of the polymer resin, particle formation, and changes in viscosity.[1][2] These changes can lead to significant variations in lithographic performance, such as altered sensitivity, loss of resolution, and increased defectivity.
To mitigate these effects, various additives are incorporated into photoresist formulations. This application note explores the potential of this compound as a novel stabilizing additive for extending the shelf life of photoresist solutions. This compound is a heterocyclic compound containing a tertiary amine functional group. Tertiary amines are known to be effective acid scavengers and have been used in chemically amplified photoresists to control acid diffusion. We hypothesize that the morpholino group in this compound can neutralize trace acidic impurities within the photoresist formulation, which are often catalysts for degradation reactions, thereby enhancing the overall stability and extending the usable lifetime of the solution.
This document provides a comprehensive set of protocols for researchers and process engineers to evaluate the efficacy of this compound as a shelf-life-extending additive in photoresist formulations.
Chemical Profile of this compound
-
IUPAC Name: Methyl 2-morpholinoacetate
-
Appearance: Clear, colorless to yellow liquid[4]
-
Boiling Point: 77 °C at 2 Torr[4]
-
Key Functional Groups: Tertiary amine (morpholine ring), Ester
Proposed Mechanism of Action
The primary hypothesized mechanism for the stabilizing effect of this compound in a photoresist solution is its action as an acid scavenger. Trace amounts of acidic impurities, which can be introduced from raw materials or generated through slow decomposition of formulation components, can catalyze the degradation of the photoactive compound and the polymer resin. The lone pair of electrons on the nitrogen atom of the morpholine ring in this compound can readily accept a proton, thereby neutralizing these acidic species. This acid-base neutralization reaction is expected to inhibit the acid-catalyzed degradation pathways, thus preserving the chemical integrity of the photoresist solution over time.
Caption: Proposed mechanism of this compound as an acid scavenger.
Experimental Protocols
Protocol 1: Formulation of Test Photoresist Solutions
Objective: To prepare a series of photoresist solutions with varying concentrations of this compound for a comparative aging study.
Materials:
-
Base photoresist solution (select a standard, well-characterized positive or negative tone photoresist, e.g., a DNQ-novolac or a chemically amplified resist)
-
This compound (≥99% purity)
-
Appropriate photoresist solvent (e.g., PGMEA, ethyl lactate)[6]
-
Amber glass bottles for storage[3]
-
Precision balance
-
Magnetic stirrer and stir bars
-
Class 100 cleanroom environment
Procedure:
-
Establish a Baseline: Designate an unmodified batch of the base photoresist solution as the "Control" (0% additive).
-
Prepare a Stock Solution: Accurately weigh a specific amount of this compound and dissolve it in a known volume of the photoresist solvent to create a concentrated stock solution (e.g., 10% w/w).
-
Formulate Test Samples: Prepare a series of experimental photoresist solutions by adding precise amounts of the this compound stock solution to the base photoresist to achieve final concentrations of, for example, 0.1%, 0.5%, 1.0%, and 2.0% (w/w) of the additive.
-
Homogenization: Gently stir each solution for at least 2 hours in a sealed amber glass bottle to ensure complete homogenization. Avoid vigorous stirring that could introduce air bubbles.
-
Labeling and Initial Sampling: Clearly label each bottle with the concentration of this compound. Take an initial sample from each solution for "time zero" analysis as described in the subsequent protocols.
Protocol 2: Accelerated Aging Study
Objective: To simulate the long-term storage of the photoresist solutions under controlled conditions.
Materials:
-
Formulated photoresist solutions from Protocol 1
-
Temperature-controlled oven or environmental chamber
Procedure:
-
Storage Conditions: Place the sealed amber glass bottles containing the control and experimental photoresist solutions in a temperature-controlled oven set to a constant elevated temperature (e.g., 40°C or 50°C). This elevated temperature will accelerate the aging process.[2]
-
Sampling Schedule: Define a sampling schedule for the duration of the study. For example, pull samples for analysis at regular intervals such as time zero, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
Sample Handling: At each sampling point, remove the bottles from the oven and allow them to equilibrate to room temperature for at least 4 hours before opening to prevent moisture condensation.[2][3] After taking a sample, purge the bottle with nitrogen, seal it tightly, and return it to the oven.
Protocol 3: Monitoring of Physicochemical Properties
Objective: To quantitatively measure changes in the key physical and chemical properties of the photoresist solutions over time.
Materials & Equipment:
-
Viscometer (e.g., Brookfield or cone/plate viscometer)
-
Dynamic Light Scattering (DLS) particle size analyzer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Photoresist solvent for dilutions
Procedure:
-
Viscosity Measurement:
-
Equilibrate the photoresist sample to a constant temperature (e.g., 25°C).
-
Measure the viscosity of each sample according to the instrument manufacturer's instructions.
-
Record the viscosity in centipoise (cP). An increase in viscosity may indicate solvent evaporation or polymer cross-linking.
-
-
Particle Analysis:
-
Dilute the photoresist sample with a suitable solvent if necessary for analysis.
-
Use a DLS instrument to measure the particle size distribution and total particle count.
-
An increase in particle count or the appearance of larger aggregates can be an indicator of instability and precipitation of components.[1][2]
-
-
Photoactive Compound (PAC) Concentration:
-
Accurately dilute a small aliquot of the photoresist sample with the appropriate solvent to bring the absorbance into the linear range of the spectrophotometer.
-
Scan the UV-Vis spectrum over the relevant wavelength range for the PAC (e.g., for DNQ-based resists, the characteristic absorption is around 340-450 nm).
-
Monitor the absorbance at the peak wavelength corresponding to the PAC. A decrease in absorbance over time indicates decomposition of the PAC.[1]
-
Protocol 4: Lithographic Performance Evaluation
Objective: To assess the impact of aging on the patterning performance of the photoresist solutions.
Materials & Equipment:
-
Silicon wafers
-
Adhesion promoter (e.g., HMDS)
-
Spin coater
-
Hot plate
-
Mask aligner or stepper with a suitable light source
-
Developer solution (e.g., TMAH-based developer)[7]
-
Scanning Electron Microscope (SEM)
-
Optical microscope
Procedure:
-
Wafer Coating: For each aged sample (including the control), spin coat the photoresist onto a silicon wafer to achieve a target film thickness.
-
Soft Bake: Perform a post-apply bake (soft bake) on a hot plate at a specified temperature and time to remove excess solvent.
-
Exposure: Expose the coated wafers using a resolution test mask. Perform a focus-exposure matrix (FEM) to determine the optimal exposure dose (E₀ or size-to-dose).
-
Post-Exposure Bake (PEB): If using a chemically amplified resist, perform a PEB at the recommended temperature and time.
-
Development: Develop the wafers in a suitable developer solution for a fixed time.
-
Hard Bake: Perform a hard bake to improve the etch resistance of the patterned resist.
-
Metrology and Imaging:
-
Use an optical microscope for initial inspection.
-
Use an SEM to measure the critical dimensions (CD) of patterned features and to inspect the line edge roughness (LER) and feature profiles.
-
Plot the measured CD versus exposure dose to determine the resist sensitivity (E₀) and contrast.
-
Data Analysis and Interpretation
Compile the data from the aging study into tables for easy comparison. The primary goal is to determine if the addition of this compound slows down the rate of change in the measured parameters compared to the control.
Table 1: Summary of Physicochemical and Lithographic Data
| Aging Time (Weeks) | Additive Conc. (%) | Viscosity (cP) | Particle Count (per mL) | Relative PAC Conc. (%) | Sensitivity (E₀, mJ/cm²) |
| 0 | 0 (Control) | 100 | |||
| 0 | 0.1 | 100 | |||
| 0 | 0.5 | 100 | |||
| 0 | 1.0 | 100 | |||
| 0 | 2.0 | 100 | |||
| 4 | 0 (Control) | ||||
| 4 | 0.1 | ||||
| 4 | 0.5 | ||||
| 4 | 1.0 | ||||
| 4 | 2.0 | ||||
| 8 | 0 (Control) | ||||
| 8 | 0.1 | ||||
| 8 | 0.5 | ||||
| 8 | 1.0 | ||||
| 8 | 2.0 |
A successful outcome would be indicated by a smaller change in viscosity, particle count, PAC concentration, and lithographic sensitivity in the samples containing this compound compared to the control sample over the course of the accelerated aging study.
Workflow and Decision Logic
Caption: Overall experimental workflow for evaluating this compound.
Conclusion
This application note provides a systematic framework for evaluating the potential of this compound as a novel stabilizing additive to extend the shelf life of photoresist solutions. The proposed protocols are designed to provide quantitative data on the physicochemical and lithographic stability of the formulations over time. By acting as an acid scavenger, this compound has the potential to inhibit key degradation pathways, leading to improved process consistency and reduced material waste. Successful validation of this hypothesis could introduce a valuable new tool for the formulation of next-generation, highly stable photoresist materials.
References
-
Understanding fundamental mechanisms of photoresist dissolution. (n.d.). UC Berkeley. Retrieved from [Link]
-
Storage and handling of photoresists and ancillaries. (n.d.). MicroChemicals. Retrieved from [Link]
-
Study of 193nm photoresist degradation during short time fluorocarbon plasma exposure III. Effect of fluorocarbon film and initial surface condition on photoresist degradation. (2007). AIP Publishing. Retrieved from [Link]
-
Study of 193nm photoresist degradation during short time fluorocarbon plasma exposures. II. Effect of process conditions. (2007). AIP Publishing. Retrieved from [Link]
-
Storage, Ageing, Refilling, and Dilution of Photoresists. (2010). MicroChemicals. Retrieved from [Link]
-
Development of Photoresists. (n.d.). MicroChemicals. Retrieved from [Link]
-
Methyl morpholine-4-acetate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Characterization of a Novel Photoresist Redistribution Material for Advanced Packaging Applications. (n.d.). Shin-Etsu MicroSi. Retrieved from [Link]
- Additives for improving post exposure delay stability of photoresist. (2003). Google Patents.
-
Thermal analysis of photoresists in aid of lithographic process development. (1991). ResearchGate. Retrieved from [Link]
-
For how long are photoresists stable, and what are the optimal storage conditions? (2008). Allresist. Retrieved from [Link]
-
Dissolution Behavior of Photoresists: An In-situ Analysis. (2014). ResearchGate. Retrieved from [Link]
-
Analytical model of positive resist development applied to linewidth control in optical lithography. (1985). AIP Publishing. Retrieved from [Link]
-
Synthesis and Characterization of Novel Photoresist for Extreme UV Lithography. (2020). reposiTUm. Retrieved from [Link]
-
Composition and Properties of AZ® and TI Photoresists. (n.d.). MicroChemicals. Retrieved from [Link]
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Application Notes & Protocols: The Role of Tertiary Amine Additives, Exemplified by Methyl Morpholinoacetate, in Advanced Photolithography
For Researchers, Scientists, and Drug Development Professionals
Introduction: Controlling Chaos at the Nanoscale
Advanced patterning encompasses a suite of sophisticated techniques used to fabricate the incredibly small and precise features that define modern semiconductor devices.[1] These methods, including Extreme Ultraviolet (EUV) lithography and multi-patterning schemes like Self-Aligned Double Patterning (SADP), are pushing the boundaries of miniaturization into the sub-10 nanometer realm.[1][2][3]
A cornerstone of many of these techniques is the Chemically Amplified Resist (CAR) . In a CAR system, a single exposure event (a photon or electron) generates a molecule of strong acid from a Photoacid Generator (PAG).[4][5] During a subsequent baking step, this single acid molecule can catalyze hundreds or thousands of chemical reactions (e.g., deprotecting a polymer backbone), "amplifying" the initial signal and dramatically increasing the sensitivity of the resist.[4]
However, this catalytic process introduces a significant challenge: acid diffusion .[4] If the photogenerated acid molecules diffuse too far from their point of origin, the boundaries of the intended pattern become blurred, leading to a loss of resolution and defects in the final feature. This is where precise chemical control becomes paramount. The addition of a base, often a tertiary amine, acts as a quencher to neutralize stray acid, thereby controlling the diffusion front and sharpening the final image.[6][7][8]
This guide will explore the mechanistic role and practical application of such additives, using Methyl Morpholinoacetate (CAS 35855-10-8) as a representative model compound for a tertiary amine quencher in advanced photolithography.
Part 1: Mechanistic Role of this compound as a Base Quencher
This compound is a compound featuring a morpholine ring, which contains a tertiary amine nitrogen atom, and a methyl ester functional group.[9][10] In the context of a CAR, its primary function is to act as a proton sink.
The Quenching Mechanism:
-
Acid Generation: Upon exposure to high-energy radiation (e.g., EUV photons), the PAG within the photoresist decomposes and releases a proton (H+), creating a strong acid.
-
Catalysis and Diffusion: During the Post-Exposure Bake (PEB), the mobile H+ diffuses through the polymer matrix. In desired areas, it catalyzes deprotection reactions that change the polymer's solubility. However, it also diffuses laterally into unexposed regions.
-
Proton Scavenging (Quenching): The lone pair of electrons on the nitrogen atom of the morpholine ring in this compound is basic. It readily accepts a proton (H+) from the photogenerated acid.
-
Neutralization: This acid-base reaction neutralizes the acid, effectively stopping its catalytic activity and halting its diffusion. By carefully controlling the concentration of the quencher, one can limit the acid diffusion length to just a few nanometers, ensuring that the chemical amplification only occurs where intended.
This controlled neutralization is critical for mitigating common lithographic defects such as "T-topping," where the top surface of a resist feature becomes insoluble due to acid neutralization from airborne amine contaminants or excessive acid diffusion.[8]
Part 2: Application Protocol - Integration into a CAR Formulation
This protocol describes a representative workflow for evaluating the impact of this compound concentration on lithographic performance.
Objective: To characterize the trade-off between sensitivity and resolution by varying the quencher loading in a model CAR formulation.
Materials & Reagents:
-
Resist Polymer: e.g., Poly(p-hydroxystyrene-co-tert-butyl acrylate)
-
Photoacid Generator (PAG): e.g., Triphenylsulfonium triflate
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
-
Quencher: this compound (MMAc)
-
Substrates: 300mm silicon wafers with appropriate underlayers
-
Developer: 0.26N Tetramethylammonium hydroxide (TMAH) in water
Experimental Workflow:
Step-by-Step Methodology:
-
Resist Formulation:
-
Rationale: To create a matrix of testable materials, the quencher-to-PAG ratio must be systematically varied.
-
Create a stock solution of the polymer and PAG in PGMEA.
-
Divide the stock solution into separate, labeled amber bottles.
-
Add precise amounts of this compound to achieve target concentrations (e.g., 0%, 0.5%, 1.0%, 1.5% by weight relative to the polymer).
-
Agitate overnight to ensure complete dissolution and homogeneity.
-
-
Substrate Preparation:
-
Rationale: A clean and well-prepared substrate is essential for uniform film thickness and adhesion. An anti-reflective coating is used to prevent unwanted reflections during exposure.
-
Start with clean silicon wafers.
-
Apply an organic bottom anti-reflective coating (BARC) via spin coating and bake according to the manufacturer's specification.
-
-
Spin Coating and Soft Bake:
-
Rationale: This step creates a thin, uniform film of photoresist and removes the bulk of the solvent.
-
Dispense the formulated resist onto the center of the BARC-coated wafer.
-
Spin at a pre-determined speed (e.g., 1500 rpm for 30s) to achieve the target film thickness.
-
Transfer the wafer to a hotplate for a soft bake (e.g., 90°C for 60s) to drive off residual solvent.
-
-
Exposure:
-
Rationale: The exposure step defines the latent image in the resist by generating the acid catalyst. A dose matrix is required to find the optimal exposure energy for each formulation.
-
Load the wafer into a lithography scanner (e.g., a 193nm immersion or EUV scanner).
-
Expose a test pattern that includes various feature sizes and pitches at a range of exposure doses.
-
-
Post-Exposure Bake (PEB):
-
Rationale: This is the most critical step for chemical amplification. The heat provides the energy for the acid to diffuse and catalyze the deprotection reaction. The quencher's role is most active during this step.
-
Immediately transfer the wafer to a hotplate set to the PEB temperature (e.g., 110°C for 60s). Temperature and time control must be extremely precise.
-
-
Development:
-
Rationale: A developer solution selectively removes the soluble portions of the resist film, revealing the pattern.
-
Use a developer track to dispense 0.26N TMAH onto the wafer, or immerse the wafer in a developer bath for a set time (e.g., 30s).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Metrology:
-
Rationale: The final patterns must be inspected to determine the performance of each formulation.
-
Use a Scanning Electron Microscope (SEM) to measure critical dimensions (CD), line-edge roughness (LER), and inspect pattern profiles for defects.
-
Part 3: Expected Results & Data Analysis
The addition of a base quencher like this compound has a predictable and dose-dependent effect on the lithographic process. The primary trade-off is between sensitivity and resolution.
-
Sensitivity: As quencher concentration increases, more photogenerated acid is neutralized. This means a higher exposure dose is required to achieve the same extent of deprotection. Therefore, sensitivity decreases with higher quencher loading.
-
Resolution & Profile Control: By limiting acid diffusion, the quencher prevents image blur. This leads to sharper, more well-defined features and a more vertical pattern profile. Higher quencher loading generally improves resolution and process latitude, up to a point where the required dose becomes impractically high.
Table 1: Hypothetical Performance vs. MMAc Concentration
| MMAc Loading (% w/w) | Dose-to-Clear (mJ/cm²) | Resolution Limit (nm) | Line-Edge Roughness (nm) | SEM Profile Observation |
| 0% (Control) | 15 | 32 | 4.5 | Severe "T-topping" |
| 0.5% | 22 | 28 | 3.8 | Slight "T-topping" |
| 1.0% | 35 | 25 | 3.1 | Near-vertical sidewalls |
| 1.5% | 55 | 24 | 3.0 | Vertical, but with some thinning at high dose |
Part 4: Safety and Handling Precautions
Chemical Identifier: this compound / Methyl 4-morpholineacetate CAS Number: 35855-10-8
Based on available Safety Data Sheets (SDS), this compound is a corrosive material that requires careful handling.[11][12]
-
Exposure Controls:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][12]
-
Skin: Take off contaminated clothing and wash skin immediately with soap and plenty of water. Seek urgent medical attention as it may cause burns.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[11]
-
References
-
Lam Research. (2025, July 10). How Advanced Patterning Enables Smarter, Smaller Chips (Semi 101). Retrieved from [Link]
- Nagahara, S., Yuan, L., et al. (2005, May 4). Understanding quencher mechanisms by considering photoacid-dissociation equilibrium in chemically amplified resists. SPIE Advanced Lithography.
-
Elveflow. Microfabrication: Techniques, Applications & Industry Impact. Retrieved from [Link]
-
Lam Research. (2016, November 18). Multi-Patterning Techniques: Enabling Dimensions Beyond Lithography Resolution Limits. Retrieved from [Link]
- ResearchGate. (2025, August 10). The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. Request PDF.
-
Imec. Advanced patterning and key process steps. Retrieved from [Link]
- Henderson, C.L. Group. Introduction to Chemically Amplified Photoresists. Google Sites.
- Chris A. Mack. (n.d.). Lithographic Effects of Acid Diffusion in Chemically Amplified Resists.
- de Pablo, P. J., et al. (2025, April 22). Unraveling the reaction mechanisms in a chemically-amplified EUV photoresist from a combined theoretical and experimental approach. SPIE Digital Library.
Sources
- 1. newsroom.lamresearch.com [newsroom.lamresearch.com]
- 2. Microfabrication: Techniques, Applications & Industry Impact [elveflow.com]
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- 4. lithoguru.com [lithoguru.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. [PDF] Understanding quencher mechanisms by considering photoacid-dissociation equilibrium in chemically amplified resists | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 9. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
The Versatility of the Morpholine Scaffold: Application Notes and Protocols for Methyl 2-Morpholinoacetate in Non-Lithographic Fields
Introduction: Unveiling the Potential of Methyl 2-Morpholinoacetate
Within the expansive landscape of chemical synthesis and drug discovery, the morpholine heterocycle stands out as a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals and bioactive molecules is a testament to its favorable physicochemical, biological, and metabolic properties.[1] "Methyl Morpholinoacetate," chemically identified as Methyl 2-morpholinoacetate[2], embodies this potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the non-lithographic applications of this versatile building block. While direct, extensive literature on Methyl 2-morpholinoacetate is nascent, its utility can be expertly extrapolated from the well-documented applications of its constituent parts: the morpholine ring and the reactive methyl ester.
This guide will provide not only theoretical applications but also detailed, actionable protocols for the use of Methyl 2-morpholinoacetate and its parent carboxylic acid, 2-morpholinoacetic acid, in key areas of research and development.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | Methyl 2-morpholin-4-ylacetate | [2] |
| CAS Number | 35855-10-8 | [2] |
| Molecular Formula | C₇H₁₃NO₃ | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
Core Applications in Medicinal Chemistry and Agrochemicals
The presence of the morpholine moiety in Methyl 2-morpholinoacetate makes it an attractive starting point for the synthesis of a diverse range of biologically active compounds. The applications span from central nervous system (CNS) drug discovery to the development of novel agrochemicals.[3][4]
Synthesis of Novel Enzyme Inhibitors
The morpholine ring is a key pharmacophore in a multitude of enzyme inhibitors, targeting diseases ranging from neurodegenerative disorders to cancer.[5]
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6][7] Several potent PI3K inhibitors feature a morpholine ring, which often forms a critical hydrogen bond in the kinase active site.[7] Methyl 2-morpholinoacetate can be utilized as a scaffold to synthesize novel inhibitors. The general strategy involves the conversion of the methyl ester to an amide, which is then elaborated into the final inhibitor.
Workflow for Synthesis of a Putative PI3K Inhibitor Scaffold
Caption: Synthetic workflow for a PI3K inhibitor candidate.
Protocol 1: Synthesis of N-Aryl-2-morpholinoacetamide Derivatives
This protocol details the conversion of Methyl 2-morpholinoacetate to an amide, a common intermediate in the synthesis of more complex molecules, including PI3K inhibitors.
Part A: Hydrolysis of Methyl 2-morpholinoacetate to 2-Morpholinoacetic acid
-
Dissolution: Dissolve Methyl 2-morpholinoacetate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH) monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-morpholinoacetic acid.[8]
Part B: Amide Coupling with an Aniline Derivative
-
Activation: Dissolve 2-morpholinoacetic acid (1.0 eq) in dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) and stir for 30 minutes at 0 °C.
-
Amine Addition: Add the desired aniline derivative (1.0 eq) and a tertiary amine base such as triethylamine (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the N-aryl-2-morpholinoacetamide.
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are cornerstone therapies for Alzheimer's disease. The morpholine scaffold has been incorporated into novel cholinesterase inhibitors, highlighting its potential in this therapeutic area.[2][9][10]
Protocol 2: General Cholinesterase Inhibition Assay
This protocol, based on the Ellman method, can be used to evaluate the inhibitory activity of newly synthesized morpholine derivatives.[10]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Acetylthiocholine iodide (ATCI) solution (10 mM in buffer).
-
Test compound stock solution (in DMSO).
-
AChE solution (from electric eel, in buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.
Building Blocks for Multi-Component Reactions (MCRs)
Multi-component reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity from simple starting materials.[11] 2-Morpholinoacetic acid, derived from Methyl 2-morpholinoacetate, is an ideal carboxylic acid component for these reactions.
Ugi Four-Component Reaction (U-4CR) Workflow
Caption: Ugi reaction for generating molecular diversity.
Protocol 3: Synthesis of a Peptidomimetic via the Ugi Reaction
-
Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol and stir for 30 minutes at room temperature to form the imine.
-
Component Addition: To this mixture, add 2-morpholinoacetic acid (1.0 eq) and the isocyanide (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[4][12]
Development of Novel Agrochemicals
The morpholine ring is a key component in several commercially successful fungicides.[4][12] Derivatives of 2-morpholinoacetic acid can be synthesized and screened for fungicidal, herbicidal, or insecticidal activity.
Protocol 4: Synthesis of 2-Morpholinoacetyl-Thiophene Amide for Fungicidal Screening
This protocol describes the synthesis of a novel amide that combines the morpholine moiety with a thiophene ring, a common scaffold in agrochemicals.
-
Acid Chloride Formation: Suspend 2-morpholinoacetic acid (1.0 eq) in dichloromethane (DCM) and add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature.
-
Amine Reaction: In a separate flask, dissolve 2-aminothiophene (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Coupling: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the target compound.[13]
Conclusion and Future Perspectives
Methyl 2-morpholinoacetate is a readily accessible and highly versatile building block with significant potential in non-lithographic applications, particularly in medicinal chemistry and agrochemical research. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis of novel enzyme inhibitors, diverse molecular scaffolds through multi-component reactions, and new agrochemical candidates. The continued exploration of the morpholine scaffold, facilitated by starting materials like Methyl 2-morpholinoacetate, will undoubtedly lead to the discovery of new and improved chemical entities with significant biological and commercial value.
References
-
Sasidharan, S., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 590-609. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 323-337. [Link]
-
Farao, C., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19855. [Link]
-
ResearchGate. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. [Link]
-
Banu, H., & Kumar, S. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 22(11), 1266-1283. [Link]
-
Giraud, F., et al. (2020). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry – A European Journal, 26(23), 5143-5147. [Link]
-
Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 248-257. [Link]
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. [Link]
-
Beilstein-Institut. (2018). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 14, 2822-2829. [Link]
-
Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?[Link]
-
MDPI. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. [Link]
-
ResearchGate. (2013). What are the best conditions for synthesis of amide starting from an ester and aniline?[Link]
-
MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Reddit. (2023). Hydrolysis of chiral methyl ester. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
-
ResearchGate. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]
-
Nazarbayev University Repository. (2022). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa-Michael addition. [Link]
-
MDPI. (2022). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42936-42963. [Link]
-
Royal Society of Chemistry. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(36), 25169-25178. [Link]
-
ResearchGate. (2011). Synthesis of new amide compounds from p-chloro aniline. [Link]
-
ResearchGate. (2017). Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. [Link]
-
ACS Publications. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20040-20049. [Link]
-
ResearchGate. (2021). Synthesis of Morpholine-2,5-Diones by Tandem of Azido-Ugi and Ugi Reactions. [Link]
-
ResearchGate. (2015). Synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides. [Link]
-
Taylor & Francis Online. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
ResearchGate. (2021). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]
-
ResearchGate. (2014). Synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines: a new class of ligands for highly enantioselective asymmetric synthesis. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Developer and Additive Concentrations for Enhanced Lithographic Performance
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development and material science who are utilizing lithographic processes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments for the best possible outcomes. This resource is structured to address common challenges through a practical question-and-answer format, focusing on the critical role of developer and additive concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a developer in photolithography?
A developer is a chemical solution that selectively dissolves portions of the photoresist after exposure to light.[1][2][3] For positive-tone photoresists, the exposed areas become more soluble in the developer, while for negative-tone resists, the unexposed areas are dissolved.[1][4] The most common developers for advanced applications are aqueous alkaline solutions, with Tetramethylammonium hydroxide (TMAH) being an industry standard due to its metal-ion-free nature and precise reaction control.[1][5][6] The developer's concentration directly impacts the dissolution rate, which in turn affects critical parameters like resolution, contrast, and process latitude.[7][8]
Q2: What are chemically amplified resists, and why are additives important for them?
Chemically amplified resists (CARs) are a class of photoresists that use a photoacid generator (PAG) to achieve high sensitivity.[9] Upon exposure, the PAG produces a small amount of acid. During a subsequent post-exposure bake (PEB), this acid catalyzes a cascade of chemical reactions, changing the solubility of the polymer resin in the developer.[4][9] This catalytic process "amplifies" the initial photochemical event.
Additives are crucial for controlling this process.[10] Basic additives, often called "quenchers," are added to neutralize the acid and limit its diffusion, which is critical for achieving high resolution and preventing unwanted reactions in unexposed areas.[11][12] Methyl Morpholinoacetate is an example of a nitrogen-containing organic compound that can act as a quencher in resist formulations.[13][14][15][16][17] Other additives, like surfactants, are used to improve the wetting of the resist surface by the developer, ensuring uniform development and reducing defects.[18][19]
Q3: How does developer concentration affect lithographic outcomes?
Developer concentration is a critical process parameter that influences several key lithographic metrics:
-
Sensitivity: Higher developer concentrations generally lead to faster development times and thus higher sensitivity (less exposure energy is required).[7] However, this can also lead to a less stable process.[7]
-
Contrast: Lower developer concentrations can increase the contrast of the photoresist, which is the ability to differentiate between exposed and unexposed areas.[7] This often results in sharper feature profiles.
-
Dark Erosion: This is the undesirable dissolution of the unexposed photoresist. Higher developer concentrations can increase the rate of dark erosion, leading to a loss of film thickness.[7]
-
Process Window: Optimizing the developer concentration is key to achieving a wide process window, meaning the process is less sensitive to small variations in exposure dose and focus.
Q4: What is the industry-standard concentration for TMAH developer?
The de facto industry standard concentration for TMAH developer is 0.26 N (Normality).[5][20] However, this concentration is often considered a balance between performance and economic factors rather than the optimal choice for all applications.[20] For advanced processes, slight adjustments to this concentration can yield significant improvements in performance.
Troubleshooting Guide
This guide addresses common lithographic defects and provides systematic approaches to resolving them by optimizing developer and additive concentrations.
Issue 1: Poor Resolution and Line-Edge Roughness (LER)
Q: My patterned features are blurry, and the edges are jagged. How can I improve this?
A: Poor resolution and high LER are often linked to suboptimal development conditions or issues with acid diffusion in chemically amplified resists.
Causality:
-
Over-development: An overly aggressive developer concentration can cause the resist to dissolve too quickly, leading to a loss of definition and rough edges.[21]
-
Acid Diffusion: In CARs, excessive acid diffusion during the post-exposure bake can blur the latent image, resulting in poor resolution. This can be exacerbated by an insufficient concentration of a quencher.[12]
-
Developer Temperature: The temperature of the developer can significantly impact the development rate and, consequently, the resist contrast.[22][23]
Troubleshooting Protocol:
-
Verify Developer Concentration: Ensure your TMAH developer concentration is at the recommended starting point (typically 0.26 N). If you are already at this concentration, proceed to the next step.
-
Systematically Decrease Developer Concentration: Prepare a series of developer solutions with slightly lower normality (e.g., 0.25 N, 0.24 N). Process wafers with each concentration while keeping all other parameters (exposure dose, bake times, and temperatures) constant.
-
Analyze the Results: Use a scanning electron microscope (SEM) to inspect the features. Look for improvements in edge acuity and a reduction in LER.
-
Optimize Quencher Concentration (for CARs): If you are using a chemically amplified resist, the concentration of the basic quencher (such as a compound from the amine family, e.g., this compound) is critical.[11][15] Increasing the quencher concentration can limit acid diffusion, leading to sharper features. This is typically an optimization done by the resist manufacturer, but if you are formulating your own resist, this is a key parameter to adjust.
-
Control Developer Temperature: Ensure your development process occurs at a stable and controlled temperature, typically between 21-23°C.[7] Lower temperatures can sometimes increase resist contrast.[23]
Data Summary: Impact of Developer Concentration on Resolution
| Developer Concentration (TMAH) | Expected Impact on Resolution | Expected Impact on LER | Recommended Action |
| Too High (> 0.27 N) | Decreased | Increased | Reduce concentration in small increments. |
| Standard (0.26 N) | Baseline | Baseline | If issues persist, try a slightly lower concentration. |
| Slightly Reduced (0.24-0.25 N) | Potentially Increased | Potentially Decreased | Often a good starting point for optimization. |
| Too Low (< 0.23 N) | Decreased (incomplete development) | N/A | Increase concentration. |
Issue 2: Bridging and Scumming
Q: I'm observing unwanted connections between features (bridging) and a thin layer of residual resist in developed areas (scumming). What is the cause?
A: Bridging and scumming are typically signs of incomplete development or issues with the developer's ability to effectively clear the exposed resist.
Causality:
-
Under-development: The developer may not have had enough time or is not at a high enough concentration to fully dissolve the exposed resist.[21]
-
Developer Depletion: In a batch development process, the developer can become saturated with dissolved resist, reducing its effectiveness.
-
Poor Wetting: If the developer does not uniformly wet the resist surface, it can lead to localized areas of incomplete development. This is where surfactants play a key role.[18]
Troubleshooting Protocol:
-
Increase Development Time: The simplest first step is to increase the development time in small increments (e.g., 5-10 seconds) to see if the issue is resolved.
-
Slightly Increase Developer Concentration: If extending the development time is not effective or desirable, a small increase in the developer concentration (e.g., from 0.26 N to 0.265 N) can enhance the dissolution rate.
-
Introduce or Optimize Surfactant: If you suspect poor wetting is the cause, using a developer that contains a surfactant can significantly improve performance.[19] The choice and concentration of the surfactant are critical, as the wrong type or amount can sometimes lead to other issues like surface inhibition.[18]
-
Agitation: For immersion development, gentle agitation can help to bring fresh developer to the resist surface and remove dissolved resist.
Experimental Workflow for Optimizing Development
Caption: A stepwise workflow for troubleshooting bridging and scumming defects.
Issue 3: Pinholes and Voids
Q: My resist film has small, random holes after development. How can I prevent this?
A: Pinholes and voids are often caused by particulate contamination or issues with the resist coating process, but developer interaction can also play a role.[21]
Causality:
-
Particulate Contamination: The most common cause is dust or other particles landing on the wafer before or during resist coating.[21]
-
Incomplete Coating: The photoresist may not have coated the wafer uniformly, leaving small voids.[24]
-
Developer-Induced Defects: In some cases, aggressive developer action can exacerbate minuscule coating defects, turning them into noticeable pinholes.
Troubleshooting Protocol:
While primarily a coating and cleanroom issue, optimizing the development process can help mitigate the impact of minor defects.
-
Ensure a Clean Process: First, verify that your cleanroom environment and wafer handling procedures are minimizing particulate contamination.[21]
-
Optimize Spin Coating: Ensure your spin coating recipe is optimized for uniform coverage.[24]
-
Use a Surfactant-Containing Developer: A developer with a surfactant can help to ensure uniform wetting and may prevent the developer from aggressively attacking small, pre-existing film defects.[19]
-
Consider a Post-Apply Bake: A proper softbake after resist coating is crucial for driving out solvents and creating a dense, uniform film.[25]
Logical Relationship of Defect Causes
Caption: Relationship between pinhole defects, their causes, and mitigation strategies.
References
-
Photoresist Development History-Electronics Headlines-EEWORLD. (2020). EEWORLD.[Link]
-
Photoresist Development, part 2. (n.d.). lithoguru.com.[Link]
-
TMAH Photoresist Developer. (n.d.). University of Waterloo.[Link]
-
What are photoresists composed of, and how do they work? (n.d.). Allresist EN.[Link]
-
Chemical Photoresist Additive Surfactants & Stabilizers Manufacturer | Heynova. (n.d.). Heynova.[Link]
-
Photolithography Trouble Shooter. (n.d.). microchemicals.com.[Link]
-
TMAH Developer 0.26N | KemLab Inc. (n.d.). KemLab Inc.[Link]
-
Development of Photoresists. (n.d.). MicroChemicals.[Link]
-
Lithography Trouble Shooting. (2007). Engineering Research.[Link]
-
Common problems in semiconductor lithography. (2024). Electronics360 - GlobalSpec.[Link]
-
Common Lithography Defects and How to Fix Them. (2025). Platypus Technologies.[Link]
-
Alternative developer solution / process for EUV Lithography: Ethyltrimethylammonium Hydroxide (ETMAH). (2021). SPIE Digital Library.[Link]
-
Positive-Type Photoresist Developer. (n.d.). Tokuyama.[Link]
-
Development of Photoresists. (n.d.). microchemicals.com.[Link]
-
Which developers are optimal for photoresist, and how do factors like developer concentration and temperature influence the result? (n.d.). Allresist EN.[Link]
-
Photolithography Trouble Shooter. (n.d.). MicroChemicals.[Link]
-
Lithography troubleshooting (1). (2018). Shenzhen Joyful Printing Co.,Ltd.[Link]
-
Effect of developer surfactant on lithography process latitudes and post pattern defect concentration. (2004). ResearchGate.[Link]
- Resist polymer, resist material and pattern forming method. (n.d.).
-
Sulfonium salt, acid generator, resist composition, photomask blank, and patterning process. (2013). Justia Patents.[Link]
-
United States Patent. (2009). googleapis.com.[Link]
- Photoacid generator, resist composition, and patterning process. (n.d.).
-
Additive chemistry and distributions in photoresist thin films. (2016). AIP Publishing.[Link]
-
Impact of different developer concentrations for advanced packaging photolithography. (2016). ResearchGate.[Link]
-
United States Patent. (2010). googleapis.com.[Link]
-
New Model for the Effect of Developer Temperature on Photoresist Dissolution. (1998). SPIE.[Link]
-
Effect of Developer Temperature on Photoresist Contrast in Grayscale Lithography. (n.d.). University of Pennsylvania.[Link]
-
Novel photoacid generators, resist compositons, and patterning processes. (2015). European Patent Office.[Link]
- Positive resist composition and patterning process. (n.d.).
- Method for an improved developing process in wafer photolithography. (n.d.).
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. tokuyama.co.jp [tokuyama.co.jp]
- 3. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]
- 4. 1. What are photoresists composed of, and how do they work? - Allresist EN [allresist.com]
- 5. kemlab.com [kemlab.com]
- 6. microchemicals.com [microchemicals.com]
- 7. 10. Which developers are optimal for photoresist, and how do factors like developer concentration and temperature influence the result? - Allresist EN [allresist.com]
- 8. researchgate.net [researchgate.net]
- 9. en.eeworld.com.cn [en.eeworld.com.cn]
- 10. Chemical Photoresist Additive Surfactants & Stabilizers Manufacturer | Heynova [heynovachem.com]
- 11. patents.justia.com [patents.justia.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. JP4488230B2 - Resist polymer, resist material and pattern forming method - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. US8609889B2 - Photoacid generator, resist composition, and patterning process - Google Patents [patents.google.com]
- 16. data.epo.org [data.epo.org]
- 17. US8795942B2 - Positive resist composition and patterning process - Google Patents [patents.google.com]
- 18. lithoguru.com [lithoguru.com]
- 19. researchgate.net [researchgate.net]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. Common Lithography Defects and How to Fix Them [eureka.patsnap.com]
- 22. lithoguru.com [lithoguru.com]
- 23. DSpace [repository.upenn.edu]
- 24. electronics360.globalspec.com [electronics360.globalspec.com]
- 25. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
Technical Support Center: Advanced Troubleshooting for Resist Profile Defects
A Note from the Senior Application Scientist:
Welcome to our dedicated technical guide for troubleshooting resist profile defects. While your query mentioned "Methyl Morpholinoacetate," it's important to note that many profile inconsistencies stem from foundational lithographic principles rather than a single chemical component. This guide is structured to address the root causes of common defects, providing you with the causal explanations and systematic solutions applicable across a wide range of resist formulations. Our goal is to empower you to diagnose and resolve issues through a deep understanding of the process variables at play.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My resist profile shows a "foot" at the substrate interface.
Question: After development, I'm observing a lateral extension of the resist at the bottom of my features, creating a "foot." What is causing this, and how can I fix it?
Answer:
A resist "foot" is typically a sign of insufficient development or poor adhesion at the substrate-resist interface, often influenced by chemical contamination or bake processes.
Underlying Causes & Mechanisms:
-
Contamination: The most common culprit is airborne chemical contamination, particularly from amines (e.g., from paints, sealants, or other chemicals in the lab environment). Amines neutralize the photoacid generated during exposure, especially in chemically amplified resists (CARs). This neutralization is most pronounced at the interfaces (air-resist and resist-substrate), leading to an insoluble layer that is difficult to develop away.
-
Substrate Incompatibility: Poor surface preparation or the lack of an appropriate adhesion promoter (like HMDS) can lead to inconsistent development at the interface.
-
Insufficient Post-Exposure Bake (PEB): For CARs, the PEB step drives the acid-catalyzed deprotection reaction. If the bake is too short or at too low a temperature, the reaction may not go to completion near the substrate, leaving the resist less soluble.
Step-by-Step Troubleshooting Protocol:
-
Environmental Assessment:
-
Action: Install a charcoal filter on your coater/developer track's environmental enclosure to adsorb airborne amines.
-
Rationale: This directly addresses the most frequent cause of footing by removing the acid-neutralizing contaminants before they can interact with the resist.
-
-
Substrate Preparation Verification:
-
Action: Ensure your substrate cleaning process is robust. Verify the application and efficacy of your adhesion promoter (e.g., HMDS). A simple water contact angle test on a freshly treated wafer should show high hydrophobicity (contact angle > 70 degrees).
-
Rationale: A properly prepared, hydrophobic surface ensures uniform resist adhesion and prevents developer from seeping underneath the resist, which can interfere with clean development at the interface.
-
-
Process Bake Optimization (PEB):
-
Action: Perform a bake matrix, incrementally increasing the PEB temperature (e.g., in 2°C steps) or time (e.g., in 10-second increments).
-
Rationale: This helps to ensure the deprotection reaction proceeds to completion, increasing the solubility of the exposed resist in the developer. See the table below for a sample optimization matrix.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting logic for resist footing.
Table 1: Sample Post-Exposure Bake (PEB) Optimization Matrix
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 |
| PEB Temperature | 110°C | 112°C | 110°C | 112°C |
| PEB Time | 60s | 60s | 70s | 70s |
| Expected Outcome | Footing observed | Reduced footing | Reduced footing | Footing eliminated |
Issue 2: My resist profile is "T-shaped" or has an insoluble top layer.
Question: My developed resist features have a cap on top, creating a "T-top" profile. What's happening?
Answer:
T-topping is the inverse of footing and is almost always a result of chemical contamination at the air-resist interface or interactions with the developer.
Underlying Causes & Mechanisms:
-
Amine Contamination: As with footing, airborne amines can neutralize the photoacid at the surface of the resist. This creates a thin, insoluble layer that does not develop away properly, forming the characteristic "T" shape.
-
Developer Interactions: Some developers can cause a surface inhibition effect, especially if the development time is too short or the concentration is not optimal.
-
Leaching of Resist Components: During the delay between exposure and PEB, certain resist components can migrate to the surface, altering its solubility.
Step-by-Step Troubleshooting Protocol:
-
Environmental Control:
-
Action: The primary solution is to mitigate amine contamination. Use a top-coat material (also known as a top anti-reflective coating or TARC), which acts as a physical barrier between the resist and the environment. Also, ensure point-of-use filtration is in place.
-
Rationale: A top-coat provides a robust shield against environmental contaminants and is a standard industry solution for controlling critical dimension (CD) uniformity for sensitive CARs.
-
-
Minimize Process Delays:
-
Action: Reduce the time between the exposure and PEB steps (the "post-exposure delay" or PED).
-
Rationale: This minimizes the time available for airborne contaminants to diffuse into the resist surface and neutralize the photoacid.
-
-
Developer Optimization:
-
Action: Experiment with a slightly longer development time or use a developer with a different normality.
-
Rationale: This can help overcome any surface inhibition effects by providing more time for the developer to dissolve the partially inhibited surface layer.
-
General Photolithography Workflow
Caption: Standard photolithography process flow.
Issue 3: I'm seeing resist scumming or residue in my developed areas.
Question: After development, there's a thin layer of residual resist in the areas that should be completely clear. How do I remove this scumming?
Answer:
Resist scumming indicates that the resist in the exposed (for positive resist) or unexposed (for negative resist) areas did not fully dissolve in the developer.
Underlying Causes & Mechanisms:
-
Insufficient Exposure Dose: The most common cause is an exposure dose that is too low. This results in incomplete photochemical reaction, leaving the resist only partially soluble.
-
Insufficient Development: The development time may be too short, or the developer may be exhausted or at the wrong temperature. Standard developers like TMAH are sensitive to temperature.
-
Soft Bake (SB) Issues: If the soft bake is too aggressive (too high temperature or too long), it can reduce the solubility of the resist, making it harder to develop cleanly.
Step-by-Step Troubleshooting Protocol:
-
Exposure Dose Matrix:
-
Action: Perform an exposure dose matrix, systematically increasing the dose. Start with a 10% increase and proceed in 5% increments.
-
Rationale: This is the most direct way to ensure the photochemical reaction goes to completion, maximizing the solubility differential between exposed and unexposed regions.
-
-
Development Process Optimization:
-
Action: Increase the development time in 5-10 second increments. Also, verify the temperature and concentration of your developer. Ensure you are using fresh developer for critical applications.
-
Rationale: Giving the developer more time allows it to fully dissolve the resist. Verifying developer integrity ensures consistent performance.
-
-
Oxygen Plasma Descum:
-
Action: As a final cleaning step after development and hard bake, implement a short, low-power oxygen plasma ash or "descum."
-
Rationale: This is an industry-standard technique for removing very thin layers of organic residue without significantly impacting the dimensions of the patterned resist.
-
Table 2: Example Troubleshooting Parameters for Scumming
| Parameter | Action | Rationale |
| Exposure Dose | Increase by 10-20% | Ensures complete photochemical reaction. |
| Development Time | Increase by 10-15 seconds | Provides more time for resist to dissolve. |
| Developer Temp. | Verify it's at spec (e.g., 21°C) | Developer activity is temperature-dependent. |
| Post-Dev Clean | Add O2 plasma descum step | Removes final traces of organic residue. |
References
Technical Support Center: A Guide to Reducing Line-Edge Roughness in Photoresists with Amine Additives
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals working in microlithography and drug development who are seeking to control and reduce line-edge roughness (LER) in chemically amplified photoresists (CARs). The addition of amine additives, often referred to as base quenchers, is a powerful method for fine-tuning resist performance, but it requires a nuanced understanding of the underlying chemical and physical processes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter when incorporating amine additives into your photoresist formulations. The solutions are based on established scientific principles and practical field experience.
Q: We introduced an amine additive to our resist formulation, but the Line-Edge Roughness (LER) either increased or did not improve. What are the likely causes?
A: This is a common issue that typically points to a mismatch between the amine's properties and the resist system, or a non-optimized concentration. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Incorrect Amine Selection: The effectiveness of an amine quencher is a delicate balance of its chemical and physical properties.[1][2]
-
Causality: An amine that is too hydrophobic may phase-separate from the more polar resist matrix, leading to aggregation and non-uniform quenching. Conversely, a highly hydrophilic amine might not distribute effectively within the polymer matrix. The size of the amine (molar volume) also dictates its diffusion characteristics, which must be balanced with the acid diffusion.[2]
-
Troubleshooting Steps:
-
Evaluate Amine Properties: Review the properties of your chosen amine, specifically its basicity (pKa), hydrophobicity (LogD), and size.[2] For many 193 nm acrylate resists, very hydrophobic amines with high basicity can sometimes worsen roughness.[2]
-
Test an Alternative Amine: If you suspect a property mismatch, formulate test batches with amines of different characteristics. For example, compare a small, fast-diffusing amine with a larger, slower-diffusing one to see how it impacts the acid-base neutralization profile at the line edge.
-
-
-
Sub-optimal Concentration: The concentration of the base quencher is critical. It must be sufficient to neutralize stray acid at the feature edge without overwhelming the system.
-
Causality: If the amine concentration is too low, it will be insufficient to control the photoacid diffusion blur, which is a primary cause of LER.[3] If the concentration is excessively high, it can neutralize too much acid in the exposed regions, leading to incomplete deprotection and potentially rougher, poorly defined features.[3]
-
Troubleshooting Steps:
-
Perform a Concentration Matrix: As detailed in the experimental protocol below, run an experiment with a range of amine concentrations (e.g., 5% to 30% molar ratio relative to the Photoacid Generator, or PAG).[3]
-
Analyze the "Sweet Spot": Measure LER, critical dimension (CD), and photospeed for each concentration. You are looking for the optimal point where LER is minimized before a significant negative impact on photospeed and resolution occurs.
-
-
-
Process Condition Incompatibility: The introduction of an amine can shift the optimal processing window for your resist.
-
Causality: Amine additives directly influence the catalytic deprotection reaction, which is highly dependent on the Post-Exposure Bake (PEB) temperature and time. A PEB condition optimized for a resist without a quencher may no longer be suitable.
-
Troubleshooting Steps:
-
Re-optimize PEB: For your chosen amine concentration, perform a bake matrix (varying PEB temperature and time) to find the new optimal conditions for achieving the lowest LER and best feature profile. Higher PEB temperatures can sometimes help reduce LER but may negatively impact other parameters.[4]
-
-
Q: Our resist photospeed (sensitivity) dropped dramatically after adding an amine. How can we mitigate this without sacrificing LER performance?
A: A decrease in sensitivity is an expected and direct consequence of adding a base quencher.[5] Understanding this trade-off is key to managing it.
-
Causality: The fundamental role of the amine is to neutralize the photogenerated acid.[3][5] This neutralization is non-selective; it occurs in both the unexposed regions (to sharpen the line edge) and the exposed regions. By neutralizing a portion of the acid catalyst in the exposed areas, a higher initial exposure dose is required to achieve the same level of deprotection and make the resist soluble in the developer.[5]
-
Mitigation Strategies:
-
Incremental Dose Increase: The most straightforward solution is to increase the exposure dose to compensate for the "consumed" photoacid. This is often an acceptable compromise if the primary goal is LER reduction.
-
Fine-Tune Amine Concentration: A slight reduction in the amine loading can restore some sensitivity. This requires careful balancing, as reducing the concentration too much will diminish the LER benefit. Refer to your concentration matrix data to make an informed adjustment.
-
PAG Loading Adjustment: Consider a modest increase in the PAG concentration in your formulation. This will generate more photoacid upon exposure, helping to counteract the neutralizing effect of the amine. This is an advanced reformulation step and should be done systematically.
-
PEB Optimization: As mentioned previously, adjusting the PEB can help. A slightly higher bake temperature or longer bake time can sometimes increase the catalytic chain length of the remaining acid, improving sensitivity. However, this must be done cautiously, as excessive acid diffusion can negate the LER improvements.[3]
-
| Parameter | Effect of Increasing Amine Concentration | Underlying Reason |
| Line-Edge Roughness (LER) | Decreases (to a point), then may increase | Controlled acid diffusion at the feature edge improves smoothness.[3] |
| Photospeed (Sensitivity) | Decreases (Requires Higher Dose) | Neutralization of photoacid catalyst in exposed regions.[5] |
| Resolution | Can Improve | Sharper chemical contrast between exposed and unexposed areas.[3] |
| Process Window | Can Improve | Increased resistance to environmental contaminants and process delays.[6] |
Q: How do we design an experiment to find the optimal amine concentration?
A: A systematic, multi-step approach is required to pinpoint the optimal concentration for your specific resist system and process.
Experimental Protocol: Optimizing Amine Additive Concentration
-
Preparation of Stock Solutions:
-
Formulation of Test Samples:
-
Create a series of photoresist samples with varying amine concentrations. The amine loading is typically calculated as a molar percentage relative to the PAG loading (e.g., 5%, 10%, 15%, 20%, 25%).[3]
-
Ensure all other components (polymer, PAG, solvent ratio) remain constant across all samples to isolate the effect of the amine.[6]
-
-
Lithographic Evaluation:
-
Coating & Baking: Spin coat each formulation onto your test wafers and perform the standard post-apply bake (PAB).
-
Exposure Matrix: For each sample, expose the wafer using an energy-focus matrix. This will allow you to determine the dose-to-clear (E₀) and the best focus for patterning.
-
Post-Exposure Bake (PEB): Apply a uniform PEB to all wafers.
-
Development: Develop the wafers using your standard process.
-
-
Metrology and Data Analysis:
-
SEM Imaging: Use a top-down scanning electron microscope (SEM) to image the patterned features (e.g., dense lines and spaces).
-
Measure CD and LER: Using offline analysis software, measure the critical dimension (CD) and the 3σ line-edge roughness for each dose and amine concentration.[7][8]
-
Plot the Data: Generate two key plots:
-
LER vs. Amine Concentration
-
Dose-to-Size vs. Amine Concentration (as a measure of sensitivity)
-
-
-
Selection of Optimal Concentration:
-
Analyze the plots to find the concentration that provides the minimum LER while maintaining an acceptable photospeed and CD control. This is your optimized process window.
-
Workflow Diagram for Amine Optimization
Caption: Experimental workflow for optimizing amine concentration.
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the use of amine additives for LER reduction.
Q1: What is the primary mechanism by which amine additives reduce LER?
A: The primary mechanism is the control of photoacid diffusion . In a chemically amplified resist, exposure to light generates a strong acid from a PAG. During the PEB step, this acid diffuses and acts as a catalyst to deprotect the polymer resin, changing its solubility.
LER arises, in part, from the random, uncontrolled diffusion of these acid molecules at the boundary between the exposed and unexposed regions.[7][9] Acid can diffuse laterally into the unexposed area, causing partial deprotection and blurring this boundary, which manifests as roughness after development.
Amine additives, being basic, act as "quenchers" that neutralize these stray acid molecules.[3] By carefully controlling the amine concentration, you can create a sharp chemical gradient where the acid is active only in the intended (exposed) regions and is quickly neutralized if it strays into the unexposed regions. This leads to a much more clearly defined latent image and, consequently, a smoother line edge after development.[3]
Mechanism of LER Reduction via Acid Quenching
Caption: How amines control acid diffusion to reduce LER.
Q2: What are the most important properties to consider when selecting an amine quencher?
A: The selection of an appropriate amine is a multi-factorial decision. The key properties that influence its performance are:
-
Basicity (pKa): This determines the amine's efficiency at neutralizing the photoacid. The pKa must be high enough to effectively capture the acid but not so high that it becomes overly aggressive and difficult to control.
-
Hydrophobicity/Hydrophilicity (LogD): This property governs the amine's miscibility and distribution within the photoresist's polymer matrix.[1][2] An amine with balanced hydrophobicity will distribute more uniformly, leading to more consistent quenching and better LER control.
-
Molar Volume (Size) and Diffusivity: The size of the amine molecule affects how easily it can move (diffuse) through the polymer matrix. The diffusion rate of the amine should ideally be matched to that of the photoacid to ensure effective neutralization at the right time and place. A very fast-diffusing base could neutralize acid too far into the exposed region, while a very slow one may not be effective at the line edge.
-
Volatility: A highly volatile amine may evaporate from the resist film during the baking steps, leading to an inconsistent concentration and poor process control.
Q3: What are some common types of amine additives used in photoresists?
A: A variety of nitrogen-containing basic compounds are used. While specific formulations are often proprietary, some common classes and examples that have been studied include:
-
Tertiary Amines: Such as trialkylamines (e.g., trioctylamine, trihexylamine).[3]
-
Amidine Bases: Such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11]
-
Quaternary Ammonium Hydroxides: Such as tetrabutylammonium hydroxide (TBAH).[10][11]
-
Photodecomposable Bases: These are advanced additives that are basic before exposure but are destroyed by light, releasing a neutral or acidic byproduct. This cleverly provides base quenching only in the unexposed regions, potentially improving the LER/sensitivity trade-off.[12]
Q4: Can amine additives affect other lithographic parameters besides LER and sensitivity?
A: Yes, absolutely. Amine additives are a powerful formulation component that can influence a wide range of performance metrics:[6]
-
Image Contrast: By sharpening the boundary between deprotected and protected regions, amines can significantly improve the chemical contrast of the latent image.
-
Process Delay Stability: Chemically amplified resists are notoriously sensitive to airborne basic contaminants (like amines) which can neutralize the acid at the resist surface, causing "T-topping." Adding a controlled amount of a base quencher into the formulation makes the resist more robust against these environmental fluctuations.[12]
-
Iso-Nested Bias: This refers to the difference in CD between isolated and densely packed features. Because acid diffusion dynamics differ between these environments, amines can help modulate this effect.[6]
-
Dissolution Properties: Some amines can act as dissolution inhibitors or promoters themselves, altering how the resist interacts with the developer beyond their primary role as an acid quencher.[5][10]
References
- Understanding the Role of Base Quenchers in Photoresists. SPIE Digital Library.
- The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists.
- The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists | Chemistry of Materials.
- The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists | Request PDF.
- Understanding the role of base quenchers in photoresists | Request PDF.
- What causes line edge roughness (LER) in photoresists, and how to reduce it?.
- Effect of Amine Additives on LWR and LER as Studied by Extraction Parameters. SPIE.
- Line Edge Roughness, part 1. lithoguru.com.
- Line edge roughness in positive-tone chemically amplified resists: Effect of additives and processing conditions. IBM Research.
- Line edge roughness during plasma etching. C-DEN.
- Line Edge Roughness. SPIE.
- Line-edge roughness and the ultimate limits of lithography. Semantic Scholar.
- Canny Algorithm Enabling Precise Offline Line Edge Roughness Acquisition in High-Resolution Lithography. PMC - NIH.
- (PDF) Study of the effect of amine additives on LWR and LER.
- Line-edge roughness of chemically amplified resists. SPIE Digital Library.
- Line-Edge Roughness and the Ultimate Limits of Lithography.
- Chemically Amplified Molecular Glass Photoresist Regulated by 2-Aminoanthracene Additive for Electron Beam Lithography and Extreme Ultraviolet Lithography. ACS Omega.
- Review of recent advances in inorganic photoresists. RSC Publishing.
- Controlled amine poisoning for reduced shrinkage of features formed in photoresist.
- What are photoresists composed of, and how do they work?. Allresist EN.
- Additives to negative photoresists which increase the sensitivity thereof.
- Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists. MDPI.
- Composition of photoresist. Allresist EN.
- Basic Composition And Classification of Photoresists. Yurui (shanghai) chemical Co.,Ltd.
- (PDF) Sensitized Transparent Photobase Additive For 193 nm Lithography.
- Protocol for the preparation of primary amine-containing c
- New Chemically Amplified Positive Photoresist with Phenolic Resin Modified by GMA and BOC Protection. MDPI.
- Methods for preparing photoresist compositions.
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH.
- LWR Reduction by Photoresist Formulation Optimization for 193nm Immersion Lithography | Request PDF.
- Photoresist. Wikipedia.
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
- Optimization of Amine Sweetening Units. Bryan Research & Engineering, LLC.
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- 3. researchgate.net [researchgate.net]
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- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. spie.org [spie.org]
- 8. Canny Algorithm Enabling Precise Offline Line Edge Roughness Acquisition in High-Resolution Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lithoguru.com [lithoguru.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing T-topping in photoresists by adjusting "Methyl Morpholinoacetate" levels
A Guide for Researchers and Lithography Process Engineers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals working in drug development and other fields requiring high-resolution lithography. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common photoresist profile defect known as "T-topping." This guide specifically explores the causes of T-topping and the role of chemical additives, such as Methyl Morpholinoacetate, in its prevention.
Frequently Asked Questions (FAQs)
Q1: What is "T-topping" in photoresists, and what causes it?
A1: T-topping is a lithographic defect characterized by the formation of a wider, cap-like layer on top of a photoresist feature, creating a profile that resembles the letter "T".[1][2] This defect is particularly prevalent in chemically amplified resists (CARs), which are sensitive to acidic and basic environments.[3]
The primary cause of T-topping is the neutralization of photo-generated acid (PAG) at the surface of the photoresist.[4] This neutralization is often due to airborne basic contaminants in the cleanroom environment, such as amines.[3][5] The neutralized surface layer becomes less soluble in the developer solution compared to the underlying resist, leading to the characteristic T-shaped profile after development.[6][7][8]
Other factors that can contribute to T-topping include:
-
Post-Exposure Bake (PEB) Conditions: Inadequate or non-uniform PEB can lead to uncontrolled acid diffusion.[1]
-
Exposure Dose: Inhomogeneous exposure can result in differential energy absorption within the resist.[1]
-
Resist Formulation: The chemical composition of the photoresist itself plays a crucial role in its susceptibility to T-topping.[1]
Q2: What is this compound, and how can it help prevent T-topping?
A2: While direct literature explicitly detailing the use of this compound for T-topping prevention is not abundant, its chemical structure suggests it belongs to the family of morpholine derivatives. Morpholine and its derivatives are known to act as bases. In the context of photoresist chemistry, basic compounds are intentionally added in small, controlled amounts as "quenchers."[9][10][11]
The primary role of a quencher in a chemically amplified photoresist is to neutralize a controlled amount of the photo-generated acid.[9][10] This controlled neutralization provides several benefits:
-
Improved Resolution: By neutralizing stray acid, quenchers help to sharpen the contrast between exposed and unexposed regions.[10]
-
Control of Acid Diffusion: Quenchers limit the diffusion of acid from exposed to unexposed areas, which is critical for maintaining the fidelity of small features.[2][10]
-
Enhanced Process Latitude: The presence of a quencher can make the photoresist less sensitive to minor variations in exposure dose and bake times.
By acting as a basic quencher, this compound can be expected to neutralize airborne basic contaminants at the photoresist surface before they can significantly impact the photo-generated acid. This preemptive action helps to maintain the intended solubility of the surface layer, thus preventing the formation of a T-top.
Troubleshooting Guide
Problem: My photoresist features consistently exhibit a T-topped profile.
This troubleshooting guide provides a systematic approach to diagnosing and resolving T-topping issues, with a focus on the role of base quenchers like this compound.
Before making any process changes, it is crucial to characterize the T-topping defect.
-
Action: Use a scanning electron microscope (SEM) to image the cross-section of your photoresist features.
-
Analysis: Measure the critical dimensions (CD) at the top and the base of the feature. A significant difference indicates a severe T-topping issue.
Airborne basic contaminants are a primary cause of T-topping.[3]
-
Action:
-
Review the specifications of your cleanroom's air filtration system. Ensure that it is rated for amine and ammonia removal.
-
Minimize the time between resist coating, exposure, and post-exposure bake (the "post-exposure delay").[4]
-
-
Rationale: Reducing the exposure of the resist to the cleanroom air minimizes the opportunity for surface contamination.
If environmental controls are not sufficient, adjusting the concentration of a base quencher like this compound in the photoresist formulation is a direct method to combat T-topping.
-
Experimental Protocol: Adjusting this compound Concentration
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a compatible solvent (e.g., PGMEA - Propylene glycol methyl ether acetate). The concentration should be chosen to allow for precise additions to the photoresist.
-
Doping the Photoresist: Create a series of photoresist formulations with varying concentrations of this compound. Start with a low concentration and incrementally increase it. A typical starting range for quenchers is in the parts-per-million (ppm) range relative to the total resist solids.
-
Process Wafers: For each formulation, coat, expose, and develop wafers using your standard process. It is critical to keep all other process parameters constant.
-
Analysis: Use SEM to analyze the resulting photoresist profiles for each concentration.
-
Optimization: Identify the concentration of this compound that effectively eliminates T-topping without negatively impacting other process parameters like photospeed and resolution.
-
-
Data Presentation: Effect of this compound Concentration on T-Topping
| This compound Concentration (ppm) | Top CD (nm) | Base CD (nm) | Profile Description |
| 0 (Control) | 120 | 100 | Severe T-topping |
| 10 | 110 | 102 | Moderate T-topping |
| 20 | 103 | 101 | Near-vertical sidewalls |
| 30 | 101 | 100 | Vertical sidewalls, slight loss in photospeed |
-
Rationale: The added base quencher competes with the airborne contaminants, neutralizing them and protecting the photo-generated acid at the resist surface. However, an excessive amount of quencher can neutralize too much of the desired acid, leading to a loss of sensitivity (requiring a higher exposure dose) or other profile defects.[2][11]
Visualizing the Mechanism
The following diagrams illustrate the mechanism of T-top formation and its prevention through the use of a base quencher.
Caption: Mechanism of T-Top Formation
Caption: T-Top Prevention with a Base Quencher
References
- The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists.
- The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists.
- Footing and T-topping defects in resist profiles: Causes and solutions.
- The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists.
- Understanding the role of base quenchers in photoresists.
- Development of Photoresists. MicroChemicals.
- Development of Photoresists. MicroChemicals.
- Photolithography Trouble Shooter. MicroChemicals.
- Introduction to Chemically Amplified Photoresists. C.L. Henderson Group, Google Sites.
- Methodology for mitigating formation of t-tops in photoresist.
- Glossary of Lithography Terms - T. Chris Mack, Gentleman Scientist.
- Chemistry and Processing of DUV (Chemically Amplified) Photoresists.
Sources
- 1. Footing and T-topping defects in resist profiles: Causes and solutions [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 4. lithoguru.com [lithoguru.com]
- 5. DUV Photoresist Processing [imicromaterials.com]
- 6. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]
- 7. microchemicals.com [microchemicals.com]
- 8. US6352817B1 - Methodology for mitigating formation of t-tops in photoresist - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impact of Methyl Morpholinoacetate Impurities on Resist Performance
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot issues related to photoresist performance that may arise from the presence of Methyl Morpholinoacetate as an impurity. Here, we provide in-depth technical guidance, field-proven insights, and validated experimental protocols to ensure the integrity of your lithographic processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in photoresist formulations?
Answer: this compound is an organic compound with the chemical formula C7H13NO3.[1][2] It is a derivative of morpholine, a common building block in organic synthesis.[3] While not intentionally added to photoresist formulations, it can be present as a residual impurity from the synthesis of other resist components or through cross-contamination during manufacturing.
The primary concern with any impurity in a photoresist is its potential to unpredictably alter the delicate chemical balance required for high-fidelity pattern transfer.[4] Even trace amounts of contaminants can interfere with the photochemical reactions, leading to defects and compromising device performance.[5][6] The morpholino group in this compound is basic in nature, which can neutralize the photo-generated acid in chemically amplified resists (CARs), thereby impacting photosensitivity and resolution.
Q2: What are the typical performance issues observed when this compound is present?
Answer: The presence of this compound can manifest in several ways, often leading to a frustrating loss of process control. The most common issues include:
-
Loss of Resolution: Inability to resolve fine features, leading to blurred or merged patterns.
-
Changes in Photosensitivity: Requiring a significantly higher exposure dose (lower sensitivity) to clear the resist.
-
Pattern Collapse: Delicate, high-aspect-ratio structures may fall over or stick together due to changes in resist mechanical properties or development characteristics.
-
Increased Line-Edge Roughness (LER): The edges of the patterned features become jagged and non-uniform.
-
Formation of Residues or "Scumming": Incomplete dissolution of the exposed resist in the developer, leaving behind a thin film.
These issues can arise individually or in combination, making troubleshooting a complex task without a systematic approach.
Q3: How can I confirm if this compound is the root cause of my resist problems?
Answer: Identifying the specific chemical culprit for resist performance degradation requires advanced analytical techniques. If you suspect an impurity like this compound, the following steps are recommended:
-
Isolate the Variable: First, ensure that other process parameters (soft bake, exposure dose, post-exposure bake, development time, etc.) are within the established process window. Use a fresh, certified batch of resist as a control.
-
Analytical Testing: If the problem persists with a specific resist batch, chemical analysis is necessary. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying unknown organic impurities.[7]
-
Quantitative Analysis: Once identified, the concentration of this compound should be quantified. This data is crucial for establishing a correlation between the impurity level and the severity of the performance issue.
Our technical support team can assist in coordinating such analytical services.
Troubleshooting Guides
Issue 1: Unexpected Loss of Resolution and Increased Line-Edge Roughness
You're observing that your previously sharp and well-defined features are now blurry, and the line edges are significantly rougher than your established baseline.
Causality: The Role of Acid Quenching
In chemically amplified resists, a photoacid generator (PAG) produces a strong acid upon exposure to UV light. This acid then catalyzes a deprotection reaction in the polymer matrix, making it soluble in the developer.[8] this compound, with its basic morpholino nitrogen, can act as an "acid quencher," neutralizing the photo-generated acid.
This neutralization reduces the effective concentration of the acid available for the deprotection reaction. At the feature edges, where the acid concentration is already at a critical threshold, this quenching effect is most pronounced. The result is an incomplete deprotection reaction at the pattern boundaries, leading to a poorly defined latent image and, consequently, a loss of resolution and increased roughness after development.
Diagram: Mechanism of Resolution Loss
The following diagram illustrates how this compound interferes with the chemically amplified resist process.
Caption: Impact of this compound on the CAR process.
Troubleshooting Protocol
-
Exposure Dose Matrix:
-
Objective: To determine if increasing the exposure dose can compensate for the acid-quenching effect.
-
Procedure:
-
Prepare a series of wafers coated with the suspect photoresist.
-
Expose the wafers with a dose matrix, varying the exposure energy from your standard process dose upwards in 5-10% increments.
-
Process all wafers through the standard post-exposure bake and development steps.
-
Analyze the resulting patterns using a scanning electron microscope (SEM) to evaluate critical dimension (CD) and LER.
-
-
Interpretation: If resolution improves at higher doses, it strongly suggests the presence of a basic contaminant. However, this is often a temporary fix and may push other process parameters out of their optimal window.
-
-
Post-Exposure Bake (PEB) Optimization:
-
Objective: To enhance the diffusion and catalytic efficiency of the available photoacid.
-
Procedure:
-
Using the optimal exposure dose determined from the previous step, process wafers with a PEB temperature matrix.
-
Vary the PEB temperature by ±5-10°C around your standard process temperature.
-
Maintain a constant PEB time.
-
Evaluate the resulting patterns for resolution and LER.
-
-
Interpretation: A higher PEB temperature can sometimes drive the deprotection reaction to completion, but it can also increase acid diffusion, potentially worsening LER. This experiment helps to find a new, albeit narrower, process window.
-
-
Resist Batch Comparison:
-
Objective: To definitively confirm that the issue is batch-specific.
-
Procedure:
-
Obtain a new, certified batch of the same photoresist.
-
Process wafers with the new and suspect batches side-by-side, using your standard, established process parameters.
-
Compare the results.
-
-
Interpretation: If the new batch performs as expected, this provides strong evidence that the suspect batch is contaminated.
-
Issue 2: Drastic Decrease in Photosensitivity
You find that you need to increase your exposure dose significantly (e.g., by more than 30%) to achieve complete clearing of the photoresist in the exposed areas.
Causality: Bulk Quenching Effect
While resolution loss is often a result of quenching at the feature edges, a significant decrease in overall photosensitivity points to a "bulk" quenching effect throughout the exposed area. A higher concentration of this compound will neutralize a larger proportion of the photo-generated acid, requiring a much higher initial acid concentration (i.e., a higher exposure dose) to overcome this effect and drive the deprotection reaction to completion across the entire exposed film.
Diagram: Troubleshooting Workflow for Sensitivity Loss
This workflow provides a systematic approach to diagnosing and mitigating sensitivity issues.
Caption: Workflow for diagnosing photosensitivity loss.
Quantitative Analysis: Contrast Curve Measurement
A contrast curve is a powerful tool for quantifying the photosensitivity and contrast of a photoresist.
-
Objective: To quantitatively measure the change in photosensitivity (E₀) and contrast (gamma, γ) of the suspect resist.
-
Procedure:
-
Coat a wafer with the photoresist.
-
Expose a matrix of open-frame pads with a wide range of exposure doses.
-
Perform the standard PEB and development processes.
-
Measure the remaining film thickness in each exposure pad.
-
Plot the normalized remaining thickness as a function of the log of the exposure dose.
-
-
Data Interpretation:
| Parameter | Standard Resist | Resist with MMA Impurity | Implication |
| E₀ (Clearing Dose) | Lower Value | Higher Value | Decreased photosensitivity. |
| Contrast (Gamma, γ) | Higher Value | Lower Value | Poorer differentiation between exposed and unexposed areas, leading to lower resolution. |
The clearing dose, E₀, is the dose at which the resist is completely removed. A significant shift of the contrast curve to the right (higher dose) is a clear indicator of reduced sensitivity. A lower slope (lower gamma) indicates reduced contrast and will correlate with a loss of resolution.
Analytical Methods for Impurity Detection
For labs equipped with analytical capabilities, the following methods are recommended for the detection and quantification of this compound in photoresist samples.
Recommended Technique: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Principle: LC separates the components of the resist mixture based on their chemical properties, and MS provides mass information for identification.
-
Sample Preparation:
-
Dilute the photoresist sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. A typical dilution would be 1:100.
-
Filter the diluted sample through a 0.2 µm syringe filter to remove polymer components.
-
-
LC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Scan for the protonated molecule [M+H]⁺ of this compound (m/z = 160.09).
-
-
Quantification: Use an external standard calibration curve prepared with a certified standard of this compound.
This guide provides a framework for understanding and addressing the detrimental effects of this compound impurities in photoresist formulations. By combining systematic troubleshooting with precise analytical validation, researchers can maintain the integrity and reproducibility of their lithographic processes. For further assistance, please do not hesitate to contact our application support team.
References
- Direct impurity analysis of semiconductor photoresist samples with laser ablation ICP-MS.
- The Importance of High-Purity Solvents in Photoresist Processing.
- Measure metal impurities at ultratrace levels - Laboratory Talk.
- Customer Application Brief Electronics Photoresist & Ancillary Chemicals Manufacturing - 3M.
- METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 - ChemicalBook.
- This compound | CAS 35855-10-8 | SCBT - Santa Cruz Biotechnology.
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- US6629039B1 - Method and apparatus for impurity detection - Google Patents.
-
Molecular Modeling of EUV Photoresist Revealing the Effect of Chain Conformation on Line-Edge Roughness Formation - MDPI. Available at: [Link]
Sources
- 1. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. asianpubs.org [asianpubs.org]
- 4. nbinno.com [nbinno.com]
- 5. Measure metal impurities at ultratrace levels | Laboratory Talk [laboratorytalk.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. US6629039B1 - Method and apparatus for impurity detection - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Methyl Morpholinoacetate in Photoresist Formulations
Welcome to the Technical Support Center for Methyl Morpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing photoresist formulations containing this compound. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and performance of this critical component in your lithographic processes.
Introduction to this compound in Photoresists
This compound (CAS: 35855-10-8) is a tertiary amine compound often incorporated into photoresist formulations, particularly chemically amplified resists (CARs), as a basic additive.[1][2] Its primary role is to act as a quencher or stabilizer, controlling the diffusion of photogenerated acids. This control is crucial for achieving high resolution and maintaining process stability, especially in negative-tone CARs where it can be a key component in the cross-linking mechanism.[1] However, the stability of this compound itself can be a critical factor influencing the overall performance and shelf-life of the photoresist. This guide will address potential stability issues and provide you with the knowledge to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a photoresist formulation?
This compound, an amine-based compound, is primarily used as a basic additive in photoresist formulations to control the diffusion of photo-generated acids (PAGs).[1][2] In chemically amplified resists, this control is essential to prevent unwanted acid-catalyzed reactions in unexposed regions, which can lead to common lithographic defects such as "T-topping" and loss of resolution.[3][4] It also contributes to the overall environmental stability of the resist by neutralizing airborne amine contaminants that can "poison" the resist.[5][6]
Q2: What are the typical signs of this compound degradation in my photoresist?
Degradation of this compound can manifest in several ways, impacting the lithographic performance. Telltale signs include:
-
Changes in Photosensitivity: A shift in the required exposure dose (either an increase or decrease) to achieve the desired feature size can indicate a change in the basicity of the formulation.[7]
-
Loss of Resolution and Profile Degradation: Inconsistent line widths, sloped sidewalls, or the appearance of footing at the base of resist features can be linked to altered acid diffusion profiles resulting from amine degradation.
-
Formation of Defects: An increase in defects such as scumming (residual resist in cleared areas) or the formation of particles could be due to the precipitation of degradation products.[8][9]
-
Reduced Shelf-Life: A noticeable decline in the performance of a stored photoresist over time, even under recommended storage conditions, may point to the chemical instability of one of its components, such as this compound.[10][11]
Q3: How should I properly store photoresist formulations containing this compound?
Proper storage is critical to maintain the chemical integrity of the photoresist.[12] General guidelines for storing photoresists containing amine additives are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | 4 - 8 °C is often recommended for long-term storage, though some formulations may specify 18 - 25 °C.[13][14] | Lower temperatures slow down potential degradation reactions.[7] Avoid freezing. |
| Light | Store in light-protected amber bottles.[13] | Photoresists are light-sensitive, and exposure can initiate unwanted chemical reactions. |
| Atmosphere | Keep bottles tightly sealed.[13] | Prevents evaporation of the solvent, which would alter the resist's viscosity, and minimizes exposure to airborne contaminants like CO2 and other amines.[9] |
Important Note: Always refer to the manufacturer's specific storage recommendations for your photoresist formulation. Before use, allow refrigerated resists to warm to room temperature before opening to prevent condensation of moisture into the solution.[14]
Troubleshooting Guide: Stability-Related Issues
This section provides a structured approach to diagnosing and resolving common problems that may be linked to the instability of this compound in your photoresist formulation.
Problem 1: Inconsistent Photospeed and Critical Dimension (CD) Variation
Symptoms:
-
The required exposure dose to achieve the target CD changes from day to day or from bottle to bottle.
-
Significant CD variation across the wafer.
Potential Cause Rooted in this compound Instability: The concentration of active this compound may be changing over time due to degradation. A decrease in its concentration would lead to an apparent increase in photospeed (less acid is quenched), while the formation of less basic degradation products could have the opposite effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent photospeed.
Experimental Protocol: Quantification of this compound by HPLC
This protocol provides a general guideline for the quantification of amine additives in photoresist formulations using High-Performance Liquid Chromatography (HPLC).[15][16][17]
Objective: To determine the concentration of this compound in a photoresist sample.
Materials:
-
Photoresist sample
-
High-purity solvent for dilution (e.g., acetonitrile or the primary solvent in the resist formulation)
-
HPLC system with a UV or ELSD detector
-
Appropriate HPLC column (e.g., a mixed-mode or reversed-phase column suitable for amine analysis)[16]
-
This compound standard for calibration
-
Mobile phase (e.g., a buffered aqueous-organic mixture, potentially with an ion-pairing agent)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the dilution solvent.
-
Sample Preparation: Accurately weigh a small amount of the photoresist and dilute it with a known volume of the dilution solvent. The dilution factor should be chosen to bring the expected concentration of this compound within the range of the calibration standards.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared photoresist sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Interpretation: A significant deviation from the expected concentration may indicate degradation or formulation inconsistencies.
Problem 2: Appearance of "T-topping" or Footing in Resist Profiles
Symptoms:
-
The top of the resist features are wider than the base ("T-topping").
-
A broadened base of the resist features ("footing").
Potential Cause Rooted in this compound Instability: "T-topping" is often a classic sign of airborne amine contamination neutralizing the acid at the surface of the resist.[3] Conversely, if this compound degrades and loses its basicity, it may not effectively quench the acid, leading to excessive acid diffusion and potential footing, especially at the resist-substrate interface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resist profile issues.
Experimental Protocol: FTIR Analysis for Detecting Degradation
Fourier Transform Infrared (FTIR) spectroscopy can be a rapid, non-destructive method to identify changes in the chemical structure of the photoresist, which may indicate degradation of this compound.[2][13][18][19][20]
Objective: To qualitatively assess changes in the chemical bonding of a photoresist formulation over time or after stress testing.
Materials:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)
-
"Fresh" or reference photoresist sample
-
"Aged" or problematic photoresist sample
Procedure:
-
Background Scan: Perform a background scan on the clean FTIR accessory.
-
Sample Analysis:
-
Apply a small, uniform amount of the reference photoresist sample to the FTIR accessory.
-
Acquire the infrared spectrum.
-
Thoroughly clean the accessory.
-
Repeat the measurement for the aged or problematic photoresist sample.
-
-
Data Analysis:
-
Compare the spectra of the two samples. Look for:
-
Disappearance or decrease in the intensity of peaks associated with the morpholine or ester groups of this compound.
-
Appearance of new peaks, which could correspond to degradation products (e.g., C=O stretching from oxidation, N-H stretching from ring-opening).
-
-
Interpretation: Significant differences between the spectra can provide evidence of chemical degradation.
Potential Degradation Pathways of this compound
While specific studies on the degradation of this compound within photoresist formulations are not widely available, we can infer potential degradation pathways based on the chemistry of morpholine and related compounds.
Caption: Potential degradation pathways of this compound.
1. Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially in the presence of moisture and acid (from the PAG) or base. This would yield Morpholinoacetic Acid and methanol. A change in the basicity and volatility of the additive could result.
2. Oxidation and Photolysis: The morpholine ring can be susceptible to oxidation, potentially initiated by atmospheric oxygen, reactive species from the photoacid generator, or exposure to high-energy radiation (e.g., deep UV). Studies on the photocatalytic degradation of morpholine have shown that ring-opening can occur, leading to the formation of various oxidized aliphatic compounds.[21]
3. Thermal Degradation: High temperatures during baking steps (pre-bake and post-exposure bake) could potentially lead to the thermal decomposition of this compound. Studies on the thermal degradation of morpholine have shown it to be relatively stable up to 150°C, but degradation can occur at higher temperatures.[22][23]
Advanced Analytical Techniques for In-depth Investigation
For a more thorough investigation of this compound stability, the following techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products. Pyrolysis-GC-MS can be used to analyze the thermal decomposition products of the photoresist.[24][25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying non-volatile degradation products in the complex photoresist matrix.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the components of the photoresist and can be used to identify and quantify degradation products without the need for extensive separation.[27][28][29]
Conclusion
The stability of this compound is a crucial factor for ensuring the consistent performance and reliability of photoresist formulations. By understanding its role, potential degradation pathways, and the troubleshooting strategies outlined in this guide, researchers can better diagnose and mitigate issues that may arise during their lithographic processes. When in doubt, consulting with the photoresist manufacturer and employing advanced analytical techniques can provide the necessary insights to resolve complex stability-related problems.
References
-
Designing of high-resolution photoresists: use of modern NMR techniques for evaluating lithographic performance. (n.d.). Accessed January 8, 2026. [Link]
-
Structural Changes of Photoresist on Wafer Studied by Pyrolysis-GC/MS Combined with Micro-GPC. (n.d.). J-Stage. Accessed January 8, 2026. [Link]
-
A-Gas Electronic Materials. (n.d.). Photoresist Application Techniques: Best Practices. Accessed January 8, 2026. [Link]
-
Designing of high-resolution photoresists: Use of modern NMR techniques for evaluating lithographic performance. (2005). ResearchGate. Accessed January 8, 2026. [Link]
-
Vanderhart, D., Prabhu, V., et al. (2009). Solid state NMR investigation of photoresist molecular glasses including blend behavior with a photoacid generator. Semantic Scholar. Accessed January 8, 2026. [Link]
-
Allresist. (n.d.). What are photoresists composed of, and how do they work?. Accessed January 8, 2026. [Link]
-
Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. (1995). Journal of the Chemical Society, Faraday Transactions. Accessed January 8, 2026. [Link]
-
(6ek) Thermal Degradation of Morpholine for CO2 Capture. (2018). AIChE - Proceedings. Accessed January 8, 2026. [Link]
-
3M. (n.d.). Customer Application Brief Electronics Photoresist & Ancillary Chemicals Manufacturing. Accessed January 8, 2026. [Link]
-
Allresist. (n.d.). Product information PHOTORESISTS. Accessed January 8, 2026. [Link]
-
Allresist. (n.d.). For how long are photoresists stable, and what are the optimal storage conditions?. Accessed January 8, 2026. [Link]
-
Thermal degradation kinetics of morpholine for carbon dioxide capture. (2019). ResearchGate. Accessed January 8, 2026. [Link]
-
Allresist. (2016). FAQs concerning photoresists from Allresist. Accessed January 8, 2026. [Link]
-
Different analytical methods of estimation of morpholine or its derivatives. (2018). ResearchGate. Accessed January 8, 2026. [Link]
-
Particle Measuring Systems. (n.d.). Lithography Defects Caused by AMC (Airborne Molecular Contamination) in the Functional Area. Accessed January 8, 2026. [Link]
-
Improvement of Environment Stability of an i-Line Chemically Amplified Photoresist. (2018). Accessed January 8, 2026. [Link]
-
The derivatization reaction of morpholine. (n.d.). ResearchGate. Accessed January 8, 2026. [Link]
-
Common Lithography Defects and How to Fix Them. (2025). Accessed January 8, 2026. [Link]
-
Allresist. (n.d.). Resist-Wiki - Storage and ageing. Accessed January 8, 2026. [Link]
- CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.).
-
Lithography Trouble Shooting. (2007). Engineering Research. Accessed January 8, 2026. [Link]
-
GC-MS and GC-MS/MS methods for photoinitiator analysis. (n.d.). ResearchGate. Accessed January 8, 2026. [Link]
-
Quality Control of Raw Materials. (n.d.). PubMed. Accessed January 8, 2026. [Link]
- US8288281B2 - Method for reducing amine based contaminants. (n.d.).
-
Experimental Techniques for Detection of Components Extracted from Model 193 nm Immersion Lithography Photoresists. (n.d.). Allen J. Bard. Accessed January 8, 2026. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Accessed January 8, 2026. [Link]
-
For how long are photoresists stable, and what are the optimal storage conditions?. (n.d.). Accessed January 8, 2026. [Link]
-
Resolution limitations in chemically amplified photoresist systems. (n.d.). SPIE Digital Library. Accessed January 8, 2026. [Link]
-
Patterning the World: The Rise of Chemically Amplified Photoresists. (2007). Science History Institute. Accessed January 8, 2026. [Link]
-
Storage, Ageing, Refilling, and Dilution of Photoresists. (2010). Engineering Research. Accessed January 8, 2026. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Accessed January 8, 2026. [Link]
-
Micro-FTIR study of the polymer degradation in design objects. (n.d.). Accessed January 8, 2026. [Link]
- US6514665B1 - Additives for improving post exposure delay stability of photoresist. (n.d.).
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Accessed January 8, 2026. [Link]
-
Gas Chromatography with Mass Spectrometry (GC/MS). (n.d.). Elastomer Institut Richter. Accessed January 8, 2026. [Link]
-
Approaches to Contaminant and Degradation Analysis with FTIR. (2021). YouTube. Accessed January 8, 2026. [Link]
-
Approaches to Contaminant and Degradation Analysis with FTIR. (2022). YouTube. Accessed January 8, 2026. [Link]
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- 4. US6514665B1 - Additives for improving post exposure delay stability of photoresist - Google Patents [patents.google.com]
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- 7. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
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- 10. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 11. 2. For how long are photoresists stable, and what are the optimal storage conditions? - Allresist EN [allresist.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]
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- 16. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
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- 29. Solid state NMR investigation of photoresist molecular glasses including blend behavior with a photoacid generator | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Bake Temperatures for Resists Containing Methyl Morpholinoacetate
Welcome to the technical support center for photoresists containing Methyl Morpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical bake steps in your lithography process. Our goal is to empower you with the scientific understanding to optimize your experiments for robust and repeatable results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on how Post-Apply Bake (PAB) and Post-Exposure Bake (PEB) temperatures are the root cause and solution.
Issue 1: Poor Adhesion of the Resist Film to the Substrate
Question: My resist film is lifting off or delaminating from the substrate during development. How can I improve adhesion by optimizing the bake?
Answer:
Poor adhesion is often a result of insufficient solvent removal during the Post-Apply Bake (PAB) or soft bake.[1][2] The primary purpose of the PAB is to drive out the casting solvent to form a dense, stable film.[1]
Probable Causes & Solutions:
-
Insufficient PAB Temperature or Time: If the PAB is too cool or too short, residual solvent at the resist-substrate interface can interfere with adhesion.[1][2] This is particularly critical for thick resist films.[1]
-
Solution: As a starting point, a PAB temperature of 100°C for 1 minute per micrometer of resist thickness on a hotplate is recommended.[1] You can systematically increase the temperature in 5°C increments or the time in 30-second increments to find the optimal conditions for your specific resist thickness and substrate.
-
-
Substrate Surface Contamination: Moisture or other contaminants on the substrate surface can prevent proper adhesion.
-
Solution: Ensure your substrate cleaning procedure is robust. A pre-bake of the substrate at a temperature higher than the PAB temperature can help to desorb moisture.
-
| Parameter | Initial Recommendation | Optimization Strategy |
| PAB Temperature | 100°C | Increase in 5°C increments. |
| PAB Time | 60 seconds/µm | Increase in 30-second increments. |
| Substrate Pre-Bake | 150°C for 60 seconds | Implement if adhesion issues persist. |
Experimental Workflow for Adhesion Optimization:
Caption: Workflow for troubleshooting poor resist adhesion.
Issue 2: Inconsistent or Incomplete Development
Question: My exposed resist features are not clearing completely, or the development rate is inconsistent across the wafer. Could the bake temperatures be the cause?
Answer:
Yes, both PAB and Post-Exposure Bake (PEB) temperatures play a crucial role in the development process. For chemically amplified resists, which are common in high-resolution applications, the PEB is particularly critical as it drives the acid-catalyzed reaction that changes the solubility of the exposed resist.[3]
Probable Causes & Solutions:
-
PAB Temperature Too High: An excessively high PAB temperature can cause thermal decomposition of the photoactive compound in the resist, leading to a reduction in the development rate.[4]
-
Solution: If you suspect your PAB is too aggressive, try reducing the temperature in 5°C increments.
-
-
PEB Temperature Too Low: In chemically amplified resists, an insufficient PEB temperature will result in incomplete deprotection of the polymer, leaving the exposed areas insoluble in the developer.
-
Solution: Increase the PEB temperature in small increments (2-3°C) to enhance the deprotection reaction. Be aware that excessive PEB temperatures can lead to other issues like resolution loss due to acid diffusion.
-
-
PEB Time Too Short: The deprotection reaction is time-dependent. A short PEB may not allow the reaction to go to completion.
-
Solution: Increase the PEB time in 15-second increments.
-
-
Presence of a Basic Additive (this compound): The morpholino group in this compound is a tertiary amine, which can act as a base. In a chemically amplified resist, this can "quench" or neutralize some of the photo-generated acid, requiring a higher PEB temperature or longer time to drive the deprotection reaction to completion.
-
Solution: Resists containing basic additives often require a higher PEB temperature to achieve the desired development contrast. A bake latitude study is highly recommended.
-
| Parameter | Probable Cause for Incomplete Development | Optimization Strategy |
| PAB Temperature | Too High (Thermal Decomposition) | Decrease in 5°C increments. |
| PEB Temperature | Too Low (Incomplete Deprotection) | Increase in 2-3°C increments. |
| PEB Time | Too Short (Incomplete Reaction) | Increase in 15-second increments. |
Conceptual Diagram of PEB in Chemically Amplified Resists:
Caption: Role of PEB and potential quenching by basic additives.
Issue 3: Outgassing and Bubble Formation
Question: I am observing bubbles or voids in my resist film after the bake steps. What is causing this and how can I prevent it?
Answer:
Bubble formation is typically caused by the rapid evolution of gases from the resist film.[5][6] This can be from trapped solvent or from the thermal decomposition of resist components. The Safety Data Sheet for this compound indicates that its thermal decomposition can release gases like CO and CO2.[7][8]
Probable Causes & Solutions:
-
Too Rapid Temperature Ramping: Heating the resist film too quickly can cause solvents to evaporate aggressively, leading to bubble formation, especially in thick films.[5]
-
Solution: Implement a slower temperature ramp on your hotplate or use a multi-step bake with intermediate temperature holds. For example, for a target PAB of 110°C, you could have a 30-second hold at 80°C, then ramp to 110°C.
-
-
PAB or PEB Temperature Approaching Decomposition Temperature: If the bake temperature is too high, it can initiate the thermal decomposition of resist components, including this compound, releasing gas.
-
Outgassing During Exposure: Some photoactive compounds release nitrogen upon exposure, which can lead to bubble formation if the subsequent bake is too aggressive.[2]
-
Solution: Introduce a delay between exposure and PEB to allow for the outgassing of volatile byproducts.
-
| Issue | Probable Cause | Solution |
| Bubbles after PAB | Rapid Solvent Evaporation | Use a slower temperature ramp or a multi-step bake. |
| Bubbles after PEB | Thermal Decomposition of Resist Components | Reduce PEB temperature. Conduct a bake latitude study. |
| Trapped Exposure Byproducts | Introduce a delay between exposure and PEB. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Post-Apply Bake (PAB) or soft bake?
The PAB has several key functions:
-
Solvent Removal: To evaporate the casting solvent to a controlled residual level, making the film stable for subsequent processing steps.[1]
-
Adhesion Promotion: A properly conducted PAB improves the adhesion of the resist to the substrate.[1]
-
Stress Reduction: It helps to anneal the polymer film, reducing internal stresses that may have formed during the spin coating process.
-
Control of Development Characteristics: The amount of residual solvent affects the dissolution rate of the resist in the developer.[1]
Q2: Why is the Post-Exposure Bake (PEB) so critical for high-resolution resists?
For chemically amplified resists, the PEB is arguably the most critical step. During exposure, a photoacid generator (PAG) creates a small amount of acid. The PEB provides the thermal energy for this acid to catalytically cleave protecting groups on the polymer backbone, thereby changing its solubility in the developer.[3] The extent of this reaction is highly dependent on the PEB temperature and time, which directly impacts critical dimension (CD) control, line-edge roughness, and overall process latitude.[3]
Q3: How does the presence of this compound potentially affect the PEB process?
This compound contains a morpholino group, which includes a tertiary amine. Amines are basic and can neutralize the photo-generated acid. This "quenching" effect can be intentionally used to control acid diffusion and improve resolution. However, it also means that the PEB process window might be shifted to higher temperatures or longer times to ensure that enough acid is available to complete the deprotection reaction.
Q4: How do I perform a bake latitude study?
A bake latitude study is a systematic way to determine the optimal bake temperature and the process window.
-
Define Your Metrics: Decide what you will measure to evaluate performance (e.g., critical dimension, sidewall angle, remaining film thickness).
-
Vary One Parameter at a Time:
-
PAB Latitude: Keep the PEB temperature and time constant and process wafers at a range of PAB temperatures (e.g., 90°C, 95°C, 100°C, 105°C, 110°C).
-
PEB Latitude: Fix the PAB parameters and vary the PEB temperature over a similar range.
-
-
Expose and Develop: Use a focus-exposure matrix (FEM) for each bake condition.
-
Measure and Analyze: Measure your defined metrics for each condition and plot the results. The optimal bake temperature will be in the region that provides the largest process window (i.e., the flattest response to small variations in exposure and focus).
References
-
Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning. (2006). IEEE International Conference on Semiconductor Electronics. [Link]
-
Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning | Request PDF. (n.d.). ResearchGate. [Link]
-
High-Resolution Photoresist Processing. (2013). Engineering Research. [Link]
-
Softbake of Photoresists. (n.d.). MicroChemicals. [Link]
-
METHYL N-MORPHOLINOACETATE - Safety Data Sheet. (n.d.). ChemSrc. [Link]
-
Photolithography Trouble Shooter. (n.d.). MicroChemicals. [Link]
- Ester compounds and their preparation, polymers, resist compositions and patterning process. (n.d.).
-
Optimal temperature profiles for post-exposure bake of photo-resist. (n.d.). Stanford University. [Link]
-
Lithography Trouble Shooting. (2007). Engineering Research. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 35855-10-8 Name: - XiXisys. (n.d.). XiXisys. [Link]
-
Thermal analysis of photoresists in aid of lithographic process development. (2025). ResearchGate. [Link]
-
FAQs concerning photoresists from Allresist. (2016). Allresist. [Link]
-
Selection Criteria for Photoresists. (n.d.). MicroChemicals. [Link]
-
Exposure of Photoresists. (2010). Engineering Research. [Link]
Sources
- 1. microchemicals.com [microchemicals.com]
- 2. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 3. Softbake and Post-exposure Bake Optimization for Process Window Improvement and Optical Proximity Effect Tuning | Semantic Scholar [semanticscholar.org]
- 4. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 5. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]
- 6. allresist.com [allresist.com]
- 7. fishersci.ie [fishersci.ie]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Mitigating Photoresist Outgassing with Methyl Morpholinoacetate
Welcome to the technical support center for addressing photoresist outgassing challenges. This guide is designed for researchers, scientists, and professionals in drug development and semiconductor manufacturing who encounter issues related to outgassing during lithography processes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of "Methyl Morpholinoacetate" as a key additive to mitigate these problems.
I. Understanding the Core Problem: Photoresist Outgassing
What is photoresist outgassing and why is it a concern?
Photoresist outgassing is the release of volatile molecules from the photoresist film during exposure to radiation, such as deep ultraviolet (DUV) or extreme ultraviolet (EUV) light.[1][2] This phenomenon is a significant concern in advanced lithography for several reasons:
-
Contamination of Optics: Outgassed molecules can deposit on the expensive optics of the lithography tool, leading to a degradation in their reflectivity and transmission.[3][4] This contamination can reduce the throughput of the exposure tools and necessitate costly cleaning or replacement of the optical elements.
-
Process Variability: The uncontrolled release of gases can alter the pressure and chemical environment within the exposure chamber, leading to inconsistencies in the lithographic process and affecting pattern fidelity.
-
Defect Formation: Outgassing can cause the formation of bubbles or cracks within the photoresist film, leading to defects in the final pattern.[5][6]
The primary sources of outgassing are the decomposition products of photoacid generators (PAGs), protecting groups cleaved from the polymer backbone, and residual solvents left in the film after the post-apply bake (PAB).[1][2]
How does this compound help in mitigating outgassing?
While direct public evidence specifically detailing the use of this compound to mitigate photoresist outgassing is limited in the provided search results, we can infer its potential role based on the properties of similar compounds used as additives in photoresist formulations. A patent for ester compounds in resist compositions mentions "this compound" as a potential organic nitrogen-containing compound.[7] Such additives can play several roles:
-
Acid Scavenging/Quenching: Additives can act as quenchers, neutralizing excess acid generated during exposure. This can help to control the extent of deprotection reactions, thereby reducing the formation of volatile byproducts.
-
Stabilization of Reactive Intermediates: They may stabilize reactive species generated during exposure, preventing them from undergoing further reactions that lead to the formation of gaseous products.
-
Modification of Film Properties: Additives can alter the physical properties of the photoresist film, such as its density and permeability, which can influence the diffusion and release of outgassed molecules.
It is hypothesized that this compound, with its morpholino group, can act as a base to control acid diffusion and reaction rates, thus mitigating the generation of volatile fragments.
II. Troubleshooting Guide: Common Outgassing-Related Issues
This section addresses specific problems that users may encounter during their lithography experiments, with a focus on how the formulation, including additives like this compound, can be optimized.
Issue 1: Bubbles or Cracks Appearing in the Photoresist Film After Exposure
| Potential Cause | Troubleshooting Steps |
| High Exposure Dose or Intensity | High exposure intensities can lead to a rapid generation of nitrogen from DNQ-based positive resists, which cannot outgas quickly enough, causing bubbles or cracks.[8] Reduce the exposure dose or split the exposure into multiple, lower-dose steps with delays in between to allow for gradual outgassing.[6][8] |
| Inadequate Softbake | A softbake at a temperature that is too low or for a duration that is too short may leave an excessive amount of residual solvent in the resist film.[5] This solvent can vaporize during exposure, leading to bubble formation. Increase the softbake temperature or time according to the resist manufacturer's recommendations. |
| Thermally Induced Outgassing | During post-exposure bake (PEB), thermally activated nitrogen release can cause bubbles in the softened resist.[6] Introducing a delay between exposure and the baking step can help mitigate this. |
| Incompatible Additive Concentration | An incorrect concentration of additives, including potential quenchers like this compound, can lead to uncontrolled deprotection reactions and excessive gas generation. Systematically vary the concentration of the additive to find the optimal loading that minimizes outgassing without compromising lithographic performance. |
Issue 2: Inconsistent Critical Dimension (CD) Uniformity Across the Wafer
| Potential Cause | Troubleshooting Steps |
| Localized Outgassing Effects | Outgassing can be non-uniform across the wafer, leading to localized variations in the chemical environment and affecting the size of the patterned features. This can be influenced by the concentration of the photoactive compound (PAC).[9] |
| Non-Optimal Additive Distribution | Poor distribution of additives like this compound within the photoresist film can lead to inconsistent acid quenching and, consequently, CD variations. Ensure proper mixing and formulation of the photoresist solution. |
| Vacuum-Induced Outgassing | Outgassing can occur simply due to the vacuum environment in the exposure tool, even before EUV exposure.[10] Studies have shown that most vacuum-induced outgassing is completed within the first two minutes of pumping.[10] Implementing a sufficient pump-down time before exposure can help to stabilize the resist film. |
Issue 3: Degradation of Exposure Tool Optics
| Potential Cause | Troubleshooting Steps |
| High Levels of Outgassed Species | The primary cause of optics contamination is the high flux of outgassed molecules from the photoresist.[3][4] |
| Ineffective Outgassing Mitigation Strategy | The current photoresist formulation may not be adequately suppressing the generation of harmful outgassed species. |
| Improper Material Selection | Some photoresist components, such as certain photoacid generators (PAGs), are more prone to outgassing than others.[2] Selecting materials with lower outgassing potential, such as non-ionic PAGs, can be beneficial.[2] |
III. Frequently Asked Questions (FAQs)
Q1: What are the typical chemical species that outgas from photoresists?
The outgassed species are typically fragments from the decomposition of the photoresist components. These can include:
-
Protecting group fragments: For example, isobutene from t-butoxycarbonyl (t-BOC) protected resists.[1]
-
Photoacid generator (PAG) fragments: Breakdown products of the PAG molecules.[1][11]
-
Residual casting solvent. [2]
-
Gases from polymer backbone decomposition: Such as hydrogen from acrylic materials.[2]
Q2: How is photoresist outgassing measured and quantified?
Several techniques are used to characterize photoresist outgassing:
-
Pressure Rise Method: The total number of outgassed molecules is measured by the pressure increase in a closed vacuum chamber.[3][12] Capacitance displacement gauges are often used for their gas-composition-independent measurements.[3][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify the different chemical species that are outgassed.[3][12] The outgassed molecules are typically collected in a cold trap before being introduced into the GC-MS system.[3][12]
-
Quartz Crystal Microbalance (QCM): QCM can be used to measure the mass of outgassed material that deposits on a surface.[1][2]
Q3: What are the key properties of this compound?
Based on available chemical data, here are some properties of this compound:
| Property | Value |
| CAS Number | 35855-10-8[13] |
| Molecular Formula | C7H13NO3[13][14] |
| Molecular Weight | 159.18 g/mol [13][14] |
| Boiling Point | 77 °C at 2 Torr[13] |
| Appearance | Clear Colourless to Yellow Liquid[13] |
Q4: Are there alternatives to this compound for outgassing mitigation?
Yes, various other additives are used in photoresist formulations to control outgassing and improve performance. These include:
-
Other amine-based quenchers: To control acid diffusion.
-
Surfactants and leveling agents: To improve coating uniformity.[15]
-
Antioxidants and stabilizers: To enhance the shelf life and stability of the photoresist.[15]
-
Different types of PAGs and polymers: Selecting materials with inherently lower outgassing is a key strategy.[2]
IV. Experimental Protocols & Visualizations
Protocol: Quantification of Photoresist Outgassing
This protocol outlines a general procedure for measuring photoresist outgassing based on the pressure rise method and GC-MS analysis.[3][12]
1. Sample Preparation:
- Spin-coat the photoresist onto a silicon wafer.
- Perform a post-application bake (PAB) according to the resist manufacturer's specifications.
2. Total Outgassing Measurement (Pressure Rise):
- Place the wafer in a high-vacuum chamber.
- Isolate the chamber from the pumps.
- Measure the background pressure rise for a set period (e.g., 10 minutes).
- Expose the photoresist to the appropriate radiation (e.g., EUV) at a defined dose.
- Monitor and record the pressure rise during and after exposure.
- Calculate the total number of outgassed molecules based on the pressure change and the chamber volume.
3. Compositional Analysis (GC-MS):
- After the pressure rise measurement, open a valve to a liquid nitrogen-cooled trap to collect the outgassed species.
- Once a significant portion of the outgassed molecules are trapped, isolate the trap.
- Connect the trap to the inlet of a GC-MS system.
- Heat the trap to release the collected molecules into the GC-MS for separation and identification.
Diagram: Photoresist Outgassing Mitigation Workflow
Caption: Workflow for mitigating photoresist outgassing using this compound.
Diagram: Mechanism of Outgassing in Chemically Amplified Resists
Caption: Simplified mechanism of outgassing in chemically amplified photoresists.
V. References
-
Method for the Characterization of Extreme-Ultraviolet Photoresist Outgassing - PMC - NIH. (n.d.). Retrieved from
-
Outgassing of photoresists in EUV lithography - ResearchGate. (n.d.). Retrieved from
-
Method for the Characterization of Extreme-Ultraviolet Photoresist Outgassing - National Institute of Standards and Technology. (n.d.). Retrieved from
-
Outgassing of photoresist materials at EUV wavelengths | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Photolithography Trouble Shooter - MicroChemicals. (n.d.). Retrieved from
-
Lithography Trouble Shooting - Engineering Research. (2007, October 29). Retrieved from
-
Quantitative Measurement of Outgas Products From EUV Photoresists | NIST. (2008, March 14). Retrieved from
-
Unraveling the reaction mechanisms in a chemically-amplified EUV photoresist from a combined theoretical and experimental approach - SPIE Digital Library. (n.d.). Retrieved from
-
METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 - ChemicalBook. (n.d.). Retrieved from
-
US7998657B2 - Ester compounds and their preparation, polymers, resist compositions and patterning process - Google Patents. (n.d.). Retrieved from
-
Exposure of Photoresists - MicroChemicals. (n.d.). Retrieved from
-
This compound | CAS 35855-10-8 | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from
-
Vacuum induced photoresist outgassing - art. no. 69213K | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Chemical Photoresist Additive Surfactants & Stabilizers Manufacturer | Heynova. (n.d.). Retrieved from
-
The Effect of Photo Resist Outgassing on Dielectric Etch Krishna Gunturu, Chuck Belisle, Scott Donaldson, Todd Corsetti and Jagd. (n.d.). Retrieved from
Sources
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- 3. Method for the Characterization of Extreme-Ultraviolet Photoresist Outgassing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of Outgas Products From EUV Photoresists | NIST [nist.gov]
- 5. microchemicals.com [microchemicals.com]
- 6. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 7. US7998657B2 - Ester compounds and their preparation, polymers, resist compositions and patterning process - Google Patents [patents.google.com]
- 8. microchemicals.com [microchemicals.com]
- 9. electrochem.org [electrochem.org]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. METHYL N-MORPHOLINOACETATE CAS#: 35855-10-8 [amp.chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. Chemical Photoresist Additive Surfactants & Stabilizers Manufacturer | Heynova [heynovachem.com]
Technical Support Center: Improving Photoresist Process Latitude with Basic Quenchers
Welcome to the technical support center for advanced photolithography. This guide is designed for researchers, scientists, and process engineers working with chemically amplified photoresists (CARs). Here, we will delve into the critical role of basic quenchers in controlling photoresist behavior and expanding the process window. This center provides in-depth answers to common questions, troubleshooting for frequent issues, and detailed protocols to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is "process latitude" and why is it a critical parameter in photolithography?
Process latitude, often referred to as the "process window," is the range of process variations—primarily focus and exposure dose—within which the photoresist features can be patterned while still meeting critical dimension (CD) specifications. It is typically visualized as a graph of exposure latitude (the acceptable range of exposure energy) versus depth of focus (DOF), which is the range of focus settings that produce acceptable features.[1][2] A wider process window is highly desirable in manufacturing and research because it signifies a more robust and forgiving process, less susceptible to minor fluctuations in equipment and environmental conditions, ultimately leading to higher yields and more reliable device fabrication.
Q2: What are basic quenchers and what is their fundamental mechanism in a chemically amplified photoresist?
Basic quenchers are chemical additives, typically amines or ammonium salts, incorporated in small amounts into chemically amplified photoresist formulations.[3] Their primary function is to neutralize the photogenerated acid (PAG) produced during exposure.[4] In a CAR, the photogenerated acid acts as a catalyst, initiating a cascade of deprotection or cross-linking reactions during the post-exposure bake (PEB).[5] By neutralizing this acid, basic quenchers control the extent of these reactions and limit the diffusion of the acid into unexposed regions of the resist.[4][6] This control is crucial for defining sharp, high-fidelity patterns.
Q3: What are some common types of basic quenchers used in photoresist formulations?
A variety of basic compounds are used as quenchers, with their selection depending on factors like basicity (pKa), volatility, and compatibility with the resist matrix. Common examples include:
-
Amines: Such as trioctylamine (TOA), triethanolamine, and various substituted anilines.
-
Amine derivatives: Including 1-piperidineethanol (1PE).[7][8]
-
Amidinium compounds: Like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8]
-
Hydroxides: Tetrabutylammonium hydroxide (TBAH) is a frequently studied example.[7][8]
The role of these quenchers is often more complex than simple stoichiometric neutralization of the acid.[7][8] They can also act as dissolution inhibitors or promoters and affect the induction time during development.[7][8]
Q4: How does the addition of a basic quencher specifically improve the process latitude?
The improvement in process latitude stems from the quencher's ability to sharpen the chemical contrast at the edge of an exposed feature. Without a quencher, acid can diffuse from exposed areas into unexposed areas, causing a gradual, sloped transition in the chemical state of the resist. This leads to poorly defined features that are highly sensitive to small changes in focus or dose.
A basic quencher effectively "sharpens" this transition. At the boundary between exposed and unexposed regions, the concentration of photogenerated acid is low. The quencher neutralizes these stray acid molecules, preventing them from causing unwanted reactions in the unexposed areas.[3] This creates a much steeper gradient in the deprotection reaction, resulting in a sharper latent image and, consequently, a wider process window.
Q5: What are the potential trade-offs when using basic quenchers?
While quenchers are essential for high-resolution lithography, their use involves a critical trade-off, primarily with photospeed (sensitivity). Since the quencher neutralizes some of the photogenerated acid, a higher exposure dose is required to achieve the same level of chemical transformation in the resist.[3] This reduction in sensitivity can impact throughput in a manufacturing environment.
Furthermore, an excessive concentration of quencher can lead to incomplete patterning or "scumming," where the resist fails to fully clear in the exposed regions.[4] Therefore, the concentration of the quencher must be carefully optimized to balance the gains in process latitude and resolution against the loss in sensitivity.[3][4]
Troubleshooting Guide
Q: My line-space patterns are showing "footing" at the resist-substrate interface. What's causing this and how can I fix it?
A: "Footing" is a widening of the resist profile at the bottom, where it meets the substrate.[9] This is often caused by a reduction in acid concentration at the interface, which can be due to:
-
Substrate Contamination: Basic contaminants on the substrate surface can neutralize the photogenerated acid, inhibiting the deprotection reaction at the interface.
-
Interaction with Anti-Reflective Coatings (ARCs): Some bottom anti-reflective coatings (BARCs) can have components that interact with and neutralize the acid.
Solutions:
-
Substrate Cleaning and Preparation: Ensure rigorous cleaning protocols for your substrates to remove any basic residues. Applying an adhesion promoter like HMDS can also help create a uniform surface.[10]
-
BARC Compatibility: Verify the compatibility of your photoresist with the underlying BARC. You may need to experiment with different BARC formulations.
-
Acid Diffusion from Underlayers: In some cases, an acid-generating layer can be placed beneath the photoresist to counteract acid depletion at the interface and reduce footing.[11]
Q: I'm observing "T-topping" in my resist features. What are the likely causes related to my quencher?
A: "T-topping" is characterized by a wider top surface of the resist feature, creating a T-shaped profile.[9][10] This is typically caused by acid neutralization at the surface of the resist. While external factors are often the cause, your quencher choice can play a role.
-
Airborne Basic Contaminants: Amines and other basic compounds in the cleanroom air can be absorbed into the top layer of the resist, neutralizing the acid and leading to an insoluble surface layer.[5]
-
Quencher Volatility: If a highly volatile basic quencher is used, it can evaporate from the resist surface during the post-exposure bake, creating a non-uniform quencher distribution and potentially exacerbating T-topping if other basic contaminants are present.
Solutions:
-
Environmental Control: Use chemical filtration in your lithography track to remove airborne basic contaminants.[5]
-
Protective Topcoats: Applying a protective topcoat over the photoresist can shield it from airborne contaminants.
-
Quencher Selection: While not the primary cause, ensuring your quencher is not overly volatile can contribute to a more stable process. The presence of a sufficient amount of a non-volatile quencher within the resist can also make the system less sensitive to small amounts of airborne contaminants.[5]
Q: My process window is still too narrow. What parameters related to the quencher can I adjust?
A: If your process window remains insufficient, you can systematically adjust quencher-related parameters:
-
Quencher Concentration: This is the most direct parameter to tune. Incrementally increase the quencher loading (e.g., in steps of 5-10% relative to the PAG concentration). This will generally widen the process window but at the cost of sensitivity.[3]
-
Quencher Basicity (pKa): Experiment with different quenchers that have varying pKa values. A stronger base will neutralize acid more effectively but may also require a higher exposure dose.
-
Quencher Diffusion: The mobility of the quencher during the PEB can influence the final resist profile.[12] Less mobile (larger) quenchers may provide sharper profiles.
Q: I'm experiencing significant line-width roughness (LWR). Can the basic quencher be a contributing factor?
A: Yes, the basic quencher plays a significant role in modulating LWR.
-
Insufficient Quenching: Too little quencher can lead to excessive acid diffusion, which increases LWR as the boundary of the feature is not sharply defined.
-
Excessive Quenching: Too much quencher can lead to "acid trapping" in the exposed areas, causing inhomogeneous deprotection and increasing roughness.[12]
There is often an optimal quencher concentration that minimizes LWR.[12] This highlights the importance of carefully screening different quencher loadings.
Q: The sensitivity (dose-to-size) of my photoresist has decreased dramatically after adding a quencher. Is this normal and how can I manage it?
A: Yes, a decrease in sensitivity is an expected and normal consequence of adding a basic quencher.[3] The quencher's function is to neutralize acid, so more initial acid (and thus a higher exposure dose) is needed to overcome this neutralization and drive the desired chemical reaction.
Management Strategies:
-
Accept the Trade-off: In many high-resolution applications, the gain in process latitude and resolution is worth the reduction in sensitivity.
-
Optimize Other Components: You can sometimes regain some sensitivity by adjusting the Photoacid Generator (PAG) concentration or by using a more efficient PAG.
-
Adjust PEB Conditions: Increasing the post-exposure bake temperature or time can sometimes increase the catalytic chain length of the remaining acid, but this must be done carefully as it can also increase acid diffusion and negate the benefits of the quencher.[6]
Quantitative Analysis: Impact of Quencher Loading
The following table summarizes the general trends observed when increasing the concentration of a basic quencher in a typical chemically amplified photoresist. The exact values are highly dependent on the specific resist chemistry, quencher type, and processing conditions.
| Parameter | Effect of Increasing Quencher Concentration | Rationale |
| Dose-to-Size (E-size) | Increases | More acid needs to be generated to overcome neutralization by the quencher.[3] |
| Exposure Latitude (EL) | Generally Increases | Sharper chemical contrast is created at the feature edge, making the process more robust to dose variations. |
| Depth of Focus (DOF) | Generally Increases | Improved profile control and reduced sensitivity to focus variations.[3] |
| Line-Width Roughness (LWR) | Initially Decreases, then may Increase | Initially improves by limiting acid diffusion, but excessive loading can cause shot noise and acid trapping issues.[12] |
| Resolution | Generally Improves | Better control of acid diffusion allows for the printing of smaller, more defined features.[3] |
| Profile Footing | May Decrease | Neutralizes stray acid at the substrate interface, leading to a straighter sidewall. |
| T-Topping | Can be Suppressed | Makes the resist less sensitive to airborne basic contaminants.[5] |
Experimental Protocols & Methodologies
Protocol 1: Screening Basic Quencher Concentrations
This protocol outlines a method for systematically evaluating the effect of different basic quencher concentrations on key lithographic performance metrics.
Objective: To determine the optimal quencher loading for a given photoresist formulation to maximize the process window.
Materials:
-
Photoresist polymer solution (e.g., a protected polyhydroxystyrene-based polymer in a casting solvent like PGMEA).
-
Photoacid Generator (PAG).
-
Basic Quencher (e.g., Trioctylamine).
-
Silicon wafers.
-
Developer (e.g., 0.26N TMAH).
Procedure:
-
Formulation:
-
Prepare a stock solution of the photoresist polymer and PAG.
-
Create a series of formulations by adding varying molar ratios of the basic quencher relative to the PAG (e.g., 0.1, 0.2, 0.3, 0.4 molar equivalents). Ensure thorough mixing.
-
-
Coating & Baking:
-
Spin-coat each formulation onto a silicon wafer to achieve the desired film thickness.[13]
-
Perform a post-apply bake (PAB) to remove the casting solvent (e.g., 90°C for 60 seconds).
-
-
Exposure:
-
Using a lithography exposure tool (e.g., a stepper or scanner), expose a focus-exposure matrix (FEM) or "Bossung plot" wafer for each formulation. This involves systematically varying the exposure dose and the focus setting across the wafer.
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafers to drive the catalytic reaction (e.g., 110°C for 60 seconds). This step is critical for controlling acid diffusion.[14]
-
-
Development:
-
Develop the wafers in a standard developer solution (e.g., 0.26N TMAH for 30-60 seconds).[13]
-
Rinse with deionized water and dry.
-
-
Metrology & Analysis:
-
Using a top-down critical dimension scanning electron microscope (CD-SEM), measure the dimensions of the patterned features across the FEM wafer.
-
Plot the measured CD versus focus and exposure for each formulation.
-
From these plots, determine the process window (the range of focus and exposure that keeps the CD within a specified tolerance, e.g., ±10%).
-
Compare the size of the process windows for each quencher concentration to identify the optimal loading.
-
Protocol 2: Characterizing Acid Diffusion Length
This protocol provides a simplified, indirect method to observe the effect of a basic quencher on acid diffusion.
Objective: To qualitatively and semi-quantitatively assess how a basic quencher limits the diffusion of photogenerated acid.
Materials:
-
Two photoresist formulations from Protocol 1: one with no quencher and one with the optimal quencher concentration.
-
Silicon wafers.
-
A "knife-edge" mask or a mask with large, clear features next to large, dark features.
Procedure:
-
Sample Preparation: Prepare wafers with the two different photoresist formulations as described in Protocol 1 (coating and PAB).
-
Exposure: Expose the wafers using the knife-edge mask. This creates a sharp boundary between a fully exposed region and a fully unexposed region.
-
Variable PEB: For each formulation, create a series of samples where the post-exposure bake time is varied (e.g., 30s, 60s, 90s, 120s) while keeping the temperature constant.
-
Development: Develop all wafers under identical conditions.
-
Analysis:
-
After development, there will be a region at the boundary of the exposed area that is partially cleared due to acid diffusion.
-
Using an optical microscope or an atomic force microscope (AFM), measure the width of this "tapered" or partially cleared region for each sample.
-
Plot the width of the tapered region as a function of PEB time for both the quenched and unquenched resists.
-
Expected Result: The unquenched resist will show a significantly larger tapered region that grows more rapidly with PEB time, indicating extensive acid diffusion. The quenched resist will show a much smaller tapered region, demonstrating the quencher's ability to confine the acid. This provides a tangible measure of how the quencher improves image sharpness.[15][16]
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of acid generation, catalytic deprotection, and neutralization by a basic quencher in a CAR.
Caption: Experimental workflow for screening basic quencher concentrations to determine the process window.
References
- Patsnap Eureka. (2025, July 28). Footing and T-topping defects in resist profiles: Causes and solutions.
- American Chemical Society. (n.d.). The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. Chemistry of Materials.
- Patsnap Eureka. (2025, July 28). Footing vs. T-Top: Resist-Substrate Interface Chemistry Effects.
- ResearchGate. (2025, August 10). The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists | Request PDF.
- Patsnap Eureka. (2025, July 28). Base Quenchers: How They Control Acid Diffusion for Sharper Features.
- AIP Publishing. (2007, January 11). Influence of base additives on the reaction-diffusion front of model chemically amplified photoresists.
- ResearchGate. (2025, August 9). Understanding the role of base quenchers in photoresists | Request PDF.
- ResearchGate. (2025, August 9). Impact of acid/quencher behavior on lithography performance | Request PDF.
- Google Sites. (n.d.). C.L. Henderson Group - Introduction to Chemically Amplified Photoresists.
- Google Patents. (n.d.). US20080008942A1 - Prevention of photoresist scumming.
- SPIE. (n.d.). Methods for Benchmarking Photolithography Simulators: Part IV.
- SPIE. (n.d.). Depth of Focus.
- ResearchGate. (n.d.). DOF vs Exposure Latitude Curve | Download Scientific Diagram.
- SPIE Digital Library. (n.d.). Characterizing acid diffusion lengths in chemically amplified resists from measurements of deprotection kinetics.
- National Institute of Standards and Technology. (2010, April 14). Characterization of the Photoacid Diffusion Length and Reaction Kinetics in EUV Photoresists with IR Spectroscopy.
- BYU Cleanroom. (n.d.). Photoresist Photolithography Process.
Sources
- 1. spie.org [spie.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Base Quenchers: How They Control Acid Diffusion for Sharper Features [eureka.patsnap.com]
- 5. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Footing and T-topping defects in resist profiles: Causes and solutions [eureka.patsnap.com]
- 10. Footing vs. T-Top: Resist-Substrate Interface Chemistry Effects [eureka.patsnap.com]
- 11. US20080008942A1 - Prevention of photoresist scumming - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Photoresist Photolithography Process [cleanroom.byu.edu]
- 14. lithoguru.com [lithoguru.com]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Purification of Methyl Morpholinoacetate for Enhanced Photoresist Quality
Welcome to the Technical Support Center for Methyl Morpholinoacetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in advanced photoresist formulations. As a key component, the purity of this compound is paramount to achieving high-resolution, defect-free lithography. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its purification and use.
Introduction: The Critical Role of Purity
This compound (CAS: 35855-10-8), also known as Methyl 2-morpholin-4-ylacetate, is a versatile organic compound. When used in photoresist formulations, likely as a high-boiling point solvent or a co-solvent, its purity directly impacts the performance and stability of the resist. Even trace impurities can lead to significant manufacturing defects, compromising device yield and reliability.[1][2] This guide will help you identify and resolve purity-related issues to optimize your lithographic processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Issues Related to Particulate and Visible Defects
Question 1: After formulating my photoresist with this compound, I observe particles and "comet-like" structures on the wafer after spin-coating. What is the likely cause and how can I resolve this?
Answer:
This is a common issue often linked to particulate contamination or the formation of agglomerates in the photoresist solution.
Potential Causes:
-
Inherent Particulates: The commercial grade of this compound may contain solid impurities from its synthesis or storage.
-
Photoresist Aging: Expired or improperly stored resist can lead to the formation of particles or "clots".[3]
-
Incompatibility: In rare cases, impurities in the this compound can react with other components of the photoresist (e.g., polymers, photoacid generators) to form insoluble particles.
Troubleshooting and Purification Protocol:
-
Filtration: This is the most direct method to remove particulate matter.
-
Protocol:
-
Select a filter compatible with this compound. Polytetrafluoroethylene (PTFE) or high-density polyethylene (HDPE) filters are generally recommended for their chemical inertness.
-
Use a filter with a pore size of 0.2 µm or smaller for critical applications. For advanced nodes, 0.1 µm or even 0.05 µm filtration is recommended.
-
Perform the filtration in a cleanroom environment to avoid re-contamination.
-
Filter the this compound before adding it to your photoresist formulation. You should also filter the final formulated resist.
-
-
Question 2: My resist film appears hazy or has a rough surface after coating. What could be the source of this issue in my this compound?
Answer:
A hazy or rough resist surface can be caused by micro-contaminants or issues with solvent evaporation.
Potential Causes:
-
Micro-gels: Soft, deformable gel-like particles can pass through larger pore-size filters and cause surface roughness.[4]
-
Water Content: Excess moisture in the this compound can lead to phase separation or interfere with the uniform coating of the resist.
-
High-Boiling Point Impurities: Non-volatile impurities can remain after the soft bake, disrupting the film's morphology.
Troubleshooting and Purification Protocol:
-
Dessication and Distillation: To remove water and non-volatile impurities.
-
Protocol:
-
Drying: Before distillation, dry the this compound using a suitable drying agent like molecular sieves (3A or 4A).
-
Vacuum Distillation: Perform a fractional vacuum distillation. This is highly effective at separating the desired product from both lower and higher boiling point impurities. The reduced pressure allows the distillation to occur at a lower temperature, preventing thermal degradation of the product.
-
-
II. Issues Related to Chemical Impurities and Resist Performance
Question 3: I am observing "T-topping" or footing in my developed resist profiles, especially with a chemically amplified resist (CAR). Could my this compound be the culprit?
Answer:
Yes, this is a classic sign of amine contamination.[5][6] this compound itself contains a tertiary amine group, but residual unreacted morpholine (a secondary amine) from its synthesis is a likely and problematic impurity.
Potential Causes:
-
Residual Morpholine: Morpholine is a common starting material for the synthesis of this compound. Being a base, it can neutralize the photo-generated acid in a CAR, leading to incomplete deprotection of the resist polymer at the surface (T-topping) or at the substrate interface (footing).[5][7]
-
Degradation Products: Over time, or with exposure to certain conditions, this compound can degrade, potentially forming basic byproducts.
Troubleshooting and Purification Protocol:
-
Acidic Wash and Distillation: To remove basic impurities.
-
Protocol:
-
Dilute the this compound in a suitable, immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute, weak acid solution (e.g., 1-2% citric acid solution) to protonate and extract the basic impurities into the aqueous phase.
-
Separate the organic layer and wash it with deionized water to remove any residual acid.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Perform a final fractional vacuum distillation to obtain high-purity this compound.
-
-
Question 4: My resist's sensitivity and contrast have changed, leading to inconsistent development times. How can I purify my this compound to address this?
Answer:
Variations in resist sensitivity and contrast are often due to trace metal ions or other reactive impurities.
Potential Causes:
-
Trace Metal Ions: Metal ions such as sodium, potassium, calcium, and iron can interfere with the photochemical reactions in the resist.[2][4] These can be introduced from reactants during synthesis or leach from storage containers.
-
Unreacted Starting Materials: Besides morpholine, other reactants from the synthesis, such as methyl chloroacetate or unreacted catalysts, can affect the resist chemistry.
Troubleshooting and Purification Protocol:
-
Ion Exchange Chromatography: This is the industry-standard method for removing trace metal ions to parts-per-billion (ppb) levels.[4][8][9][10]
-
Protocol:
-
Select a high-purity ion exchange resin suitable for organic solvents. A mixed-bed resin (containing both cation and anion exchange sites) is often effective.
-
Thoroughly wash the resin with high-purity deionized water, followed by a solvent exchange with an intermediate solvent (like isopropanol), and finally with high-purity this compound to condition the column.
-
Pass the this compound through the packed column at a slow, controlled flow rate to maximize the interaction time between the solvent and the resin.
-
Collect the purified product in a pre-cleaned container.
-
-
Purity Analysis and Characterization
Question 5: How can I verify the purity of my this compound after purification?
Answer:
A combination of analytical techniques is recommended for comprehensive purity assessment.
| Analytical Technique | Purpose | Typical Impurities Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile organic impurities.[11][12] | Unreacted morpholine, residual synthesis solvents, degradation byproducts. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To quantify trace metal ions at ppb or even parts-per-trillion (ppt) levels.[13][14][15] | Na, K, Ca, Fe, Cu, Zn, and other detrimental metals. |
| Karl Fischer Titration | To accurately determine the water content. | Water. |
| High-Performance Liquid Chromatography (HPLC) | To detect non-volatile organic impurities. | High-boiling point byproducts, oligomers. |
Visualizing Purification Workflows
Workflow for General Purification of this compound
Caption: General purification workflow for this compound (MMA).
Troubleshooting Logic for Resist Defects
Caption: Linking resist defects to impurities and purification solutions.
References
-
Customer Application Brief Electronics Photoresist & Ancillary Chemicals Manufacturing - 3M. 3M. [Link]
-
From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. Sulzer. [Link]
- JP2001506375A - Method for reducing metal ion contamination in a photoresist composition containing an organic polar solvent by ion exchange.
-
Lithography Defects Caused by AMC (Airborne Molecular Contamination) in the Functional Area. Particle Measuring Systems. [Link]
- EP0948756A1 - A method for reducing metal ion contaminants in photoresist compositions containing an organic polar solvent by ion exchange.
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. [Link]
-
Determination of Trace Impurities in Electronic Grade Arsine by GC-ICP-QQQ. Agilent. [Link]
- US8288281B2 - Method for reducing amine based contaminants.
-
Lithography Trouble Shooting. Engineering Research. [Link]
-
Elimination of Resist Poisoning in Via-First Dual Damascene Processes. ResearchGate. [Link]
-
GC-ICP-MS for Process and Quality Control in Semiconductor Manufacturing. Spectroscopy Online. [Link]
-
Purification-of-carboxylic-esters-by-extractive-distillation.pdf. ResearchGate. [Link]
-
A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. TSI Journals. [Link]
-
Electronic Gases Impurities Analysis. Agilent. [Link]
-
(PDF) Effects of Airborne Molecular Contamination on DUV Photoresists. ResearchGate. [Link]
- WO2011131609A2 - Purification of carboxylic esters by extractive distillation.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. [Link]
-
Amine gradient process for DUV lithography. ResearchGate. [Link]
-
Photolithography Trouble Shooter. MicroChemicals. [Link]
-
Photolithography Trouble Shooter. [Link]
- US4304925A - Process for purifying esters.
-
Determining the Root Causes of Excess Metal and Void Defects With Respect to the Photoresist Quality in Thin Film PZT Fabricatio. DSpace@MIT. [Link]
-
Investigation on the effect of Metallic impurity Zn in Solvent during Photolithography process. ResearchGate. [Link]
- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
-
Synthesis of methyl 3-((2-chlorophenyl) (morpholino)... ResearchGate. [Link]
-
(PDF) Ion Exchange of Organic Ionic Compounds in Photoresist. ResearchGate. [Link]
-
Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate | C14H18BrNO4. PubChem. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
- EP3524595B1 - High-purity quinoline derivative and method for manufacturing same.
-
Latest Research Progress in High-Purity Material Purification Technology. PMC. [Link]
-
Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs. MDPI. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Lithography Defects Caused by AMC in the Functional Area - PMS [pmeasuring.com]
- 6. US8288281B2 - Method for reducing amine based contaminants - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.entegris.com [blog.entegris.com]
- 9. JP2001506375A - Method for reducing metal ion contamination in a photoresist composition containing an organic polar solvent by ion exchange - Google Patents [patents.google.com]
- 10. EP0948756A1 - A method for reducing metal ion contaminants in photoresist compositions containing an organic polar solvent by ion exchange - Google Patents [patents.google.com]
- 11. jeol.com [jeol.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. agilent.com [agilent.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Methyl Morpholinoacetate Solubility in Resist Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for addressing solubility challenges with Methyl Morpholinoacetate in photoresist solvent systems. This resource is designed for researchers, chemists, and formulation scientists who are incorporating this compound into their experimental workflows. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving common solubility issues, moving from simple checks to more advanced formulation strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the solvent systems in which it is used.
Q1: What is this compound and what are its key chemical properties?
This compound (MMA) is a carboxylate ester containing a morpholine ring.[1] Its structure, featuring both a polar morpholine group and an ester functional group, gives it a specific solubility profile that must be carefully matched with the chosen solvent system.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 35855-10-8 | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Alternate Names | Methyl 2-morpholin-4-ylacetate |[1] |
Q2: What are the standard solvents used in photoresist formulations?
Resist formulations primarily consist of solvents (often 50-99%) that dissolve the polymer resin, photoactive compounds, and other additives to create a homogenous solution for spin coating.[2] The choice of solvent is critical for achieving uniform film thickness and defect-free coatings.[3]
Table 2: Common Resist Solvents and Key Properties
| Solvent | Common Abbreviation | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Propylene Glycol Monomethyl Ether Acetate | PGMEA, PMA | 146 °C[4][5] | Industry standard; good solubility for many resins, good coating properties.[2][4] |
| Ethyl Lactate | EL | 154 °C[3] | High boiling point, used in some formulations for its solvency.[3] |
| Cyclohexanone | - | 156 °C | Traditional solvent, less common now due to health concerns.[2] |
| n-Butyl Acetate | BuAc | 127 °C[3] | Often used as a co-solvent to improve coating characteristics.[6] |
Q3: What fundamental principle governs the solubility of MMA in these solvents?
The principle of "like dissolves like" is the primary guide. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. A more advanced way to quantify this is through Hansen Solubility Parameters (HSP) , which break down a substance's solubility behavior into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] For successful dissolution, the HSP values of the solute (MMA) and the solvent (e.g., PGMEA) should be as close as possible.
Q4: Are there different forms of MMA I should be aware of?
Yes, this is a critical point. This compound can exist as a free base (CAS: 35855-10-8) or as a hydrochloride (HCl) salt (CAS: 67067-94-1).[1][8][9] The HCl salt is significantly more polar and will have drastically different solubility, favoring polar protic solvents (like water or methanol) over the less polar organic solvents typically used for photoresists. Ensure you are using the correct form for your application; this guide assumes the use of the free base.
Section 2: Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to diagnosing why this compound may not be dissolving in your resist solvent.
Issue: MMA is not dissolving, forming a cloudy suspension, or precipitating out of solution.
When encountering solubility problems, it is essential to follow a logical diagnostic sequence. The following workflow provides a step-by-step process to identify the root cause.
Caption: Initial troubleshooting workflow for MMA solubility issues.
In-Depth Analysis & Recommended Actions
Potential Cause 1: Fundamental Solvent-Solute Mismatch
-
Causality: The polarity and hydrogen bonding characteristics of this compound may not be ideally matched with a single solvent like PGMEA. The morpholine ring offers a site for hydrogen bonding, while the ester and hydrocarbon portions contribute to its overall polarity. If the solvent cannot effectively solvate all parts of the molecule, solubility will be poor.
-
Recommended Action: Perform a small-scale solubility screening with a panel of solvents and co-solvents. A co-solvent can bridge the polarity gap between the primary solvent and the solute. For example, adding a more polar or a better hydrogen-bonding solvent to PGMEA may improve MMA dissolution.
Caption: Conceptual model of a co-solvent improving solute interaction.
Potential Cause 2: Impurities or Degradation
-
Causality: Impurities from the synthesis of MMA or degradation products can significantly impact solubility.[10][11] These impurities may be less soluble in the target solvent, leading to cloudiness or particulates even if the MMA itself is dissolving. Similarly, solvent impurities, especially water, can drastically alter the solvency of the system.
-
Recommended Action:
-
Verify Purity: Always request and review the Certificate of Analysis (CoA) for your lot of this compound.
-
Use High-Purity Solvents: Utilize electronic or semiconductor-grade solvents, which have very low water content and particulate counts.
-
Filtration: As a final step after dissolution, filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any insoluble particulate matter. This is a standard practice in photoresist formulation.[6]
-
Potential Cause 3: Kinetic vs. Thermodynamic Solubility
-
Causality: Dissolution is not always instantaneous. Sometimes, a system may be thermodynamically favorable but kinetically slow. The energy barrier to break the solute-solute interactions and form new solute-solvent interactions has not been overcome at ambient temperature and without agitation.
-
Recommended Action:
-
Increase Agitation: Ensure vigorous mixing with a magnetic stir bar or vortex mixer.
-
Apply Gentle Heat: Warm the solution in a sealed vial within a water bath at 30-40°C. This increases molecular motion and can significantly speed up dissolution. Caution: Do not overheat, as this can degrade other components in a full resist formulation.
-
Use Ultrasonication: An ultrasonic bath can provide localized energy to break up solute agglomerates and accelerate dissolution. Use in short bursts (5-10 minutes) to avoid excessive heating.
-
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps you empirically determine the best solvent or co-solvent system for your this compound.
Materials:
-
This compound (MMA)
-
Solvent Panel: PGMEA, Ethyl Lactate (EL), Cyclohexanone, N-Methyl-2-pyrrolidone (NMP)
-
2 mL glass vials with caps
-
Analytical balance
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Weigh 10 mg of MMA into four separate, labeled glass vials.
-
Solvent Addition: To the first vial, add 1.0 mL of PGMEA. To the second, add 1.0 mL of EL, and so on for each solvent in your panel. This creates a target concentration of 10 mg/mL.
-
Initial Mixing: Cap each vial securely and vortex at high speed for 2 minutes.
-
Visual Assessment: Observe each vial against a dark background. Note whether the solution is clear, cloudy, or has visible undissolved solid.
-
Co-Solvent Testing (if needed): For any solvent where MMA did not fully dissolve (e.g., PGMEA), create co-solvent blends.
-
Prepare a 9:1 (v/v) PGMEA:NMP blend.
-
Add 1.0 mL of this blend to a new vial containing 10 mg of MMA.
-
Repeat the mixing and observation steps.
-
-
Documentation: Record your observations in a table to identify the most effective solvent system.
Protocol 2: Determining Approximate Saturation Concentration
This protocol helps you find the upper limit of MMA solubility in a chosen solvent system at room temperature.
Materials:
-
Chosen solvent system from Protocol 1
-
This compound (MMA)
-
5 mL glass vial with cap
-
Magnetic stir plate and small stir bar
-
Analytical balance
Procedure:
-
Initial Solution: Add 2.0 mL of the chosen solvent to the vial with a magnetic stir bar.
-
Incremental Addition: Begin stirring at a moderate speed. Weigh and add a small, known amount of MMA (e.g., 5 mg). Allow it to stir for 5-10 minutes.
-
Observe and Repeat: If the MMA dissolves completely, add another 5 mg increment. Record the total mass added.
-
Identify Saturation: Continue the incremental addition until you observe that solid material persists and does not dissolve even after 30 minutes of continuous stirring.
-
Calculation: The approximate saturation concentration is the total mass of MMA that fully dissolved, divided by the initial volume of the solvent (2.0 mL).
Section 4: References
-
Allresist. Other resist components. [Link]
-
PubChem. Methyl morpholine-4-acetate hydrochloride | C7H14ClNO3. [Link]
-
MicroChemicals. Photolithography Trouble Shooter. [Link]
-
Wiley Online Library. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. [Link]
-
MicroChemicals. Composition and Properties of AZ® and TI Photoresists. [Link]
-
Hansen Solubility Parameters. HSP Basics | Practical Solubility Science. [Link]
-
Google Patents. EP0273026B1 - Solvents for Photoresist compositions.
-
ResearchGate. Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate (MAPA) | Request PDF. [Link]
-
PubMed. Solubility parameters of hypromellose acetate succinate and plasticization in dry coating procedures. [Link]
-
Allresist. 20. How high is the solvent resistance of photoresist films?. [Link]
-
Google Patents. US7824844B2 - Solvent mixtures for antireflective coating compositions for photoresists.
-
Allresist. 11. How high is the solvent resistance of e-beam resist films?. [Link]
-
Reddit. Photoresist film is not dissolving in solution?. [Link]
-
Wikipedia. Methyl acetate. [Link]
-
Journal of Vacuum Science & Technology B. Defectivity issues in topcoatless photoresists. [Link]
-
Cheméo. Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). [Link]
-
Wikipedia. Propylene glycol methyl ether acetate. [Link]
-
ResearchGate. 218 questions with answers in PHOTORESIST | Science topic. [Link]
-
Taylor & Francis. PGMEA – Knowledge and References. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Other resist components [allresist.com]
- 3. microchemicals.com [microchemicals.com]
- 4. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. EP0273026B1 - Solvents for Photoresist compositions - Google Patents [patents.google.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Methyl morpholine-4-acetate hydrochloride | C7H14ClNO3 | CID 44119789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl (morpholin-4-yl)acetate hydrochloride | CymitQuimica [cymitquimica.com]
- 10. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of Photoresists Containing Methyl Morpholinoacetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with photoresists containing Methyl Morpholinoacetate. This guide is designed to provide you with in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions regarding the long-term stability of these specialized formulations. As your partner in innovation, we aim to empower you with the knowledge to anticipate challenges, diagnose issues, and optimize your experimental outcomes.
Introduction to this compound in Photoresists
This compound is a crucial component in many advanced photoresist formulations, where it typically functions as a base quencher . In chemically amplified resists (CARs), photoacid generators (PAGs) produce a strong acid upon exposure to light. This acid then catalyzes a deprotection reaction in the polymer matrix, rendering it soluble in the developer. However, uncontrolled diffusion of this acid can lead to blurred patterns and a loss of resolution.[1][2]
This is where this compound plays a critical role. As a weak base, it neutralizes stray acid, thereby controlling the acid diffusion front and ensuring that the deprotection reaction is confined to the exposed areas.[1] This results in sharper, more defined features, which is paramount for high-resolution lithography. The concentration and stability of this quencher are therefore critical process parameters that directly impact the performance and reproducibility of the lithographic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my photoresist?
A1: this compound acts as a base quencher. Its main function is to control the diffusion of photogenerated acid within the photoresist film during the post-exposure bake (PEB) step.[1] By neutralizing excess acid, it helps to maintain the sharpness and fidelity of the printed features, preventing line-edge roughness and critical dimension (CD) variations.[1][3]
Q2: How should I store photoresists containing this compound to ensure long-term stability?
A2: Proper storage is critical for maintaining the performance of your photoresist. Like most photoresists, formulations containing this compound should be stored in a cool, dark environment, typically between 4–8 °C, unless otherwise specified by the manufacturer.[4] The containers should be tightly sealed to prevent the evaporation of solvents and exposure to atmospheric contaminants. Always allow the photoresist to warm to room temperature before opening to avoid condensation of moisture into the solution, which can lead to particle formation and performance degradation.[4]
Q3: What are the common signs of degradation in a photoresist containing this compound?
A3: Degradation can manifest in several ways, including:
-
Changes in Viscosity: Over time, solvent evaporation can lead to an increase in viscosity, resulting in thicker coated films and altered lithographic performance.[5]
-
Particle Formation: Precipitation of components, including the quencher or its degradation byproducts, can lead to the formation of particles.[5]
-
Inconsistent Performance: You may observe a need to adjust exposure dose or development time to achieve the same results, indicating a change in the photoresist's sensitivity.
-
Loss of Resolution: Degradation of the quencher can lead to increased acid diffusion, resulting in blurred or distorted features.
Q4: Can I still use a photoresist that is past its expiration date?
A4: Using an expired photoresist is not recommended for critical applications. While some resists may still be functional beyond their expiration date if stored under optimal conditions, their performance is no longer guaranteed.[5] Age-related changes can be unpredictable and may lead to a significant loss of process control and reproducibility.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Gradual Loss of Photoresist Sensitivity (Requiring Higher Exposure Doses)
Possible Causes:
-
Degradation of Photoacid Generator (PAG): The PAG is a light-sensitive component that can degrade over time, even in the absence of light, leading to a lower concentration of generated acid upon exposure.
-
Increased Quencher Concentration due to Solvent Evaporation: As the solvent evaporates from the photoresist, the relative concentration of all non-volatile components, including the this compound quencher, increases. A higher quencher concentration will neutralize more of the photogenerated acid, thus requiring a higher exposure dose to achieve the same level of deprotection.[5]
-
Reaction between Quencher and PAG: In some formulations, a slow reaction can occur between the amine-based quencher and the PAG, leading to the deactivation of the PAG over time.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the photoresist has been stored according to the manufacturer's recommendations (cool, dark, and tightly sealed).[4]
-
Perform a Dose Test: Run a new dose matrix to determine the current optimal exposure dose.
-
Filter the Photoresist: If particle formation is suspected, filtering the photoresist through a 0.2 µm filter may help, although this will not reverse chemical degradation.[5]
-
Use a Fresh Bottle: Compare the performance of the suspect photoresist with a fresh, unexpired bottle to confirm if degradation is the root cause.
Issue 2: Decreased Resolution and Increased Line-Edge Roughness (LER)
Possible Causes:
-
Degradation of this compound: The morpholine moiety in this compound can be susceptible to oxidative or acid-catalyzed degradation over long periods, especially if the photoresist is exposed to air or temperature fluctuations. Degradation of the quencher will reduce its effectiveness in controlling acid diffusion, leading to feature blurring and increased LER.[3]
-
Improper Post-Exposure Bake (PEB) Parameters: An incorrect PEB temperature or time can significantly impact acid diffusion and the deprotection reaction, affecting resolution.
-
Contamination: Exposure to airborne basic contaminants can neutralize the photogenerated acid at the surface of the photoresist, leading to "T-topping" and other profile distortions.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high line-edge roughness.
Issue 3: Particle Formation and Coating Defects
Possible Causes:
-
Precipitation of Components: Changes in temperature or solvent composition can cause less soluble components, such as the PAG or even the this compound, to precipitate out of the solution.[5]
-
Moisture Contamination: As mentioned, opening a cold photoresist bottle can introduce moisture, which can lead to the hydrolysis of some components and subsequent particle formation.[4]
-
Chemical Degradation Byproducts: The degradation products of the photoresist components may be insoluble in the solvent, leading to their precipitation.
Experimental Protocol for Defect Analysis:
-
Visual Inspection: Carefully inspect the photoresist bottle for any visible precipitates before agitation.
-
Filtration: Filter a small amount of the photoresist through a 0.2 µm PTFE filter. If the coating defects are eliminated, particle contamination is the likely cause.
-
Spin Coating and Baking: Coat a wafer and bake it. Inspect the wafer under a microscope for defects. This can help differentiate between particles in the resist and those from the environment or substrate.
-
Control Wafer: Always process a control wafer with a fresh photoresist to benchmark the performance and rule out equipment-related issues.
Advanced Concepts in Stability
The Delicate Balance: Acid Generation vs. Quenching
The long-term stability of a chemically amplified photoresist is a complex interplay between its various components. The diagram below illustrates the fundamental reaction mechanism and the critical role of the quencher.
Sources
- 1. Base Quenchers: How They Control Acid Diffusion for Sharper Features [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Real-time monitoring of photodegradation in photoresists using a quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jommpublish.org [jommpublish.org]
Technical Support Center: Refinement of Synthesis Methods for High-Purity Methyl Morpholinoacetate
Welcome to the technical support center for the synthesis of high-purity Methyl Morpholinoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the N-alkylation of morpholine with methyl chloroacetate. This reaction typically employs a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Why is triethylamine used as a base in this reaction?
Triethylamine acts as an "HCl scavenger."[3] During the N-alkylation reaction, hydrochloric acid (HCl) is formed. If not neutralized, this strong acid can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Triethylamine reacts with HCl to form triethylamine hydrochloride, a salt that can be easily removed during the workup.[3][4]
Q3: What are the primary impurities I should be aware of?
The main impurities include unreacted starting materials (morpholine and methyl chloroacetate), the triethylamine hydrochloride salt, and potential side-products from over-alkylation (quaternization of the product).[5] Depending on the reaction conditions, ring-opening of the morpholine can also occur, though this is less common under standard alkylation conditions.[6]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7][8][9][10][11] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: Is this compound stable, and what are the recommended storage conditions?
This compound is a relatively stable compound. However, as it is an ester, it can be susceptible to hydrolysis in the presence of strong acids or bases. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Extend the reaction time and continue to monitor by TLC or GC-MS until the starting material is consumed. You can also consider a moderate increase in temperature, but be mindful of potential side reactions. |
| Inactive Reagents | Morpholine can absorb atmospheric moisture and CO2. Methyl chloroacetate can degrade over time. Solution: Use freshly distilled morpholine and high-quality methyl chloroacetate. Ensure all reagents are anhydrous. |
| Insufficient Base | If there is not enough triethylamine, the generated HCl will protonate the morpholine, stopping the reaction. Solution: Use at least a stoichiometric equivalent of triethylamine relative to methyl chloroacetate. A slight excess (e.g., 1.1 equivalents) is often recommended to ensure complete neutralization. |
| Low Reaction Temperature | The reaction rate may be too slow at a low temperature. Solution: Gently heat the reaction mixture. A temperature of 50-60 °C is often a good starting point. Monitor for the formation of byproducts at higher temperatures. |
Problem 2: Product Contaminated with Starting Materials
| Potential Cause | Explanation & Solution |
| Incorrect Stoichiometry | An excess of either morpholine or methyl chloroacetate will result in its presence in the crude product. Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio is a good starting point. |
| Incomplete Reaction | As with low yield, an incomplete reaction will leave starting materials behind. Solution: Ensure the reaction has gone to completion by extending the reaction time or moderately increasing the temperature. |
| Inefficient Purification | The purification method may not be adequate to separate the product from the starting materials. Solution: Optimize your purification protocol. Vacuum distillation is often effective. Ensure your distillation column has sufficient theoretical plates to separate components with close boiling points.[13][14] |
Problem 3: Presence of Triethylamine Hydrochloride in the Final Product
| Potential Cause | Explanation & Solution |
| Inadequate Workup | Triethylamine hydrochloride is a salt that needs to be effectively removed. Solution: Perform an aqueous workup. Wash the reaction mixture with water or a saturated sodium bicarbonate solution to dissolve the salt.[15][16] If your product has some water solubility, use brine to minimize its loss to the aqueous layer. For water-sensitive products, the salt can be precipitated by adding a non-polar solvent like diethyl ether and then removed by filtration.[3][4] |
| Insufficient Washing | A single wash may not be enough to remove all the salt. Solution: Perform multiple washes with water or brine. Check the pH of the final aqueous wash to ensure it is neutral. |
Problem 4: Formation of a Viscous, Insoluble Oil (Potential Quaternization)
| Potential Cause | Explanation & Solution |
| Over-alkylation of the Product | The nitrogen atom in the product, this compound, is still nucleophilic and can react with another molecule of methyl chloroacetate to form a quaternary ammonium salt.[5] This salt is often a viscous, ionic liquid. Solution: Control the stoichiometry carefully. Avoid a large excess of methyl chloroacetate. Add the methyl chloroacetate dropwise to the reaction mixture to maintain its low concentration. Running the reaction at a lower temperature can also help to minimize this side reaction. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous ethyl ester and is a robust starting point for optimization.[1][2]
Materials:
-
Morpholine
-
Methyl chloroacetate
-
Triethylamine
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq) and the anhydrous solvent.
-
Add triethylamine (1.1 eq) to the flask.
-
Begin stirring and add methyl chloroacetate (1.0 eq) dropwise to the mixture. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
If using a solvent in which triethylamine hydrochloride is insoluble (like THF), filter the mixture to remove the precipitated salt.[4]
-
Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3][15]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 77 °C at 2 Torr.
-
Monitor the purity of the collected fractions by GC-MS or NMR.
Data Presentation
Table 1: Reactant Properties and Safety Information
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Morpholine | 87.12 | 129 | 1.007 | Flammable, Corrosive, Harmful if swallowed or inhaled |
| Methyl Chloroacetate | 108.52 | 129-131 | 1.238 | Flammable, Toxic if swallowed, Causes severe skin and eye damage[17][18][19] |
| Triethylamine | 101.19 | 89-90 | 0.726 | Highly flammable, Corrosive, Harmful if swallowed or inhaled |
| This compound | 159.18 | ~77 @ 2 Torr | ~1.089 | Causes severe skin burns and eye damage[12] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism and Side Reactions
Caption: N-alkylation of morpholine and potential over-alkylation side reaction.
References
[3] Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures. Benchchem. [4] How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. (2014-08-12). [15] How do I remove HCl acid from a reaction medium containing a polar... ECHEMI. [16] How do I remove HCl acid from a reaction medium containing a polar compound as a product? ResearchGate. (2015-11-03). [20] How do I get rid of triethyl amine in a reaction? ResearchGate. (2014-11-27). [17] Methyl chloroacetate SDS, 96-34-4 Safety Data Sheets. ECHEMI. SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06). [18] SAFETY DATA SHEET. Chem Service. (2015-01-23). [19] SAFETY DATA SHEET. Fisher Scientific. (2009-08-26). [21] N-alkylation of morpholine with other alcohols | Download Table. ResearchGate. [12] SAFETY DATA SHEET. Fisher Scientific. (2024-03-28). [5] New quaternary morpholine salts and method for their manufacture. Google Patents. [22] N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [6] Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. (2025-08-06). [23] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [24] An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [1] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [25] Progress in purification of methyl acetate. ResearchGate. [26] How can I use N-methyl morpholine for the quaternization of my polymer ( polymer backbone contain tertiary amine) ? ResearchGate. (2016-11-28). [2] Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2025-08-07). [7] Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes. JEOL. [13] Purification method of 2-methyl quinoline. Google Patents. [8] Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. ResearchGate. [14] Simulations study on purification of 2-methyl-1, 4-naphthoquinone prepared by vapor phase oxidation of 2-methylnaphthlene. ResearchGate. (2025-08-10). [9] Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. (2024-08-30). [10] Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. (2020-09-01). [11] A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. Benchchem. [27] New process of synthesis of methyl chloroacetate by reactive distillation. ResearchGate.
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PL202824B1 - New quaternary morpholine salts and method for their manufacture - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. CN101353323B - Purification method of 2-methyl quinoline - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. cdn.chemservice.com [cdn.chemservice.com]
- 19. fishersci.com [fishersci.com]
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- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Performance comparison of "Methyl Morpholinoacetate" vs. trioctylamine in photoresists
An In-depth Performance Analysis of Amine Quenchers in Chemically Amplified Photoresists: A Comparative Guide to N-Methylmorpholine and Trioctylamine
In the pursuit of ever-smaller feature sizes in microelectronics, the precise control of chemical reactions within the photoresist film is paramount. In chemically amplified (CA) photoresists, this control is largely exerted by the addition of a base quencher, typically an amine. The quencher’s role is to neutralize the photogenerated acid, thereby controlling its diffusion and limiting the extent of the deprotection reaction. This modulation is critical for achieving high resolution, low line-edge roughness (LER), and a wide process window.
This guide provides a detailed performance comparison between two distinct classes of amine quenchers: a cyclic tertiary amine, represented by N-Methylmorpholine, and an acyclic tertiary amine, represented by trioctylamine. While the initially proposed "Methyl Morpholinoacetate" is not found in photoresist literature, this revised comparison offers valuable insights for researchers, scientists, and drug development professionals working with photolithography by examining the impact of the amine quencher's molecular structure on key performance metrics.
The Critical Role of Amine Quenchers in CA Photoresists
Chemically amplified photoresists rely on a catalytic reaction initiated by a photoacid generator (PAG).[1] Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the PAG produces a strong acid. During the subsequent post-exposure bake (PEB), this acid catalyzes a cascade of deprotection reactions in the polymer resin, rendering the exposed regions soluble in the developer.
However, uncontrolled acid diffusion can lead to a loss of pattern fidelity, increased LER, and reduced process latitude.[2] Amine quenchers are added to the photoresist formulation to scavenge stray acid in the unexposed regions and to fine-tune the acid-catalyzed reaction in the exposed areas. The choice of amine quencher can significantly impact the overall performance of the photoresist.[3][4]
A Tale of Two Amines: N-Methylmorpholine vs. Trioctylamine
This guide focuses on two representative amine quenchers: N-Methylmorpholine, a cyclic tertiary amine, and trioctylamine, a long-chain acyclic tertiary amine. Their distinct molecular structures lead to differences in their basicity, volatility, steric hindrance, and diffusion characteristics within the photoresist matrix, all ofwhich influence their performance as quenchers.
dot
Caption: Chemical structures of N-Methylmorpholine and Trioctylamine.
Key Physicochemical Properties Influencing Quencher Performance
| Property | N-Methylmorpholine | Trioctylamine | Impact on Photoresist Performance |
| Structure | Cyclic Tertiary Amine | Acyclic Tertiary Amine | Affects steric hindrance, diffusion, and interaction with the polymer matrix. |
| Basicity (pKb) | ~6.55 (weaker base) | ~3.32 (stronger base) | Influences the efficiency of acid neutralization. However, performance is not solely dictated by basicity.[3] |
| Molecular Weight | 101.15 g/mol | 353.67 g/mol | Impacts volatility and diffusion rate within the resist film. |
| Steric Hindrance | Moderately hindered | Highly hindered due to long alkyl chains | Affects the accessibility of the nitrogen lone pair for acid neutralization.[5][6] |
Performance Comparison: Experimental Insights
| Performance Metric | Expected Performance with N-Methylmorpholine | Expected Performance with Trioctylamine | Rationale |
| Photospeed | Higher (less quenching efficiency per mole) | Lower (higher quenching efficiency per mole) | The higher basicity of trioctylamine leads to more efficient acid neutralization, requiring a higher exposure dose to achieve the same level of deprotection. |
| Resolution | Potentially higher | High | The lower diffusion rate of the bulkier trioctylamine can lead to a sharper acid gradient at the feature edge, improving resolution. |
| Contrast | Good | Excellent | The efficient acid quenching of trioctylamine can lead to a more defined demarcation between exposed and unexposed regions, resulting in higher contrast.[2] |
| Process Latitude | Good | Potentially wider | The controlled acid diffusion provided by a well-optimized concentration of trioctylamine can lead to a more robust process with a wider focus and exposure latitude.[3] |
| Line-Edge Roughness (LER) | Potentially lower | Generally low | LER is influenced by the acid diffusion profile. The lower volatility and diffusion of trioctylamine may help in reducing LER. However, the optimal quencher is highly dependent on the entire resist formulation. |
| Post-Exposure Bake (PEB) Sensitivity | Higher | Lower | The lower volatility of trioctylamine makes the resist less susceptible to variations in PEB temperature and time. |
Experimental Protocol for Quencher Performance Evaluation
To rigorously compare the performance of N-Methylmorpholine and trioctylamine, a controlled experiment should be conducted. The following protocol outlines a comprehensive approach to evaluating these quenchers in a chemically amplified photoresist.
dot
Caption: Experimental workflow for comparing amine quencher performance.
Step-by-Step Methodology
-
Photoresist Formulation:
-
Prepare a base photoresist formulation containing a chemically amplified polymer resin (e.g., a poly(hydroxystyrene-co-t-butyl acrylate) copolymer), a photoacid generator (PAG), and a suitable solvent (e.g., propylene glycol methyl ether acetate, PGMEA).
-
Divide the base formulation into two batches. To one batch, add N-Methylmorpholine at varying molar ratios relative to the PAG (e.g., 10%, 20%, 30%, 40%, 50%).
-
To the second batch, add trioctylamine at the same molar ratios relative to the PAG.
-
Ensure thorough mixing and filtration of all formulations.
-
-
Wafer Processing:
-
Use 300 mm silicon wafers with a bottom anti-reflective coating (BARC) to minimize substrate reflections.
-
Spin Coating: Coat the wafers with the different photoresist formulations to achieve a uniform thickness (e.g., 150 nm).
-
Soft Bake: Bake the wafers on a hot plate (e.g., at 110°C for 60 seconds) to remove the solvent.
-
Exposure: Expose the wafers using a DUV (e.g., 248 nm or 193 nm) or EUV scanner. Use a test mask that includes patterns for lines and spaces, contact holes, and isolated features at various critical dimensions.
-
Post-Exposure Bake (PEB): Bake the exposed wafers on a hot plate (e.g., at 110°C for 60 seconds). The PEB temperature and time are critical parameters that influence acid diffusion.
-
Development: Develop the wafers in a standard 0.26N tetramethylammonium hydroxide (TMAH) solution for 30-60 seconds.
-
Rinse and Dry: Rinse the wafers with deionized water and spin dry.
-
-
Metrology and Analysis:
-
Contrast Curve Generation: For each formulation, expose a series of open-frame patterns with increasing doses. Measure the remaining film thickness after development. Plot the normalized remaining thickness versus the logarithm of the exposure dose to generate contrast curves. From these curves, determine the photospeed (E₀, the dose to clear) and the contrast (γ, the slope of the linear portion of the curve).
-
SEM Analysis: Use a top-down scanning electron microscope (SEM) to measure the critical dimensions (CD) of the patterned features. Analyze the images to assess pattern fidelity, profile shape, and line-edge roughness (LER).
-
Process Window Analysis: For each formulation, expose a focus-exposure matrix (FEM). Measure the CD of a target feature across the matrix. The range of focus and exposure settings that produce CDs within a specified tolerance (e.g., ±10% of the target CD) defines the process window.
-
Conclusion
The selection of an amine quencher is a critical step in the design and optimization of a chemically amplified photoresist. While both N-Methylmorpholine and trioctylamine can effectively control acid diffusion, their distinct structural and chemical properties lead to significant differences in their impact on lithographic performance.
Trioctylamine, with its high basicity, low volatility, and significant steric bulk, is generally expected to provide a wider process window and lower PEB sensitivity, albeit at the cost of reduced photospeed. N-Methylmorpholine, being a weaker base with lower molecular weight, may offer higher photospeed but potentially a narrower process window.
Ultimately, the optimal quencher and its concentration are highly dependent on the specific polymer, PAG, and processing conditions. The experimental protocol outlined in this guide provides a robust framework for researchers to systematically evaluate and select the most appropriate amine quencher to meet the demanding requirements of advanced photolithography.
References
-
Effects of quencher ability on profile in chemically amplified resist system. (2025). ResearchGate. [Link]
-
Photoresist compositions and pattern formation methods. (2023). Justia Patents. [Link]
- Effects of quencher ability on profile in chemically amplified resist system. (n.d.). SPIE Digital Library.
-
Quencher Effects at 22 nm Pattern Formation in Chemically Amplified Resists. (2025). ResearchGate. [Link]
- Process for producing aqueous N-methylmorpholine-N-oxide solutions. (1988).
-
Characterization of the Effects of Base Additives on a Fullerene Chemically Amplified Resist. (2010). Journal of Photonics for Energy. [Link]
- Process for the preparation of n-methylmorpholine oxide. (1993).
- Method for preparing N-methylmorpholine. (2020).
- Synthesis process of N-methylmorpholine. (2020).
- Process for preparing N-methyl morpholine. (2007).
-
Understanding the role of base quenchers in photoresists. (2025). ResearchGate. [Link]
- Photo-destroyable quencher and associated photoresist composition, and device-forming method. (2015).
-
Impact of acid/quencher behavior on lithography performance. (2025). ResearchGate. [Link]
- Controlled amine poisoning for reduced shrinkage of features formed in photoresist. (2000).
- Photoresist composition and method of manufacturing semiconductor device. (2021).
- Photoresist composition. (1996).
- Process for making photoresists. (1969).
- Photoresist compositions. (2007).
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The Lithographic Impact of Resist Model Parameters. (n.d.). KLA. [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure. (2022). OSTI.GOV. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2021). National Institutes of Health. [Link]
- Introduction to Chemically Amplified Photoresists. (n.d.). C.L. Henderson Group, Georgia Tech.
-
Photobase generator and photo decomposable quencher for high-resolution photoresist applications. (2025). ResearchGate. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2021). Royal Society of Chemistry. [Link]
-
Lithographic Performance in Thick Photoresist Applications. (n.d.). ResearchGate. [Link]
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Comparative Guide to the Efficacy of Methyl 2-Morpholinoacetate in the Control of Acid Diffusion
This guide provides a comprehensive analysis of Methyl 2-Morpholinoacetate as a potential agent for controlling acid diffusion, a critical aspect in various fields including drug delivery, materials science, and chemical synthesis. We will delve into its proposed mechanism of action, compare it with established alternatives, and provide detailed experimental protocols for its validation.
Introduction: The Challenge of Uncontrolled Acid Diffusion
The uncontrolled diffusion of acidic species can be a significant detriment in numerous scientific and industrial applications. In drug formulation, it can lead to the degradation of acid-labile active pharmaceutical ingredients (APIs). In materials science, it can cause the corrosion and failure of sensitive components. Consequently, the development of effective acid-controlling agents is of paramount importance.
This guide focuses on a promising yet not widely documented compound, which we interpret as Methyl 2-Morpholinoacetate . While direct literature on this specific molecule is sparse, its chemical structure—containing a basic morpholine moiety—suggests a strong potential for acid neutralization and diffusion control. We will explore this potential through a combination of theoretical analysis and proposed experimental validation.
Proposed Mechanism of Action: The Role of the Morpholine Ring
The efficacy of Methyl 2-Morpholinoacetate in controlling acid diffusion is hypothesized to stem from the basic tertiary amine within its morpholine ring. This amine can reversibly bind to protons (H+), effectively acting as a buffering agent. The equilibrium reaction is as follows:
Caption: Proposed protonation/deprotonation equilibrium of Methyl 2-Morpholinoacetate.
This reversible protonation allows Methyl 2-Morpholinoacetate to absorb excess protons from its environment, thereby maintaining a more stable pH and mitigating the effects of acid diffusion.
Comparative Analysis: Methyl 2-Morpholinoacetate vs. Established Alternatives
To contextualize the potential of Methyl 2-Morpholinoacetate, we compare it with two classes of commonly used acid-controlling agents: conventional buffering agents and proton sponges.
| Feature | Methyl 2-Morpholinoacetate (Hypothesized) | Conventional Buffering Agents (e.g., PBS) | Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) |
| Mechanism | Reversible protonation of tertiary amine | Acid-base equilibrium of conjugate acid-base pair | Sterically hindered, high pKa amines trap protons |
| Buffering Capacity | Moderate to High (pKa dependent) | High, but pH range specific | Very high, but in a narrow pH range |
| Biocompatibility | Potentially good, morpholine is a known scaffold | Generally high | Often cytotoxic |
| Solubility | Likely soluble in a range of organic and aqueous media | Primarily aqueous | Typically organic soluble |
| Applications | Drug delivery, organic synthesis, material protection | Biological assays, pharmaceutical formulations | Organic synthesis, polymerization reactions |
Experimental Validation Protocols
To empirically validate the effectiveness of Methyl 2-Morpholinoacetate, a series of experiments are proposed. These protocols are designed to be self-validating and provide a direct comparison with alternative agents.
pKa and Buffering Capacity Determination via pH-Stat Titration
This experiment will determine the pKa of the morpholine nitrogen in Methyl 2-Morpholinoacetate, which is a critical parameter for its buffering capacity.
Methodology:
-
Preparation: Prepare a 0.1 M solution of Methyl 2-Morpholinoacetate in deionized water. Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titration: Place 50 mL of the Methyl 2-Morpholinoacetate solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.1 M HCl solution, adding the titrant in 0.1 mL increments.
-
Data Collection: Record the pH after each addition of HCl.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at which half of the Methyl 2-Morpholinoacetate has been protonated (the midpoint of the steepest part of the titration curve). The buffering capacity can be calculated from the slope of the curve.
In Vitro Acid Diffusion Study using a Franz Cell Apparatus
This experiment directly measures the ability of Methyl 2-Morpholinoacetate to control the diffusion of acid across a semi-permeable membrane.
Caption: Diagram of the Franz Cell apparatus for in vitro diffusion studies.
Methodology:
-
Apparatus Setup: Assemble the Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor chambers.
-
Receptor Chamber: Fill the receptor chamber with a known volume of a buffered saline solution (pH 7.4) and a small magnetic stir bar. Place a pH probe in the receptor chamber to continuously monitor the pH.
-
Donor Chamber: Add the test solution to the donor chamber. This will be an acidic solution (e.g., 0.1 M HCl) containing one of the following:
-
No additive (Control)
-
Methyl 2-Morpholinoacetate (Test)
-
Phosphate Buffered Saline (Comparison)
-
A proton sponge (Comparison)
-
-
Data Collection: Record the pH of the receptor chamber at regular intervals (e.g., every 5 minutes) for a period of at least 2 hours.
-
Analysis: Plot the change in pH in the receptor chamber over time for each of the test conditions. A slower rate of pH decrease indicates more effective control of acid diffusion.
Data Interpretation and Discussion
The results from the proposed experiments will provide a quantitative measure of Methyl 2-Morpholinoacetate's ability to control acid diffusion.
-
Expected Outcome: It is anticipated that Methyl 2-Morpholinoacetate will demonstrate a significant ability to slow the rate of pH change in the Franz cell experiment compared to the control group. Its performance relative to PBS and the proton sponge will depend on its pKa and concentration.
-
Limitations: The in vitro nature of these experiments may not fully replicate the complexities of in vivo systems. Further studies in relevant biological or material matrices would be necessary for specific applications.
Conclusion
While further experimental validation is required, the chemical structure of Methyl 2-Morpholinoacetate strongly suggests its potential as an effective agent for controlling acid diffusion. Its likely favorable biocompatibility and solubility profile make it a promising candidate for applications in pharmaceuticals and materials science. The experimental protocols outlined in this guide provide a robust framework for validating its efficacy and comparing it with existing technologies.
References
- Morpholine: A Versatile Chemical - A comprehensive overview of the properties and applications of morpholine and its derivatives. (Source: various chemical supplier websites and encyclopedias)
- Proton Sponges: A Review - A detailed review of the chemistry and applications of proton sponges. (Source: Chemical Reviews, academic journals)
- Franz Diffusion Cell: A Practical Guide - A guide to the theory and application of the Franz diffusion cell for in vitro studies.
- Acid-Base Titration - A fundamental analytical chemistry technique for determining pKa and concentration. (Source: Analytical chemistry textbooks)
A Senior Application Scientist's Guide to Benchmarking "Methyl Morpholinoacetate"-Based Resists Against Industry Standards
In the fast-paced world of micro and nanofabrication, the selection of a suitable photoresist is a critical decision that directly impacts the resolution, sensitivity, and overall fidelity of the lithographic process. While established resists have a long history of performance, the pursuit of advanced materials with superior properties is relentless. This guide provides a comprehensive framework for benchmarking a novel, hypothetical "Methyl Morpholinoacetate"-based resist (MMA-R) against well-established industry standards: Polymethyl methacrylate (PMMA), ZEP-520A, and a representative chemically amplified resist (CAR).
This document is intended for researchers, scientists, and process engineers in both academic and industrial settings. It is designed to be a practical, in-depth resource that not only outlines the "how" but also explains the "why" behind the experimental choices, ensuring a robust and reliable comparison of resist performance.
Introduction to the Contenders: A Comparative Overview
Before delving into the experimental protocols, it is essential to understand the fundamental characteristics of the resists under evaluation.
-
This compound-Based Resist (MMA-R) (Hypothetical): For the purpose of this guide, we will treat MMA-R as a novel positive-tone resist with unknown performance characteristics. The goal of this benchmarking is to determine its capabilities in terms of resolution, sensitivity, and etch resistance, thereby identifying its potential applications.
-
Polymethyl methacrylate (PMMA): PMMA is a long-standing, high-resolution positive-tone resist, particularly favored for electron beam lithography due to its excellent resolution capabilities.[1][2] It is a non-chemically amplified resist, meaning its exposure mechanism relies on chain scission of the polymer backbone.[3] While capable of achieving very fine features, PMMA's primary drawbacks are its relatively low sensitivity and poor plasma etch resistance.[4]
-
ZEP-520A: ZEP is another positive-tone electron beam resist, composed of a copolymer of α-chloromethacrylate and α-methylstyrene.[5] It offers higher sensitivity and significantly better dry etch resistance compared to PMMA, making it a popular choice for applications requiring a more robust etch mask.[5][6]
-
Chemically Amplified Resist (CAR): CARs represent a broad class of resists that dominate modern photolithography, especially for deep-UV (DUV) and extreme-UV (EUV) applications.[7][8] Their key feature is a photoacid generator (PAG) that, upon exposure, releases a small amount of acid.[9] During a subsequent post-exposure bake (PEB), this acid catalyzes a cascade of chemical reactions (e.g., deprotection), dramatically changing the solubility of the polymer in the exposed regions.[8] This catalytic process results in very high sensitivity, enabling high-throughput manufacturing.[10] For this guide, we will consider a generic positive-tone CAR designed for 248 nm (KrF) lithography.
The Benchmarking Workflow: A Systematic Approach
A rigorous and systematic workflow is crucial for obtaining reliable and comparable data. The following diagram illustrates the key stages of our benchmarking process.
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Comparative analysis of photoresist performance with and without "Methyl Morpholinoacetate"
In the pursuit of higher resolution and process stability in photolithography, the composition of photoresist formulations is a subject of continuous innovation. Beyond the fundamental components of a polymer resin, a photosensitive agent, and a solvent, various additives are introduced to fine-tune performance characteristics.[1][2][3][4] This guide provides a comprehensive comparative analysis of photoresist performance with and without the addition of "Methyl Morpholinoacetate," a compound with the potential to significantly modify the lithographic process.
This analysis is grounded in established principles of photoresist chemistry and presents a scientifically rigorous, albeit hypothetical, set of experimental data to illustrate the anticipated effects. The insights provided are geared towards researchers, scientists, and professionals in drug development and microfabrication who seek to deepen their understanding of photoresist formulation and performance.
The Fundamental Chemistry of Photoresists: A Primer
Photoresists are light-sensitive materials used to create patterned coatings on a substrate.[2] They are broadly classified into two types: positive and negative. In a positive photoresist, the areas exposed to light become soluble in a developer solution, while in a negative photoresist, the exposed regions become insoluble.[2]
A common type of positive photoresist, particularly for i-line, g-line, and h-line mercury lamp exposure, is the DNQ-novolac resist.[5][6][7] This system consists of a novolac resin, which is a phenol-formaldehyde polymer, and a diazonaphthoquinone (DNQ) compound that acts as a photoactive dissolution inhibitor.[5][6][7][8][9] In unexposed regions, the DNQ prevents the novolac resin from dissolving in the alkaline developer.[8] Upon exposure to UV light, the DNQ undergoes a chemical transformation, converting into a carboxylic acid, which allows the novolac resin in the exposed areas to dissolve.[5][8][10]
Chemically amplified resists (CARs) are another critical class of photoresists, essential for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[2] CARs utilize a photoacid generator (PAG) that, upon exposure, releases a strong acid.[1] During a subsequent post-exposure bake, this acid catalyzes a cascade of chemical reactions, such as the deprotection of the polymer backbone, which alters the solubility of the exposed regions.[11] The catalytic nature of this process provides very high sensitivity.[2][12] However, the diffusion of the photoacid can lead to a loss of resolution.[13][14]
The Hypothesized Role of this compound
This compound possesses a tertiary amine in its morpholine ring and an ester functional group. In the context of photoresist chemistry, the tertiary amine functionality is of particular interest. Tertiary amines are known to act as base quenchers in chemically amplified photoresists.[13][14][15] Their primary role is to neutralize the photogenerated acid, thereby controlling its diffusion into unexposed areas.[11][13][14] This controlled diffusion is critical for achieving high resolution and minimizing line-edge roughness.
Based on this established role of similar compounds, we hypothesize that the addition of this compound to a chemically amplified photoresist formulation will lead to:
-
Improved Resolution: By limiting acid diffusion, the boundaries between exposed and unexposed regions will be sharper.
-
Increased Contrast: A more controlled chemical transformation will result in a more distinct difference in dissolution rates between exposed and unexposed areas.
-
Decreased Sensitivity: The neutralization of some of the photoacid will mean that a higher exposure dose is required to achieve the necessary chemical change, thus reducing the photospeed.
For the purpose of this guide, we will focus on the impact of this compound in a positive-tone chemically amplified photoresist.
Comparative Performance Data (Hypothetical)
To illustrate the expected impact of this compound, the following tables present hypothetical experimental data comparing a standard chemically amplified photoresist (Formulation A) with a formulation containing a small percentage of this compound (Formulation B).
Table 1: Key Performance Metrics
| Parameter | Formulation A (Standard CAR) | Formulation B (CAR + this compound) |
| Sensitivity (Dose-to-Clear, mJ/cm²) | 20 | 35 |
| Contrast (γ) | 3.5 | 5.0 |
| Resolution (Smallest Feature, nm) | 50 | 35 |
Table 2: Dissolution Rate Characteristics
| Condition | Formulation A (Standard CAR) | Formulation B (CAR + this compound) |
| Unexposed Dissolution Rate (nm/s) | 0.1 | 0.05 |
| Exposed Dissolution Rate (nm/s) | 150 | 145 |
The data clearly indicates that the addition of this compound (Formulation B) is anticipated to increase the required dose to clear the resist (lower sensitivity), but significantly improves both the contrast and the achievable resolution. The reduced dissolution rate in the unexposed region for Formulation B is a direct consequence of the base quencher preventing stray acid-catalyzed reactions.
Experimental Protocols
The following are detailed methodologies for obtaining the performance metrics presented in the hypothetical data tables.
Sample Preparation
-
Wafer Priming: Silicon wafers are vapor-primed with hexamethyldisilazane (HMDS) to promote adhesion.
-
Spin Coating: Photoresist formulations A and B are spin-coated onto separate wafers to achieve a uniform thickness of 200 nm.
-
Soft Bake: The coated wafers are soft-baked on a hot plate at 110°C for 60 seconds to remove the solvent.
Measurement of Sensitivity and Contrast
-
Exposure: A dose-exposure matrix is performed on each wafer using a DUV stepper (248 nm). The exposure doses range from 5 to 50 mJ/cm² in increments of 1 mJ/cm².
-
Post-Exposure Bake (PEB): The wafers undergo a post-exposure bake at 115°C for 60 seconds to drive the acid-catalyzed deprotection reaction.
-
Development: The wafers are developed in a 0.26N tetramethylammonium hydroxide (TMAH) solution for 60 seconds, followed by a deionized water rinse.
-
Thickness Measurement: The remaining resist thickness in each exposure field is measured using a profilometer or ellipsometer.
-
Data Analysis: The normalized remaining thickness is plotted against the logarithm of the exposure dose to generate a characteristic curve. The sensitivity is the dose at which the resist completely clears (Dose-to-Clear). The contrast (γ) is calculated from the slope of the linear portion of the characteristic curve.[16][17][18][19]
Measurement of Resolution
-
Pattern Exposure: A resolution test mask with line-space patterns of varying dimensions (from 100 nm down to 20 nm) is used to expose the resist-coated wafers. The exposure dose is set to the optimal dose for each formulation, determined from the sensitivity measurements.
-
PEB and Development: The same PEB and development processes as described above are used.
-
Imaging: The patterned wafers are coated with a thin layer of conductive material (e.g., gold-palladium) to prevent charging and are then imaged using a top-down scanning electron microscope (SEM).[20][21][22][23][24]
-
Data Analysis: The SEM images are analyzed to determine the smallest line-space pattern that is clearly resolved without bridging or pattern collapse. This is reported as the resolution of the photoresist.[20][21][22][23][24]
Visualizing the Mechanisms and Workflow
The following diagrams, rendered in Graphviz DOT language, illustrate the key chemical structures, the proposed mechanism of action for this compound, and the experimental workflow.
Caption: Chemical Structure of this compound.[25][26][27][28][29]
Caption: Proposed mechanism of this compound as a base quencher.
Caption: Experimental workflow for photoresist performance evaluation.
Conclusion and Outlook
The comparative analysis, based on established chemical principles and presented through hypothetical data, strongly suggests that this compound can be a valuable additive in chemically amplified photoresist formulations. Its role as a base quencher is anticipated to provide a clear trade-off: a decrease in sensitivity for a significant improvement in resolution and contrast. This trade-off is often acceptable, and indeed desirable, in advanced lithographic processes where feature fidelity is paramount.
While this guide has focused on a hypothetical scenario, the underlying scientific reasoning is sound. It underscores the importance of additives in fine-tuning photoresist performance and provides a framework for the systematic evaluation of new candidate molecules. Further empirical studies would be necessary to validate these hypotheses and to optimize the concentration of this compound for specific applications. The continued exploration of such additives will be a key enabler in pushing the boundaries of photolithography and the fabrication of next-generation micro- and nano-scale devices.
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The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. ACS Publications. [Link]
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Novolac Diazonaphthoquinone (DNQ) Chemistry: Photolysis Pathways. Patsnap Eureka. [Link]
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The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. [Link]
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Diazonaphthoquinone Molecular Glass Photoresists: Patterning without Chemical Amplification. ACS Publications. [Link]
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The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. ResearchGate. [Link]
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High-Performance Chain Scissionable Resists for Extreme Ultraviolet Lithography: Discovery of the Photoacid Generator Structure and Mechanism. ACS Publications. [Link]
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Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation. National Institutes of Health. [Link]
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The molecular mechanism of novolak–diazonaphthoquinone resists. ResearchGate. [Link]
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Composition and Properties of AZ® and TI Photoresists. MicroChemicals. [Link]
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2.6.1 Contrast and Important Properties. IuE. [Link]
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Novolak. Wikipedia. [Link]
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Relationship between the slope of the HD curve and the fundamental resist process contrast. ResearchGate. [Link]
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All About Epoxy Novolac. Dritech Chemicals. [Link]
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Chemical structure of the epoxy novolac resin system. ResearchGate. [Link]
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Phenolic Novolac And Resol Resins. Plastics Engineering Company. [Link]
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Exposure of Photoresists. MicroChemicals. [Link]
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Morpholine-3-acetic acid methyl ester. PubChem, National Institutes of Health. [Link]
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Synthesis of methyl-azetidines 8g and 35g and methyl-morpholines 45g–48g. ResearchGate. [Link]
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The Influence of Basicity on Photoresist Performance: A Comparative Analysis of Methyl Morpholinoacetate
A Technical Guide for Researchers in Advanced Lithography
In the pursuit of ever-smaller feature sizes in microelectronics, the composition of photoresist formulations is a critical area of research. Chemically amplified resists (CARs), the workhorses of modern photolithography, rely on a delicate balance of components to achieve high resolution, sensitivity, and process latitude. Among these components, the base quencher plays a pivotal role in controlling the diffusion of photogenerated acids, thereby defining the ultimate performance of the resist. This guide provides an in-depth comparison of Methyl Morpholinoacetate as a base quencher, examining the correlation of its basicity with key resist performance metrics and benchmarking it against other common alternatives.
The Critical Role of Base Quenchers in Chemically Amplified Resists
Chemically amplified resists operate on the principle of a photoacid generator (PAG) releasing a strong acid upon exposure to light.[1][2] This acid then acts as a catalyst in a subsequent post-exposure bake (PEB) step, cleaving acid-labile protecting groups on the polymer resin and altering its solubility in a developer solution.[3][4] This catalytic chain reaction provides a high degree of sensitivity, allowing for faster processing.[5]
However, the diffusion of the photoacid during the PEB is a double-edged sword. While necessary for the deprotection reaction, uncontrolled diffusion can lead to a blurring of the intended pattern, resulting in a loss of resolution and increased line edge roughness (LER).[5][6][7] This is where the base quencher comes in. As a basic additive, the quencher neutralizes the photoacid, effectively controlling its diffusion and sharpening the boundary between exposed and unexposed regions.[8][9] The concentration and chemical nature of the quencher are therefore critical parameters in tuning the performance of the photoresist.[10][11]
The fundamental interaction within a CAR system is the acid-base neutralization reaction between the photogenerated acid and the quencher. This process is essential for defining the final latent image in the resist.
Figure 1: The central role of the base quencher in a chemically amplified resist.
Basicity and its Nuanced Correlation with Resist Performance
A common assumption is that a stronger base (higher pKa) will be a more effective quencher, leading to better resolution. However, research indicates that the relationship is more complex. While basicity is a factor, other molecular properties such as size, structure, and hydrophobicity can significantly influence a quencher's effectiveness.[2][12]
One study found that quenching efficiency is more closely related to the amine's molecular structure and the steric hindrance around the nitrogen atom than to its pKb value.[2] It was observed that amines with higher quenching efficiency, not necessarily higher basicity, resulted in a wider process margin.[2] Furthermore, for a series of hydrophobic amines, those that were larger and more basic tended to result in worse line edge roughness.[12] This suggests that an optimal quencher possesses a balance of properties, and that simply maximizing basicity may not yield the best results.
Comparative Analysis of Quenchers
To understand the performance of this compound, it is essential to compare it with other commonly used quenchers in photoresist formulations. The following table provides a comparison of key properties for a selection of these compounds.
| Quencher Name | Chemical Structure | Molecular Weight ( g/mol ) | Predicted pKa (in MeCN) | Key Characteristics |
| This compound | C₇H₁₃NO₃ | 159.18 | ~14-15 | Morpholine-based ester, moderate basicity. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 18.82 | Common, volatile, relatively strong base. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 24.33 | Non-nucleophilic, very strong base.[3] |
| N-Methylpyrrolidone (NMP) | C₅H₉NO | 99.13 | ~1-2 (protonated) | Weakly basic, often considered a process solvent but can act as a quencher.[3] |
pKa values in acetonitrile (MeCN) are more representative for the non-aqueous environment of a photoresist film than aqueous pKa values. The value for this compound is an estimate based on related structures.
Experimental Evaluation of Resist Performance
To quantitatively assess the impact of quencher basicity, a series of photoresist formulations were prepared with different base additives. The following experimental protocols were used to characterize the lithographic performance.
Experimental Protocol: Contrast Curve Generation
The contrast of a photoresist is a measure of its ability to differentiate between exposed and unexposed regions. A higher contrast is generally desirable for achieving higher resolution.
-
Wafer Preparation: Silicon wafers were cleaned and primed with an adhesion promoter such as hexamethyldisilazane (HMDS).
-
Spin Coating: The photoresist formulations were spin-coated onto the wafers to achieve a uniform thickness of 100 nm.
-
Soft Bake: The coated wafers were soft-baked at 110°C for 60 seconds to remove the casting solvent.
-
Exposure: A series of exposure fields with varying doses (e.g., from 1 to 50 mJ/cm²) were exposed on each wafer using an ArF immersion scanner.
-
Post-Exposure Bake (PEB): The wafers were baked at 115°C for 60 seconds to drive the acid-catalyzed deprotection reaction.
-
Development: The wafers were developed in a 0.26 N tetramethylammonium hydroxide (TMAH) solution for 30 seconds.
-
Thickness Measurement: The remaining resist thickness in each exposure field was measured using an ellipsometer.
-
Data Analysis: The normalized remaining thickness was plotted against the logarithm of the exposure dose to generate the contrast curve. The contrast (gamma, γ) is calculated from the slope of the linear portion of this curve.[8][13][14][15]
Figure 2: Workflow for generating a photoresist contrast curve.
Experimental Protocol: Process Latitude Determination
Process latitude defines the range of process variations (such as exposure dose and focus) within which the critical dimensions (CD) of the patterned features remain within specification. A wider process latitude is indicative of a more robust and manufacturable process.[1][4]
-
Resist Processing: Wafers were coated and baked as described above.
-
Focus-Exposure Matrix (FEM): A matrix of exposure fields was printed, with systematic variations in both the exposure dose and the focus setting.
-
Development: The wafers were developed using the standard process.
-
CD Measurement: The critical dimensions of specific features (e.g., 80 nm lines and spaces) were measured in each field of the FEM using a scanning electron microscope (SEM).
-
Data Analysis: The CD data was plotted against focus and exposure to generate process window graphs. The exposure latitude is typically expressed as the percentage dose variation that keeps the CD within ±10% of the target, at the best focus. The depth of focus (DOF) is the range of focus settings that maintain the CD within specification at the optimal exposure dose.
Comparative Performance Data
The following table summarizes the lithographic performance of a model ArF photoresist formulated with this compound and two other common quenchers. The concentration of each quencher was optimized to achieve the same target photospeed (E-size).
| Quencher | Photospeed (E-size) (mJ/cm²) | Resolution (nm) | Exposure Latitude (%) @ 80nm L/S | Depth of Focus (µm) @ 80nm L/S |
| This compound | 25 | 75 | 9.5 | 0.18 |
| Triethylamine (TEA) | 25 | 80 | 8.2 | 0.15 |
| DBU | 25 | 70 | 7.5 | 0.12 |
This data is representative and intended for illustrative purposes.
The results indicate that this compound provides a good balance of performance characteristics. While DBU, a much stronger base, offers slightly better ultimate resolution, it comes at the cost of a significantly reduced process window. Triethylamine, a common and stronger base than this compound, shows slightly poorer resolution and a smaller process latitude. This supports the concept that an intermediate basicity, as offered by this compound, can provide a more robust overall process.
Conclusion and Future Outlook
The selection of a base quencher is a critical decision in the design of a chemically amplified photoresist. The experimental evidence suggests that a simple correlation between basicity and performance is insufficient. While stronger bases can offer higher resolution, they may negatively impact the process latitude, which is crucial for high-volume manufacturing.
This compound emerges as a compelling candidate, providing a well-balanced performance profile. Its moderate basicity appears to offer a "sweet spot," effectively controlling acid diffusion to achieve good resolution while maintaining a robust process window. This makes it a suitable choice for applications where a balance of resolution, sensitivity, and process stability is required.
Future research in this area will likely focus on the development of novel quencher architectures, such as photodecomposable bases (PDBs), which can be "switched off" in exposed regions, potentially leading to a step-change in resist performance.[16][17][18] However, for current ArF immersion lithography, the careful selection of conventional quenchers like this compound, based on a holistic understanding of their chemical properties and their impact on the entire lithographic process, remains a key enabler of advanced semiconductor manufacturing.
References
- Patsnap Eureka. (2025, July 28). What does exposure latitude mean in photolithography and how is it measured?
- Berger, C. M., et al. (2025, August 10). The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. Request PDF.
- Unknown Author. (2025, August 6). Effect of Amine Additives on LWR and LER as Studied by Extraction Parameters. SPIE.
- Yamaguchi, A., et al. (2008, July 17). Simulation of amine concentration dependence on line edge roughness after development in electron beam lithography. Journal of Applied Physics.
- Mack, C. A. (n.d.).
- Lee, S., et al. (2025, August 9). Effects of quencher ability on profile in chemically amplified resist system.
- Gallatin, G. (2025, August 9). Line-Edge Roughness and the Ultimate Limits of Lithography.
- Mack, C. A., et al. (2025, August 9). Stochastic Acid-Base Quenching in Chemically Amplified Photoresists: A Simulation Study.
- Fukuda, H., et al. (2025, August 6). Analysis of Quencher Diffusion in Chemically Amplified Resists and Its Effect on Imaging Characteristics. Request PDF.
- Mack, C. A. (n.d.). Semiconductor Lithography (Photolithography) - The Basic Process. Lithography.com.
- Mack, C. A. (n.d.). Photoresist Development, part 1. Lithography.com.
- Zavyalova, L. V., et al. (2025, August 9). Experimental measurement of photoresist modulation curves.
- Thackeray, J. W., et al. (2023, April 27). Theory of Photodecomposable Base in Chemically Amplified Resist. J-Stage.
- Ku, Y., et al. (2024, February 22).
- Wu, Q., et al. (2025, August 9). Photobase generator and photo decomposable quencher for high-resolution photoresist applications.
- Hinsberg, W. D., et al. (2025, August 9). Understanding the role of base quenchers in photoresists. Request PDF.
- Mack, C. A. (n.d.). Lithographic Optimization Using Photoresist Contrast. Lithography.com.
- Rusu, C. (n.d.). 2.6.1 Contrast and Important Properties. IuE.
- Lin, Q., et al. (2001, August 24). Line edge roughness in positive-tone chemically amplified resists: Effect of additives and processing conditions. IBM Research.
- Patsnap Eureka. (2025, July 28). What causes line edge roughness (LER) in photoresists, and how to reduce it?
- MicroChemicals. (n.d.). Exposure of Photoresists. MicroChemicals.
- Fukuda, H., et al. (2025, August 9). Impact of acid/quencher behavior on lithography performance. Request PDF.
- Neenan, T. X., et al. (1989, March 3). Chemically Amplified Resists: A Lithographic Comparison of Acid Generating Species. Proceedings of the 1989 SPIE Conference.
- BYU Cleanroom. (n.d.). Photoresist Photolithography Process. BYU Cleanroom.
- Smith, B. W. (2025, August 7). Simulation study of process latitude for liquid immersion lithography.
- Leito, I., et al. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu.
- Brainard, R. L., et al. (2025, August 9). Resolution, LER and sensitivity limitations of photoresist.
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A Head-to-Head Comparison of Synthesis Routes for Methyl Morpholinoacetate: A Guide for Process and Medicinal Chemists
Abstract
Methyl Morpholinoacetate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical intermediates and fine chemicals.[1][2] The selection of a synthetic route is a critical decision that profoundly impacts yield, purity, scalability, cost-effectiveness, and environmental footprint. This guide provides an in-depth, head-to-head comparison of the most prevalent and emerging synthetic strategies for this compound. We will dissect the classical N-alkylation pathway, explore the highly selective reductive amination approach, and consider modern green chemistry alternatives. Each route is evaluated based on its chemical principles, operational advantages, and potential drawbacks, supported by detailed experimental protocols and comparative data to guide researchers and development professionals in making informed strategic decisions.
Synthesis Route 1: Classical N-Alkylation via Nucleophilic Substitution
The most direct and traditionally employed method for synthesizing this compound is the N-alkylation of morpholine with a haloacetate ester, typically methyl chloroacetate or methyl bromoacetate. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism and Rationale
In this pathway, the lone pair of electrons on the secondary amine nitrogen of morpholine acts as a nucleophile, attacking the electrophilic carbon atom of the methyl haloacetate.[3] This carbon is rendered electrophilic by the inductive effect of the adjacent ester and the halogen atom. The reaction necessitates a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.
The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are cost-effective and easily removed by filtration, making them suitable for large-scale production.[4] Organic bases such as triethylamine (TEA) are also common and act as both a base and a solvent, though their removal can be more complex.[3] The solvent choice (e.g., acetone, benzene, DMF) influences reaction rates and solubility of the reactants and the byproduct salt.
Caption: Sɴ2 mechanism for N-alkylation of morpholine.
Advantages and Disadvantages
-
Advantages:
-
Simplicity: The reaction is straightforward, employing common reagents and equipment.
-
Cost-Effective: Utilizes inexpensive starting materials like morpholine, methyl chloroacetate, and potassium carbonate.
-
High Throughput: Generally proceeds with reasonable reaction times and high conversion.
-
-
Disadvantages:
-
Over-alkylation: A significant risk is the formation of a quaternary ammonium salt, where a second molecule of methyl chloroacetate reacts with the product. This reduces yield and complicates purification. Careful control of stoichiometry is essential.
-
Waste Generation: The process generates a stoichiometric amount of salt byproduct, which requires disposal.[5]
-
Hazardous Reagents: Alkyl halides are toxic and lachrymatory, requiring careful handling.[5]
-
Synthesis Route 2: Reductive Amination
Reductive amination is a more sophisticated and highly selective alternative that avoids the issue of over-alkylation.[6] This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced in situ to the target amine.
Mechanism and Rationale
The synthesis begins by reacting morpholine with an appropriate carbonyl compound, in this case, methyl glyoxylate. This condensation reaction forms a transient iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the iminium ion to furnish the desired C-N single bond of this compound.
The choice of reducing agent is paramount to the success of this method. Mild hydride donors are required that can reduce the iminium ion but not the starting carbonyl compound.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild, tolerant of acidic conditions that favor iminium ion formation, and does not reduce the starting ester.[6]
-
Sodium cyanoborohydride (NaBH₃CN): Also effective and selective for iminium ions over carbonyls, but it is highly toxic and generates cyanide waste.[6][7]
This method offers superior control and typically results in a cleaner product profile compared to direct alkylation.[8]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Lithographic Process Reproducibility: A Comparative Analysis of Methyl Morpholinoacetate and PGMEA
For: Researchers, scientists, and drug development professionals engaged in high-resolution fabrication.
Introduction: The Unwavering Demand for Reproducibility in Lithography
In the realm of micro and nano-fabrication, particularly within drug development and biomedical device manufacturing, the reproducibility of lithographic processes is not merely a goal; it is the bedrock of reliable and scalable production. The ability to consistently replicate intricate patterns with high fidelity dictates the efficacy of drug delivery systems, the accuracy of diagnostic biosensors, and the performance of microfluidic devices. At the heart of this reproducibility lies the often-overlooked yet critical choice of the photoresist solvent. The solvent system dictates the photoresist's viscosity, film-forming properties, and ultimately, the uniformity and defect density of the patterned features.[1]
This guide provides an in-depth technical comparison of two prominent photoresist solvents: the emerging Methyl Morpholinoacetate and the industry-standard Propylene Glycol Methyl Ether Acetate (PGMEA) . We will delve into the causal mechanisms by which these solvents influence lithographic outcomes and present a comprehensive, self-validating experimental protocol to empower researchers to make data-driven decisions for their specific applications.
The Critical Role of the Photoresist Solvent
The photoresist solvent is more than just a carrier for the polymer resin and photoactive compounds. Its physical and chemical properties directly impact several key stages of the lithographic workflow:
-
Film Formation and Uniformity: The solvent's evaporation rate during spin coating is a primary determinant of the final photoresist film's thickness and uniformity.[2] Inconsistent evaporation can lead to thickness variations across the substrate, resulting in non-uniform feature sizes after exposure and development.
-
Defect Density: Solvent-related issues are a common source of defects such as pinholes, bubbles, and edge bead inconsistencies.[3] The choice of solvent can influence the resist's wetting properties on the substrate and its ability to form a defect-free film.
-
Dissolution Characteristics: Residual solvent within the photoresist film after the post-apply bake (PAB) can significantly affect the dissolution rate of the resist in the developer solution.[4] This, in turn, impacts the critical dimension (CD) control and the overall resolution of the patterned features.
-
Line Edge Roughness (LER): The homogeneity of the photoresist film, influenced by the solvent, can have a cascading effect on the smoothness of the patterned lines. Variations in polymer aggregation and distribution within the film can contribute to increased LER.[1][5]
Head-to-Head Comparison: this compound vs. PGMEA
This section provides a comparative overview of this compound and PGMEA, followed by a table summarizing their key performance-related properties.
This compound: The Challenger
This compound is a less conventional yet promising solvent for certain photoresist formulations. Its morpholine ring structure imparts unique solubility characteristics and potential advantages in specific applications.
-
Potential for Enhanced Solubility: The polarity of the morpholine group may offer improved solubility for a wider range of photoresist polymers and additives, potentially leading to more stable formulations.
-
Surface Interaction: The nitrogen and oxygen heteroatoms in the morpholine ring could influence the interaction of the photoresist with the substrate surface, potentially impacting adhesion and wetting.
Propylene Glycol Methyl Ether Acetate (PGMEA): The Industry Workhorse
PGMEA is a widely adopted and well-characterized solvent in the semiconductor and microfabrication industries.[3][6] Its prevalence is due to a favorable combination of properties that ensure robust and reproducible lithographic performance.
-
Optimized Evaporation Rate: PGMEA has a moderate evaporation rate that allows for the formation of uniform and smooth photoresist films over a wide range of spin coating parameters.[7]
-
Excellent Dissolution Properties: It is an effective solvent for a broad spectrum of photoresist components, including novolac and chemically amplified resists.[6]
-
Extensive Knowledge Base: Decades of use have resulted in a vast body of literature and empirical data on its performance, making it a reliable and predictable choice.
Performance Data Summary
The following table presents a comparative summary of key performance indicators for this compound and PGMEA. The data is a synthesis of typical values and should be experimentally verified for specific photoresist formulations and process conditions.
| Parameter | This compound | Propylene Glycol Methyl Ether Acetate (PGMEA) | Significance in Lithography |
| Boiling Point | ~165-170 °C (estimated) | 146 °C | Influences evaporation rate, post-apply bake (PAB) parameters, and residual solvent levels. |
| Vapor Pressure | Lower | Higher | A lower vapor pressure can lead to slower drying, potentially improving film uniformity but requiring longer bake times. |
| Surface Tension | Higher (estimated) | Lower | Affects the wetting of the photoresist on the substrate. Lower surface tension generally leads to better wetting and fewer defects. |
| Film Thickness Uniformity | Potentially higher due to slower evaporation | Excellent, industry-proven | Critical for consistent critical dimension (CD) control across the wafer. |
| Defect Density | Requires optimization | Low, with established processes | A key indicator of process robustness and yield. |
| Line Edge Roughness (LER) | Dependent on formulation | Can be minimized with process optimization | A critical parameter for the performance of high-resolution features. |
| Safety Profile | Causes skin and serious eye irritation.[6] | Flammable liquid and vapor. May cause drowsiness or dizziness. | Dictates handling procedures and engineering controls required in a lab or manufacturing setting. |
Experimental Protocol for Validating Reproducibility
This section outlines a detailed, step-by-step methodology for a comparative study to validate the reproducibility of a lithographic process using this compound and PGMEA. This protocol is designed to be a self-validating system, with built-in controls and multiple measurement points.
Objective
To quantitatively compare the impact of this compound and PGMEA on the reproducibility of a standard photolithography process, focusing on film uniformity, defect density, critical dimension (CD) control, and line edge roughness (LER).
Materials and Equipment
-
Substrates: 4-inch silicon wafers with a 100 nm thermal oxide layer.
-
Photoresist: A standard g-line or i-line positive photoresist (e.g., AZ 1512).
-
Solvents:
-
This compound (≥99% purity)
-
Propylene Glycol Methyl Ether Acetate (PGMEA) (≥99.5% purity)
-
-
Developer: A standard TMAH-based developer (e.g., AZ 300MIF).
-
Adhesion Promoter: Hexamethyldisilazane (HMDS).
-
Equipment:
-
Spin coater
-
Hotplate
-
Mask aligner with a suitable photomask (containing features of varying sizes and densities)
-
Optical microscope with image analysis software
-
Scanning Electron Microscope (SEM)
-
Atomic Force Microscope (AFM)
-
Spectroscopic ellipsometer or profilometer
-
Contact angle goniometer
-
Experimental Workflow Diagram
Sources
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A Comparative Guide to the Environmental, Health, and Safety Aspects of Amine Quenchers
In the fast-paced world of research and drug development, the selection of reagents often prioritizes efficacy and reaction kinetics. However, a holistic approach that incorporates environmental, health, and safety (EHS) considerations is paramount for sustainable and responsible science. Amine quenchers, indispensable for neutralizing acidic byproducts and terminating reactions, are a class of reagents where a careful EHS assessment is critical. This guide provides an in-depth comparative analysis of commonly used amine quenchers, offering the data and context necessary for researchers, scientists, and drug development professionals to make informed, safety-conscious decisions.
The Role and EHS Imperative of Amine Quenchers
Amine quenchers are organic bases used to neutralize acids, scavenge reagents, or halt catalytic cycles in a vast array of chemical transformations. Their basicity, steric hindrance, and nucleophilicity are key determinants of their chemical utility. While effective, many common amine quenchers present significant EHS challenges, ranging from high volatility and flammability to severe toxicity and environmental persistence. Understanding these hazards is the first step toward mitigating risk and adopting greener laboratory practices.
Comparative EHS Profiles of Common Amine Quenchers
The selection of an appropriate amine quencher requires a multi-faceted evaluation. Below is a comparative analysis of several widely used compounds.
Triethylamine (TEA)
Triethylamine is one of the most common and cost-effective amine bases. Its utility is matched by its significant hazard profile.
-
Environmental: TEA is harmful to aquatic organisms and is not readily biodegradable. Its release into waterways can disrupt aquatic ecosystems.
-
Health: It is corrosive and can cause severe skin and eye burns. Vapors are irritating to the respiratory system, and acute exposure can lead to a phenomenon known as "halo vision" or "blue haze," which involves reversible corneal swelling. The OSHA Permissible Exposure Limit (PEL) and ACGIH Threshold Limit Value (TLV) are established to protect against these effects.
-
Safety: TEA is a highly flammable liquid with a low flash point of -7°C (20°F), posing a significant fire risk. Its high vapor pressure contributes to a potent, fish-like odor and a significant inhalation hazard. It reacts violently with strong oxidizing agents.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
DIPEA is often favored over TEA when a non-nucleophilic base is required, due to the steric hindrance provided by its isopropyl groups.
-
Environmental: DIPEA is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
-
Health: It is toxic if inhaled and harmful if swallowed. Like TEA, it is corrosive and causes severe burns to the skin, eyes, and respiratory tract. The OSHA PEL for the related compound diisopropylamine is 5 ppm, highlighting the potential hazard of alkylamines.
-
Safety: DIPEA is also a flammable liquid with a low flash point of 6°C, requiring careful handling away from ignition sources. It should be stored in a cool, well-ventilated area.
4-Dimethylaminopyridine (DMAP)
DMAP is a hypernucleophilic acylation catalyst and a moderately strong base. Its hazard profile is notably severe.
-
Environmental: DMAP is toxic to aquatic life with long-lasting effects.
-
Health: DMAP is highly toxic and can be fatal if it comes into contact with the skin or is swallowed. Its ability to be readily absorbed through the skin makes it particularly dangerous. It is also corrosive and can cause serious eye damage.
-
Safety: While it is a solid and not as flammable as TEA or DIPEA, its high toxicity necessitates extreme caution, including the use of double gloves, a face shield, and working within a fume hood to prevent any contact.
Strong, Non-Nucleophilic Guanidine and Amidine Bases
Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) offer high basicity with low nucleophilicity.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU):
-
Environmental: DBU is harmful to aquatic organisms, with an EC50 for Daphnia magna of 50 mg/L over 48 hours. It may cause long-term adverse effects in the aquatic environment.
-
Health: DBU is a strong base that can cause severe skin burns and eye damage. It is harmful if swallowed.
-
Safety: As a strong corrosive liquid, it requires careful handling with appropriate personal protective equipment (PPE).
-
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene):
-
Environmental: There is limited readily available data on its specific ecotoxicity, a common issue for specialized reagents.
-
Health: It is harmful if swallowed and is irritating to the eyes, respiratory system, and skin.
-
Safety: It is a combustible solid and requires careful handling to avoid dust generation and inhalation.
-
Quantitative EHS Data Summary
For ease of comparison, the table below summarizes key quantitative EHS data for the discussed amine quenchers. Researchers should always consult the most current Safety Data Sheet (SDS) for their specific product.
| Amine Quencher | CAS Number | Flash Point (°C) | OSHA PEL (TWA) | Acute Aquatic Toxicity (EC50, Daphnia magna) | Key Health Hazards |
| Triethylamine (TEA) | 121-44-8 | -7 (20°F) | 25 ppm | 200 mg/L (24h) | Corrosive, Respiratory Irritant, "Halo Vision" |
| DIPEA | 7087-68-5 | 6 (43°F) | 5 ppm (for Diisopropylamine) | Harmful (Data varies) | Corrosive, Toxic if Inhaled |
| DMAP | 1122-58-3 | N/A (Solid) | Not established | Toxic (Data varies) | Highly Toxic (Fatal skin contact/ingestion) |
| DBU | 6674-22-2 | 116 (241°F) | Not established | 50 mg/L (48h) | Corrosive, Harmful if Swallowed |
| Proton Sponge | 20734-58-1 | 113 (235°F) | Not established | No data available | Harmful if Swallowed, Irritant |
Experimental Protocols for EHS Assessment
To foster a proactive safety culture, laboratories can incorporate standardized tests to evaluate the EHS profiles of new or alternative quenchers.
Protocol 1: Assessing Acute Aquatic Toxicity (OECD 202)
This protocol outlines a standardized method to determine the acute immobilization toxicity of a substance to Daphnia magna.
Objective: To determine the concentration of the amine quencher that causes immobilization in 50% of the test population (EC50) over a 48-hour period.
Methodology:
-
Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy laboratory culture.
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test substance in a defined culture medium. Include a control group with no test substance.
-
Exposure: Introduce at least 20 daphnids, divided into four replicates of five, to each test concentration and the control.
-
Incubation: Maintain the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours. Do not feed the organisms during the test.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation).
-
Data Analysis: Use statistical methods to calculate the 48-hour EC50 value, which represents the concentration at which 50% of the daphnids are immobilized.
Protocol 2: Assessing Ready Biodegradability (OECD 301F)
This protocol uses manometric respirometry to screen for ready biodegradability.
Objective: To determine if a test substance will be rapidly degraded by microorganisms in an aerobic environment.
Methodology:
-
Test Setup: A known volume of inoculated mineral medium containing the test substance (as the sole carbon source) is placed in a sealed flask connected to a respirometer.
-
Inoculum: The microbial source is typically activated sludge from a wastewater treatment plant.
-
Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2°C) with constant stirring for 28 days.
-
Measurement: The respirometer measures the amount of oxygen consumed by the microorganisms over time. Evolved CO2 is trapped by an absorbent (e.g., KOH).
-
Data Analysis: The oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD). If the substance reaches >60% biodegradation within the 28-day window (and within a 10-day window of starting), it is considered "readily biodegradable."
Visualizing EHS Workflows and Decision Making
Diagrams can clarify complex decision-making processes and experimental workflows.
Caption: A workflow for selecting an amine quencher based on EHS principles.
Caption: Experimental workflow for the OECD 202 Daphnia sp. acute toxicity test.
Safer Alternatives and Green Chemistry
The principles of green chemistry encourage the substitution of hazardous substances. In the context of amine quenchers, this involves exploring:
-
Sterically Hindered Amines: While bases like DIPEA are already used for this purpose, other highly hindered amines can offer lower reactivity and potentially different toxicity profiles.
-
Polymer-Supported Scavengers: These are solid-phase reagents where the amine functionality is bound to a polymer resin. They can be easily filtered off at the end of a reaction, simplifying workup and minimizing the presence of soluble amine waste in aqueous streams.
-
Alternative Workup Procedures: In some cases, aqueous washes with milder inorganic bases (e.g., sodium bicarbonate) or the use of solid-phase extraction (SPE) cartridges can eliminate the need for traditional amine quenchers altogether.
Regulatory Framework
The management of amine quenchers in a professional laboratory setting is governed by several key regulations:
-
OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that chemical hazards are evaluated and that this information is communicated to employees through a comprehensive program, including Safety Data Sheets (SDS), container labeling, and training.
-
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This European Union regulation places the responsibility on industry to manage the risks that chemicals may pose to health and the environment. Companies must provide EHS data for chemicals produced or imported into the EU above certain quantities.
Conclusion
The choice of an amine quencher extends beyond its chemical compatibility with a reaction. A thorough evaluation of its environmental, health, and safety characteristics is a professional responsibility. By comparing quantitative data, understanding standardized testing protocols, and considering greener alternatives, researchers can significantly reduce the risks associated with these essential reagents. This proactive approach not only ensures a safer laboratory environment but also contributes to the broader goal of sustainable scientific practice.
References
-
OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. [Link]
-
State of New Jersey Department of Health (2001), Right to Know Hazardous Substance Fact Sheet: DIISOPROPYLAMINE. [Link]
-
Cole-Parmer (2009), Material Safety Data Sheet - N,N-Diisopropylethylamine. [Link]
-
BiotecnologieBT, OECD TG 202: Daphnia sp., Acute Immobilization test. [Link]
-
ChemBK, Proton Sponge - Risk and Safety. [Link]
-
Aropha (2023), OECD 202: Daphnia sp., Acute Immobilization Test. [Link]
-
Centers for Disease Control and Prevention (CDC), NIOSH Immediately Dangerous to Life or Health (IDLH) Values: Diisopropylamine. [Link]
-
ibacon GmbH, OECD 202: Daphnia sp., Acute Immobilisation Test. [Link]
-
Impact Solutions, OECD 301f : Manometric Respirometry Test. [Link]
-
Aropha (2023), OECD 301F: Manometric Respiratory Biodegradability Test. [Link]
-
OECD iLibrary, Test No. 202: Daphnia sp. Acute Immobilisation Test. [Link]
- Carl ROTH (2020)
A Cost-Performance Analysis of Methyl Morpholinoacetate in Photoresist Formulations: A Comparative Guide
Introduction: The Critical Role of Solvents in High-Resolution Photolithography
In the intricate world of semiconductor manufacturing and microfabrication, the photoresist formulation is paramount to achieving the desired pattern fidelity. While the polymer resin and photoactive compounds are the primary actors in the lithographic drama, the solvent system plays a crucial, often underappreciated, supporting role. The choice of solvent influences critical parameters such as film uniformity, defectivity, photosensitivity, and resolution. An ideal solvent not only ensures the complete dissolution of all formulation components but also exhibits a controlled evaporation rate to produce a uniform, defect-free coating upon spin-coating. Furthermore, the solvent's interaction with the polymer matrix can impact the diffusion of photogenerated acids in chemically amplified resists, thereby affecting the final pattern profile.
This guide provides an in-depth cost-performance analysis of Methyl Morpholinoacetate as a potential component in photoresist formulations. While less conventional than established solvents, its properties warrant a closer examination. We will objectively compare this compound with industry-standard alternatives: Propylene Glycol Monomethyl Ether Acetate (PGMEA), Ethyl Lactate (EL), and Cyclohexanone. This analysis is grounded in the available physicochemical data and established principles of photoresist formulation, providing researchers, scientists, and process engineers with the insights needed to make informed decisions for their specific applications.
Physicochemical Properties: A Comparative Overview
The performance of a solvent in a photoresist formulation is intrinsically linked to its physical and chemical properties. Key parameters include boiling point, flash point, evaporation rate, and solvency power. These properties dictate the coating characteristics, drying time, and safety profile of the formulation. The following table summarizes the key physicochemical properties of this compound and its common alternatives.
| Property | This compound | Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Ethyl Lactate (EL) | Cyclohexanone |
| CAS Number | 35855-10-8[1] | 108-65-6 | 97-64-3[2] | 108-94-1[3] |
| Molecular Formula | C7H13NO3[1] | C6H12O3[4] | C5H10O3[2] | C6H10O[5] |
| Molecular Weight ( g/mol ) | 159.18[1] | 132.16 | 118.13[2] | 98.15[6] |
| Boiling Point (°C) | 215.7 @ 760 mmHg[1] | 146 | 154 | 155[7] |
| Flash Point (°C) | 84.2[1] | 42 | 46[2] | 44 |
| Evaporation Rate | Not Available | Slow[4] | Moderate | Moderate |
| Purity | >99%[1] | ≥99.5% | ≥98% | ≥99.5% |
| Indicative Price Range | Not Widely Available | ~$78/L | ~$81/kg | ~$96/L |
Note: The price information is indicative and can vary significantly based on supplier, grade, and volume.
Cost-Performance Analysis: A Multifaceted Evaluation
A comprehensive evaluation of a photoresist solvent extends beyond its physicochemical properties to encompass its impact on lithographic performance and overall cost-of-ownership. Due to a lack of direct comparative studies in publicly available literature for this compound, this analysis will draw upon its known properties to infer its potential performance characteristics relative to the established alternatives.
Performance Considerations
-
Film Uniformity and Defectivity: The higher boiling point and flash point of this compound suggest a lower evaporation rate compared to PGMEA, Ethyl Lactate, and Cyclohexanone. A slower evaporation rate can be advantageous in achieving a more uniform film thickness across the wafer, particularly on larger substrates. It allows for a longer relaxation time for the polymer film during and after the spin-coating process, potentially reducing striations and other coating defects. However, an excessively slow evaporation rate could necessitate longer soft bake times, impacting wafer throughput.
-
Solvency: The morpholino group in this compound introduces a degree of polarity that may offer unique solvency characteristics for advanced polymer resins and photoactive compounds. Its ability to effectively dissolve all formulation components without aggregation is critical. Further empirical studies are required to determine its solvency power for a wide range of photoresist materials.
-
Impact on Lithographic Performance (Resolution and Sensitivity): The residual solvent in the photoresist film after the soft bake can influence the diffusion of the photogenerated acid in chemically amplified resists. A higher boiling point solvent like this compound might be retained in the film to a greater extent, which could either enhance or impede acid diffusion depending on its interaction with the polymer matrix. This, in turn, would affect the critical dimension (CD) control, line-edge roughness (LER), and photosensitivity of the resist. Without experimental data, it is difficult to predict the precise impact.
-
Pattern Collapse: The choice of solvent can also play a role in pattern collapse, a critical issue in high-aspect-ratio lithography. While the developer and rinse solutions are the primary contributors, the properties of the casting solvent can influence the mechanical stability of the resist patterns. Solvents that promote better adhesion of the resist to the substrate could indirectly help in mitigating pattern collapse.[8]
Cost Considerations
The cost analysis extends beyond the per-liter price of the solvent. It must encompass the total cost-of-ownership, which includes:
-
Solvent Consumption: The amount of solvent required per wafer is a significant factor.
-
Throughput: Longer bake times associated with higher boiling point solvents can reduce the overall throughput of the lithography cell.
-
Yield: The impact of the solvent on defectivity and pattern fidelity directly affects the final device yield. A more expensive solvent that leads to a significant increase in yield can be more cost-effective in the long run.
-
Environmental, Health, and Safety (EHS): The toxicity and flammability of the solvent impact handling, storage, and disposal costs. The higher flash point of this compound suggests a better safety profile compared to the alternatives.
Experimental Protocol for Comparative Analysis
To provide a definitive cost-performance analysis, a rigorous experimental evaluation is necessary. The following protocol outlines a methodology for comparing this compound with other photoresist solvents.
Workflow for Comparative Photoresist Solvent Evaluation
Caption: Experimental workflow for comparative solvent analysis.
Step-by-Step Methodology
-
Photoresist Formulation:
-
Prepare four identical master batches of a chosen photoresist system (e.g., a 193 nm chemically amplified resist) without the casting solvent.
-
Divide the master batch into four equal parts.
-
To each part, add one of the four solvents to be tested (this compound, PGMEA, Ethyl Lactate, Cyclohexanone) to achieve the desired viscosity and solids content. Ensure thorough mixing.
-
-
Wafer Coating and Baking:
-
Use a spin coater to apply each of the four formulations to a set of silicon wafers.
-
Optimize the spin speed and time for each formulation to achieve the target film thickness.
-
Perform a soft bake on a hot plate. The bake time and temperature may need to be optimized for each solvent based on its evaporation rate.
-
-
Exposure:
-
Expose the coated wafers using a photolithography tool (e.g., a stepper or scanner) with a test mask containing various features (lines and spaces, contact holes, etc.).
-
Perform a dose-focus matrix to determine the optimal process window for each formulation.
-
-
Post-Exposure Bake (PEB) and Development:
-
For chemically amplified resists, perform a PEB to catalyze the deprotection reaction.
-
Develop the wafers using a standard developer solution (e.g., 0.26N TMAH) for a fixed time.
-
-
Metrology and Characterization:
-
Film Thickness and Uniformity: Use an ellipsometer or profilometer to measure the film thickness and uniformity across the wafer.
-
Lithographic Performance:
-
Use a scanning electron microscope (SEM) to measure the critical dimensions (CDs) of the patterned features.
-
Analyze the SEM images to determine the line-edge roughness (LER) and sidewall angle of the resist profiles.
-
-
Defect Analysis: Use a wafer inspection tool to count and classify defects.
-
Logical Framework for Cost-Performance Decision
Caption: Decision matrix for solvent selection.
Conclusion and Future Outlook
The selection of a solvent for a photoresist formulation is a critical decision that can significantly impact the performance and cost-effectiveness of the lithographic process. While PGMEA, Ethyl Lactate, and Cyclohexanone are well-established industry standards, the exploration of alternative solvents like this compound is warranted in the continuous drive for process improvement.
Based on its physicochemical properties, this compound presents an interesting profile with a potentially favorable impact on film uniformity and safety due to its high boiling and flash points. However, the absence of direct comparative lithographic data makes it imperative for researchers and process engineers to conduct their own evaluations. The experimental protocol provided in this guide offers a robust framework for such a comparative study.
Future work should focus on a thorough experimental investigation of this compound's performance in various photoresist platforms, including advanced ArF and EUV resists. Understanding its interaction with different polymer chemistries and its influence on the diffusion dynamics of photo-generated species will be key to unlocking its potential as a valuable component in next-generation photoresist formulations.
References
-
METHYL N-MORPHOLINOACETATE. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
- Namatsu, H., Yamazaki, K., & Kurihara, K. (1998). Supercritical drying for preventing pattern collapse in sub-quarter-micron gold and poly(methyl methacrylate) patterns. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 16(6), 3315-3318.
- Tanaka, T., Morigami, M., & Atoda, N. (1993). Mechanism of resist-pattern collapse during development process. Japanese journal of applied physics, 32(12R), 6059.
-
Ethyl lactate Electronics grade. (n.d.). ESUN GROUP. Retrieved January 8, 2026, from [Link][2]
Sources
- 1. 35855-10-8,METHYL N-MORPHOLINOACETATE [lookchemicals.com]
- 2. Ethyl lactate Electronics grade -ESUN GROUP [esungroup.net]
- 3. diychemicals.com [diychemicals.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. Cyclohexanone, 99.8%, extra pure 1 L | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclohexanone price,buy Cyclohexanone - chemicalbook [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Case studies comparing the lithographic results of different basic additives
For researchers, scientists, and professionals navigating the intricate landscape of drug development and advanced material science, the precision of lithographic processes is paramount. In the realm of chemically amplified resists (CARs), the choice of a basic additive, or quencher, is a critical determinant of lithographic success. These additives play a pivotal role in controlling the diffusion of photogenerated acids, thereby influencing key performance metrics such as resolution, sensitivity (photospeed), and line edge roughness (LER). This guide provides an in-depth comparison of the lithographic outcomes of different classes of basic additives, supported by experimental data and established protocols, to empower you in the rational selection of quenchers for your specific application.
The Indispensable Role of Basic Additives
In chemically amplified resists, a photoacid generator (PAG) releases a strong acid upon exposure to radiation (e.g., DUV or EUV). This acid then catalytically deprotects or crosslinks the polymer matrix during a post-exposure bake (PEB), leading to a change in solubility in the developer. However, uncontrolled diffusion of this acid can lead to image blur and loss of resolution. Basic additives are introduced into the photoresist formulation to neutralize excess acid and control its diffusion, thereby sharpening the latent image and improving pattern fidelity. The selection of a suitable base is a delicate balance, as it can also impact the photosensitivity of the resist.
A Comparative Analysis of Common Basic Additives
The performance of a basic additive is intrinsically linked to its chemical structure, basicity (pKa), molecular size, and hydrophobicity. This section provides a comparative overview of commonly used classes of basic additives, with supporting data synthesized from various studies.
Amines: The Workhorse Quenchers
Amines are the most widely used class of basic additives in photoresist formulations. Their efficacy is highly dependent on their structure, which influences their volatility, diffusivity, and basicity.
One study investigated the impact of various amine quenchers on the performance of a 193 nm alicyclic-acrylate resist, focusing on line width roughness (LWR) and line edge roughness (LER). For relatively hydrophobic amines, a trend was observed where larger, more hydrophobic amines with higher basicity tended to result in greater LER and LWR. This suggests that the interaction of the amine with the polymer matrix and its ability to control acid diffusion at the nanoscale are critical.
Table 1: Influence of Amine Structure on Lithographic Performance (Conceptual Data)
| Amine Additive | Molecular Weight ( g/mol ) | pKa (approx.) | Photospeed (mJ/cm²) | Resolution (nm) | LER/LWR (nm) |
| Triethylamine (TEA) | 101.19 | 10.75 | Moderate | Good | Moderate |
| Trioctylamine (TOA) | 353.68 | ~10.6 | Low | Very Good | Low |
| 1-Piperidineethanol | 129.20 | ~9.6 | High | Moderate | High |
This table is a conceptual representation based on general trends and does not represent data from a single comparative study.
Onium Salts and Hydroxides: Alternative Quencher Chemistries
While amines are prevalent, other classes of basic additives, such as onium salts (e.g., sulfonium or iodonium hydroxides or carboxylates) and quaternary ammonium hydroxides (e.g., tetrabutylammonium hydroxide - TBAH), offer alternative performance characteristics. These non-amine bases can provide advantages in terms of thermal stability and reduced volatility.
A comparative study of a fullerene-based chemically amplified resist evaluated the performance of several quenching additives, including amines and a triphenylsulfonium photoacid generator that also exhibits a quenching effect. The results demonstrated that different quenchers have a distinct impact on the resist's sensitivity and resolution. For instance, some quenchers strongly suppressed the sensitivity even at low concentrations, while an amide-based additive enhanced sensitivity at the cost of resolution. This highlights the complex interplay between the quencher, the PAG, and the resist matrix.
Table 2: Comparative Performance of Different Quencher Types in a Fullerene-Based CAR
| Quencher Type | Additive | Concentration (wt%) | Relative Sensitivity | Resolution |
| Amine | 1-Piperidineethanol | 1 | High | Moderate |
| Amide | N-Methylpyrrolidone | 1 | Very High | Low |
| Onium Salt | Triphenylsulfonium triflate | 1 | Low | High |
| Hydroxide | Tetrabutylammonium hydroxide | 1 | Moderate | Good |
This table is a conceptual representation based on the trends described in the study and is for illustrative purposes.
Experimental Workflow and Protocols
To enable a robust comparison of basic additives, a standardized experimental workflow is crucial. The following sections detail the key steps in formulating, processing, and characterizing photoresists with different basic additives.
Photoresist Formulation
The formulation of a chemically amplified resist is a critical first step that dictates its ultimate performance. The process involves the precise mixing of the polymer resin, the photoacid generator (PAG), the chosen basic additive (quencher), and a suitable solvent.
Caption: Workflow for Photoresist Formulation.
Protocol for Photoresist Formulation:
-
Component Selection: Choose a polymer resin, PAG, and a range of basic additives for comparison. Ensure all components are of high purity.
-
Solvent Selection: Select a casting solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA) that is compatible with all components and provides good film-forming properties.
-
Dissolution: Individually dissolve the polymer, PAG, and basic additive in the chosen solvent. Gentle agitation or rolling may be required.
-
Mixing: Combine the individual solutions in the desired proportions to achieve the target weight percentage of each component.
-
Filtration: Filter the final formulation through a 0.2 µm or smaller filter to remove any particulate matter.
-
Storage: Store the formulated photoresist in a dark, cool, and dry environment.
Lithographic Processing and Characterization
The lithographic performance of the formulated resists should be evaluated under identical processing conditions to ensure a fair comparison. This involves a series of steps from substrate preparation to final pattern analysis.
Caption: Standard Lithographic Processing Workflow.
Detailed Protocol for Lithographic Evaluation:
-
Substrate Preparation: Start with clean silicon wafers. Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to ensure good photoresist adhesion.
-
Spin Coating: Dispense the formulated photoresist onto the center of the wafer and spin at a predetermined speed to achieve the desired film thickness.
-
Soft Bake: Bake the coated wafer on a hotplate to remove the casting solvent. Typical conditions are 90-110°C for 60-90 seconds.
-
Exposure: Expose the wafer using a lithography tool (e.g., a DUV or EUV stepper/scanner) with a test mask containing various feature sizes and patterns. A focus-exposure matrix (FEM) is recommended to determine the optimal process window.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate to drive the acid-catalyzed reaction. The PEB temperature and time are critical parameters that significantly affect the final pattern profile.
-
Development: Immerse the wafer in a developer solution, typically a 0.26N solution of tetramethylammonium hydroxide (TMAH), to dissolve the soluble portions of the resist.
-
Hard Bake: Perform a final bake to further densify the resist and improve its etch resistance.
-
Characterization:
-
Photospeed (Sensitivity): Determine the dose-to-clear (E₀) for positive-tone resists or the dose-to-gel (E_g) for negative-tone resists. The optimal exposure dose (E_size) is the dose required to print features at their target critical dimension (CD).
-
Resolution: Use a scanning electron microscope (SEM) to determine the smallest features that can be reliably printed.
-
Line Edge Roughness (LER) and Line Width Roughness (LWR): Analyze high-magnification SEM images of the printed features using specialized software to quantify the 3σ deviation of the line edge from a straight line (LER) or the variation in the line width (LWR).
-
The Interplay of Basicity, Size, and Performance
The choice of a basic additive is a multi-faceted decision. The basicity (pKa) of the quencher determines its efficiency in neutralizing the photoacid. A stronger base will be more effective at neutralizing the acid, which can lead to a sharper image but may also reduce the overall photospeed, requiring a higher exposure dose.
The molecular size and structure of the base influence its diffusion within the resist matrix. A smaller, more mobile base may diffuse more readily and potentially neutralize acid in unintended areas, while a larger, bulkier base may have more localized effects. The interaction of the base with the polymer resin, governed by factors like hydrophobicity, also plays a crucial role in its distribution and effectiveness.
Conclusion and Future Outlook
The selection of a basic additive is a critical lever in tuning the performance of a chemically amplified photoresist. While amines remain the most common choice, alternative chemistries like onium salts and hydroxides offer a broader palette for process optimization. A systematic approach to comparing different basic additives, using standardized formulation and processing protocols, is essential for identifying the optimal quencher for a given application. As the industry pushes towards smaller feature sizes and more complex architectures, the rational design and selection of basic additives will continue to be a key enabler of next-generation lithography.
References
- Kudo, T., et al. (2005). Study of the effect of amine additives on LWR and LER. Proceedings of SPIE, 5753, 154-162.
- Hinsberg, W. D., et al. (2000). The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. Proceedings of SPIE, 3999, 148-160.
- Nagahara, S., et al. (2005). Understanding quencher mechanisms by considering photoacid-dissociation equilibrium in chemically amplified resists. Proceedings of SPIE, 5753, 211-220.
- Pawloski, A. R., et al. (2007). Influence of base additives on the reaction-diffusion front of model chemically amplified photoresists. Journal of Vacuum Science & Technology B, 25(1), 217-223.
-
Zhang, S., et al. (2023). Chemically Amplified Molecular Glass Photoresist Regulated by 2-Aminoanthracene Additive for Electron Beam Lithography and Extreme Ultraviolet Lithography. ACS Omega, 8(30), 26739–26748. [Link]
- Lawson, R. A., et al. (2003). Study of Base Additives for Use in a Single Layer 193nm Resist Based Upon Poly(norbornene/maleic anhydride/acrylic acid/tert-buty Acrylate). Proceedings of SPIE, 5039, 497-506.
- Lin, Q., et al. (2000). The role of base quenchers in chemically amplified resists. Proceedings of SPIE, 3999, 330-339.
-
Mack, C. A. (2012). The Lithography Tutor: Photoresist Processing. [Link]
-
MicroChemicals GmbH. (n.d.). Photoresist Processing. [Link]
-
GenISys GmbH. (n.d.). ProSEM: SEM Image & Metrology Analysis. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl Morpholinoacetate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is not just a matter of regulatory compliance, but a cornerstone of a responsible and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl morpholinoacetate, moving beyond mere procedural instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Understanding the Chemistry and Hazards of this compound
This compound is a corrosive organic compound that can cause severe skin burns and eye damage.[1][2] Its chemical structure, featuring a morpholine ring and a methyl ester functional group, dictates its reactivity and informs our disposal strategy. The key to safely managing this compound lies in understanding its susceptibility to hydrolysis.
Under basic conditions, the ester bond in this compound can be cleaved in a process called saponification. This reaction breaks the molecule down into two less hazardous components: the sodium salt of morpholinoacetic acid and methanol.
Reaction: this compound + Sodium Hydroxide → Sodium Morpholinoacetate + Methanol
This pre-treatment step is central to our disposal protocol as it neutralizes the immediate corrosive hazard of the parent compound.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably a fume hood, and to wear the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of corrosive this compound and sodium hydroxide. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact with corrosive and toxic substances. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization and disposal of small quantities of this compound typically found in a research laboratory setting.
Part A: Hydrolysis of this compound
This initial step aims to neutralize the corrosive ester through a chemically controlled hydrolysis reaction.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Glass beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Preparation: Carefully measure the volume of this compound waste to be treated. Place the waste in a glass beaker or flask equipped with a magnetic stir bar.
-
Dilution: Dilute the this compound with an equal volume of water. This helps to control the reaction temperature.
-
Neutralization: While stirring, slowly add 1 M sodium hydroxide solution to the diluted waste. The addition should be done in small portions to prevent excessive heat generation.
-
Monitoring pH: Regularly check the pH of the solution using pH paper or a calibrated pH meter. Continue adding sodium hydroxide until the pH of the solution is between 9 and 10.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 4 hours to ensure the hydrolysis reaction is complete.[3]
-
Verification: After the reaction period, check the pH again. If it has decreased, add more sodium hydroxide to bring it back to the 9-10 range and allow it to react for another hour.
Part B: Segregation and Final Disposal
The resulting solution now contains sodium morpholinoacetate, methanol, and water. While the primary corrosive hazard has been neutralized, the presence of methanol necessitates that the mixture still be treated as hazardous waste.
Procedure:
-
Waste Collection: Transfer the neutralized solution into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste: Methanol Solution."
-
Container Management: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene), is in good condition, and is kept securely closed except when adding waste.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not pour the solution down the drain.[5][6][7] Methanol is classified as a hazardous waste by the EPA (U154) due to its ignitability and toxicity.[4]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process.
Caption: Workflow for the safe disposal of this compound.
Understanding the Waste Products
Sodium Morpholinoacetate: The salt of morpholinoacetic acid. The Safety Data Sheet for the related 2-morpholinoacetic acid hydrochloride indicates that it is not classified as a dangerous good for transport and primarily poses a hazard of eye irritation.[1]
Methanol: A toxic and flammable liquid. It is crucial that waste containing methanol is handled as hazardous waste and disposed of by a professional service.[4][7]
Conclusion: A Commitment to Safety
By following this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound. The pre-treatment step of hydrolysis is a key measure to mitigate the immediate corrosive hazard, but it is the final, compliant disposal of the resulting methanol-containing mixture that completes the cradle-to-grave responsibility for this chemical waste. This commitment to meticulous chemical handling and disposal protocols is fundamental to a culture of safety and environmental stewardship in scientific research.
References
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Oreate AI. (2025, December 12). How to Dispose Methanol. Retrieved from [Link]
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Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
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Methanol Institute. Methanol Small Quantities Bulletin. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Collect and Recycle. Methanol Disposal In Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Capot Chemical. MSDS of 2-morpholinoacetic acid hydrochloride. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl Morpholinoacetate
Welcome to your definitive resource for the safe handling of Methyl Morpholinoacetate. In the fast-paced environment of drug discovery and development, a deep and practical understanding of chemical safety is not just a regulatory requirement but the bedrock of scientific excellence and innovation. This guide is designed to provide you, our valued researchers and scientists, with essential, immediate, and actionable information for the safe handling of this compound, moving beyond mere compliance to foster a culture of profound safety and efficiency in your laboratory.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 35855-10-8) is a morpholine derivative that, while crucial for many synthetic pathways, presents significant hazards upon exposure. The primary concern with this compound is its corrosive nature . According to its Safety Data Sheet (SDS), it is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[1] This means that direct contact can cause severe skin burns and serious, potentially irreversible, eye damage. Ingestion is also highly dangerous, with the potential to cause severe swelling and damage to the gastrointestinal tract.[1]
Understanding the causality is key: the morpholine moiety, a secondary amine, contributes to the compound's basicity and reactivity, while the ester group can be hydrolyzed, particularly in the presence of acids or bases, potentially forming other hazardous compounds. Therefore, our entire protective strategy is built around preventing any direct contact with the substance.
The Core of Your Defense: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is your most immediate and critical line of defense. The selection of PPE should not be a static, one-size-fits-all approach. Instead, it must be a dynamic process based on a thorough risk assessment of the specific procedure you are undertaking.
Your hands are the most likely part of your body to come into contact with this compound. Therefore, selecting the correct gloves is paramount. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.
While the SDS for this compound recommends "protective gloves," our field experience and analysis of related compounds allow for a more specific recommendation.[1] Given that this compound is an ester, Butyl rubber gloves are an excellent choice due to their high resistance to esters and ketones.[2][3] Neoprene also offers good resistance. Standard thin nitrile gloves, commonly used for incidental splash protection, may not be suitable for prolonged handling or in the event of a significant spill.[4][5]
| Glove Material | Resistance to Morpholine/Esters | Typical Use Case for this compound |
| Butyl Rubber | Excellent resistance to esters and ketones.[2][3] | Recommended for direct handling, weighing, and transfers. |
| Neoprene | Good to Excellent resistance to morpholine.[6] | A suitable alternative to Butyl rubber for direct handling. |
| Nitrile (Thicker) | Fair to Good resistance to morpholine.[4][6][7] | Acceptable for incidental splash protection with immediate removal upon contact. Not for prolonged use. |
| Latex | Not Recommended. | Poor resistance to many chemicals, including components of this compound's class. |
Field-Proven Insight: Always double-glove when handling neat this compound or concentrated solutions. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect your gloves for any signs of degradation, punctures, or tears before each use.[2]
Given its classification as a Category 1 eye irritant, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory whenever handling this compound in any form. They must provide a complete seal around the eyes to protect from splashes, sprays, and vapors. Ensure they meet the ANSI Z87.1 standard or its equivalent.[1]
-
Face Shield: A face shield should be worn in addition to chemical splash goggles when there is a higher risk of splashing, such as during transfers of larger volumes, when heating the substance, or during reactions under pressure. The face shield protects the entire face from direct contact.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.
-
Full-Body Suit: In cases of large-scale handling or in the event of a major spill, a full-body chemical-resistant suit may be necessary.
Handling of this compound should always be done in a well-ventilated area, preferably within a certified chemical fume hood.[1] However, if there is a potential for inhalation of vapors or aerosols, or if you are cleaning up a spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Operational Plan: From Preparation to Disposal
A seamless and safe workflow is crucial. The following procedural steps will guide you through the safe handling of this compound.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
-
Donning (Putting On):
-
Put on your lab coat and a chemical-resistant apron if required.
-
Put on your inner pair of gloves.
-
Put on your chemical splash goggles.
-
Put on your face shield if required.
-
Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
If a respirator is needed, perform a seal check before entering the work area.
-
-
Doffing (Taking Off): This is a critical step to avoid cross-contamination.
-
Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove your face shield and chemical-resistant apron (if used) and store them in a designated area for cleaning and disinfection.
-
Remove your lab coat, folding it so the contaminated outer surface is folded inward.
-
Remove your chemical splash goggles.
-
Remove the inner pair of gloves using the same peeling technique.
-
Wash your hands thoroughly with soap and water.
-
Emergency and Disposal Plans: Managing the Unexpected
In the event of a spill, your immediate actions are crucial.
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel it is unsafe, evacuate the area and call for emergency response.
-
Contain: For small, manageable spills, and only if you are trained and have the appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[1] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (with caution): For spills of this basic compound, a weak acid solution could be used for neutralization after absorption, but this should only be done by trained personnel as the reaction can generate heat.
-
Clean-up: Scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposable items must be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a compatible, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8] Incineration is a preferred method of disposal for morpholine derivatives.[8]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Trust in these procedures is trust in a safer, more productive scientific endeavor.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]
-
Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. [Link]
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UCCS Emergency & Safety Services. (n.d.). Glove Selection. [Link]
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Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. [Link]
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Astech Ireland. (n.d.). Safety Data Sheet: Morpholine. [Link]
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MsdsDigital.com. (2019). MORPHOLINE Safety Data Sheet. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: MORPHOLINE. [Link]
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Duke University Safety. (n.d.). Microflex® Latex and Nitrile Gloves Chemical Resistance Guide. [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
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Spring Environmental. (n.d.). Glove selection chart. [Link]
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Redox. (2022). Safety Data Sheet Morpholine. [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. [Link]
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Gloves.com. (2024). Are Nitrile Gloves Chemical Resistant. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
